N-Acetyl-DL-alanine
説明
Structure
3D Structure
特性
IUPAC Name |
2-acetamidopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c1-3(5(8)9)6-4(2)7/h3H,1-2H3,(H,6,7)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHDTJVBEPMMGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1115-69-1, 19436-52-3, 97-69-8 | |
| Record name | N-Acetylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1115-69-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Acetyl-DL-alanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001115691 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC203819 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203819 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetylalanine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186892 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1115-69-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43118 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-acetyl-DL-alanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.936 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of N-Acetyl-DL-alanine
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the synthesis of N-Acetyl-DL-alanine, a crucial intermediate in the fields of medicine, pesticides, and the chemical industry.[1] The primary focus is on the direct acetylation of DL-alanine using acetic anhydride, a widely employed and efficient method. This guide details the experimental protocol, presents quantitative data in a structured format, and illustrates the process workflow and reaction mechanism.
Reaction Overview
The synthesis of this compound from DL-alanine is a straightforward N-acetylation reaction. The amino group (-NH₂) of the DL-alanine molecule acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This results in the formation of an amide bond, yielding this compound and acetic acid as a byproduct. The reaction is typically performed in a solvent, often glacial acetic acid, which also helps to manage the reaction exotherm.
The overall chemical equation is as follows:
DL-Alanine + Acetic Anhydride → this compound + Acetic Acid
Experimental Protocol: Acetylation in Acetic Acid
This protocol is based on established methods for the N-acetylation of amino acids using acetic anhydride in an acetic acid medium.[2][3]
Materials:
-
DL-Alanine
-
Acetic Anhydride (Ac₂O)
-
Glacial Acetic Acid (CH₃COOH)
-
Deionized Water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve D,L-alanine in glacial acetic acid. A typical concentration is approximately 3.3-3.8 moles of alanine per liter of acetic acid.[2]
-
Addition of Acetylating Agent: While stirring the solution, slowly add 1.2 to 1.3 molar equivalents of acetic anhydride.[2] The addition should be done cautiously to control the exothermic reaction.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 48°C and 55°C.[2] Maintain this temperature and continue stirring for a designated period, typically 1-2 hours, to ensure the reaction goes to completion.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Concentrate the solution by removing the acetic acid solvent under reduced pressure using a rotary evaporator.[2] This will yield the crude this compound, which may be a viscous oil or a semi-solid.
-
Purification by Recrystallization: Dissolve the crude product in a minimum amount of hot deionized water. Allow the solution to cool slowly to room temperature and then place it in an ice bath to facilitate the crystallization of the pure product.
-
Final Product Collection: Collect the white crystalline product by filtration. Wash the crystals with a small amount of cold water to remove any residual impurities.
-
Drying: Dry the purified this compound under vacuum to a constant weight. The expected yield of the final product is in the range of 78-83% with a purity of 98.7-99%.[2]
Data Presentation
Quantitative data from established synthesis protocols and physicochemical properties of the final product are summarized below for clarity and comparison.
Table 1: Synthesis Parameters and Yields
| Parameter | Value | Reference |
| Reactants | ||
| DL-Alanine | 1.0 molar equivalent | [2] |
| Acetic Anhydride | 1.2 - 1.3 molar equivalents | [2] |
| Solvent | ||
| Acetic Acid | 3.3 - 3.8 mol alanine / L | [2] |
| Reaction Conditions | ||
| Temperature | 48 - 55 °C | [2] |
| Product | ||
| Yield | 78 - 83% | [2] |
| Purity | 98.7 - 99% | [2] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 2-acetamidopropanoic acid | [4] |
| CAS Number | 1115-69-1 | [4] |
| Molecular Formula | C₅H₉NO₃ | [1][4] |
| Molecular Weight | 131.13 g/mol | [1][4] |
| Appearance | White to off-white powder/crystals | [1] |
| Melting Point | 135 - 139 °C | [1][5] |
| Solubility | Slightly soluble in DMSO and Methanol | [1] |
| Storage | Sealed in a dry place at room temperature | [1] |
Visualizations: Workflow and Reaction Mechanism
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the core chemical transformation.
Caption: Experimental workflow for this compound synthesis.
Caption: Conceptual diagram of the N-acetylation reaction.
Safety Considerations
-
Acetic Anhydride: Is corrosive, a lachrymator, and reacts exothermically with water. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Glacial Acetic Acid: Is corrosive and can cause severe skin burns and eye damage. All handling should be performed in a fume hood with appropriate PPE.
-
The reaction can be exothermic, especially during the addition of acetic anhydride. Proper temperature control is essential to prevent runaway reactions.
Conclusion
The synthesis of this compound via the direct acetylation of DL-alanine with acetic anhydride is a robust and high-yielding method. The process, which utilizes readily available and relatively inexpensive starting materials, involves a straightforward reaction followed by standard purification techniques like recrystallization. The quantitative data and detailed protocol provided in this guide offer a solid foundation for researchers and professionals to successfully implement this synthesis in a laboratory setting. Adherence to safety protocols is critical due to the corrosive nature of the reagents involved.
References
- 1. This compound [chembk.com]
- 2. DE19546533A1 - Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C5H9NO3 | CID 7345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1115-69-1 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
The Pivotal Role of N-Acetylated Amino Acids in Cellular Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-acetylated amino acids (NAAAs), once considered mere metabolic byproducts, are now recognized as crucial players in a multitude of physiological processes. This technical guide provides a comprehensive overview of the biological roles of NAAAs in metabolism, with a particular focus on their biosynthesis, degradation, and signaling functions. We delve into the quantitative aspects of NAAA concentrations in human tissues, detail established experimental protocols for their analysis, and present visual representations of key metabolic and signaling pathways. This document aims to be an essential resource for researchers and professionals in the fields of biochemistry, drug development, and clinical research, offering in-depth insights into the burgeoning field of N-acetylated amino acid metabolism.
Introduction
N-acetylation is a ubiquitous biochemical modification that involves the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the amino group of a molecule. When this modification occurs on the alpha-amino group of an amino acid, it forms an N-acetylated amino acid (NAAA). For decades, the significance of free NAAAs in metabolism was largely underappreciated, with research primarily focused on the N-terminal acetylation of proteins. However, accumulating evidence has unveiled the diverse and critical roles of specific NAAAs in cellular function, energy metabolism, and as biomarkers for various pathological conditions.
This guide will explore the core aspects of NAAA metabolism, highlighting their synthesis by N-acetyltransferases (NATs) and degradation by acylases. We will examine the well-established functions of prominent NAAAs such as N-acetylaspartate (NAA) in the central nervous system and N-acetylcysteine (NAC) as a potent antioxidant, while also shedding light on the emerging roles of other NAAAs.
Biosynthesis and Degradation of N-Acetylated Amino Acids
The cellular pool of NAAAs is maintained through a delicate balance between their synthesis and degradation.
Biosynthesis: The primary mechanism for NAAA synthesis is the enzymatic transfer of an acetyl group from acetyl-CoA to the α-amino group of an amino acid, a reaction catalyzed by a class of enzymes known as N-acetyltransferases (NATs) . Different NATs exhibit specificity for various amino acids. For instance, aspartate N-acetyltransferase (NAT8L) is responsible for the synthesis of N-acetylaspartate in neurons. The availability of both acetyl-CoA and the specific amino acid substrate are key regulatory factors in the rate of NAAA biosynthesis.
Degradation: The breakdown of NAAAs is carried out by aminoacylases , which hydrolyze the N-acetyl group, releasing the free amino acid and acetate. A notable example is aspartoacylase (ASPA), the enzyme responsible for the degradation of NAA. Deficiencies in ASPA lead to the accumulation of NAA, causing the severe neurodegenerative disorder Canavan disease.
Quantitative Data on N-Acetylated Amino Acids
The concentration of NAAAs can vary significantly between different tissues and under various physiological and pathological conditions. The following tables summarize available quantitative data for some of the most studied NAAAs.
| N-Acetylated Amino Acid | Tissue/Fluid | Concentration Range | Reference(s) |
| N-Acetylaspartate (NAA) | Human Brain (Gray Matter) | 14.3 ± 1.1 mM | [1] |
| Human Brain (White Matter) | 9.5 ± 1.0 mM | [1] | |
| Healthy Young Adult Brain (Whole) | 12.5 - 12.8 mmol/L | [2] | |
| Normal Female Brain (42±5 years) | 10.63 mM (95% CI: 10.43-10.82 mM) | [3] | |
| N-Acetylglutamate (NAG) | Human Liver | 6.8 - 59.7 nmol/g wet wt. | [2] |
| N-Acetylcysteine (NAC) | Human Plasma (oral dose, 200-400 mg) | Peak: 0.35 - 4 mg/L | [4] |
| Human Plasma (oral dose, 30 mg/kg) | Peak (total NAC): 67 nmol/mL | [5] | |
| Human Plasma (IV dose, 150 mg/kg) | Cmax: 554 mg/L | [6] | |
| Human Plasma (IV dose, 25 mg/kg) | Peak (reduced NAC): 141.5 ± 27.7 µM | [7] | |
| Human Plasma (IV dose, 25 mg/kg) | Peak (total NAC): 406.1 ± 91.8 µM | [7] | |
| N-Acetylneuraminic Acid (Neu5Ac) | Human Plasma | Endogenous: ~159 ng/mL | [8] |
| N-Acetylmannosamine (ManNAc) | Human Plasma | Endogenous: ~50 ng/mL | [8] |
Table 1: Concentrations of Key N-Acetylated Amino Acids in Human Tissues and Fluids. This table provides a summary of reported concentration ranges for several important NAAAs in various human biological samples.
| Enzyme | Substrate(s) | Km | kcat | Reference(s) |
| Aspartoacylase (ASPA) (human, P. pastoris expressed) | N-Acetylaspartate (NAA) | 0.12 ± 0.03 mM | 12.7 ± 0.05 s-1 | [9] |
| N-Trifluoroacetyl-L-aspartate | 0.15 ± 0.05 mM | 116 ± 13 s-1 | [9] | |
| Aspartoacylase (ASPA) (murine, E. coli expressed) | N-Acetylaspartate (NAA) | 0.36 ± 0.06 mM | 0.083 ± 0.006 s-1 | [9] |
| N-Trifluoroacetyl-L-aspartate | 0.21 ± 0.04 mM | 1.2 ± 0.09 s-1 | [9] |
Table 2: Kinetic Parameters of Aspartoacylase. This table presents the Michaelis-Menten constant (Km) and catalytic rate (kcat) for human and murine aspartoacylase with its natural substrate and a synthetic analog.
Key Biological Roles and Signaling Pathways
N-Acetylaspartate (NAA) in the Central Nervous System
NAA is one of the most abundant amino acids in the brain and serves several critical functions:
-
Neuronal Marker: Due to its high concentration and localization primarily within neurons, NAA is widely used as a marker of neuronal health and viability in magnetic resonance spectroscopy (MRS).
-
Myelin Lipid Synthesis: A key role of NAA is to provide the acetyl group for the synthesis of myelin lipids in oligodendrocytes. Neurons synthesize NAA, which is then transported to oligodendrocytes. There, aspartoacylase (ASPA) cleaves NAA into aspartate and acetate. The acetate is then converted to acetyl-CoA and utilized for the synthesis of fatty acids and cholesterol, the building blocks of the myelin sheath.[8][9][10][11][12][13][14]
N-Acetylcysteine (NAC) and Glutathione Synthesis
NAC is a precursor to the amino acid L-cysteine and is a potent antioxidant. Its primary mechanism of action is to replenish intracellular levels of glutathione (GSH), a major cellular antioxidant. Cysteine is the rate-limiting substrate for GSH synthesis. By providing a readily available source of cysteine, NAC boosts the production of GSH, which plays a vital role in detoxifying reactive oxygen species (ROS) and protecting cells from oxidative damage.[15]
The synthesis of glutathione is a two-step enzymatic process:
-
Glutamate-cysteine ligase (GCL) catalyzes the formation of gamma-glutamylcysteine from glutamate and cysteine.
-
Glutathione synthetase (GS) then adds glycine to gamma-glutamylcysteine to form glutathione.[1][3][10]
Experimental Protocols
Quantification of N-Acetylated Amino Acids by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of NAAAs in biological matrices.
5.1.1. Sample Preparation
-
Plasma/Serum:
-
To 100 µL of plasma or serum, add an internal standard solution (e.g., a stable isotope-labeled NAAA).
-
Precipitate proteins by adding 300-400 µL of ice-cold acetonitrile or methanol.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial LC mobile phase.
-
-
Tissue:
-
Weigh a small piece of frozen tissue (e.g., 20-50 mg).
-
Add a known volume of ice-cold extraction solvent (e.g., 80% methanol) and an internal standard.
-
Homogenize the tissue using a bead beater or other appropriate homogenizer.
-
Centrifuge at high speed for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new tube and proceed with evaporation and reconstitution as described for plasma/serum.
-
5.1.2. Derivatization (Optional but often recommended)
To improve chromatographic retention and ionization efficiency, especially for polar NAAAs, derivatization can be employed. The AccQ•Tag™ Ultra Derivatization Kit (Waters) is a common choice.
-
Reconstitute the dried sample extract in 20 µL of borate buffer.
-
Add 60 µL of the AccQ•Tag reagent.
-
Vortex and heat at 55°C for 10 minutes.
-
The sample is then ready for LC-MS/MS analysis.
5.1.3. LC-MS/MS Parameters
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18) is commonly used for derivatized NAAAs. For underivatized NAAAs, a HILIC column may be more appropriate.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the analytes.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, e.g., 40°C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative ion mode, depending on the analyte.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Specific precursor-to-product ion transitions for each NAAA and internal standard must be optimized.
-
N-Terminal Acetyltransferase (NAT) Activity Assay (DTNB-based)
This colorimetric assay measures the activity of NAT enzymes by quantifying the production of Coenzyme A (CoA), a product of the acetylation reaction, using 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB).
5.2.1. Reagents
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 1 mM EDTA)
-
Substrate Peptide (with an N-terminus recognized by the NAT of interest)
-
Acetyl-CoA
-
Purified NAT enzyme
-
DTNB solution (in reaction buffer)
-
Quenching Buffer (e.g., a buffer with a pH that stops the enzymatic reaction)
5.2.2. Procedure
-
Prepare a reaction mixture containing the reaction buffer, substrate peptide, and NAT enzyme in a 96-well plate.
-
Initiate the reaction by adding acetyl-CoA.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the quenching buffer.
-
Add the DTNB solution to each well. DTNB reacts with the free thiol group of the produced CoA to form 2-nitro-5-thiobenzoate (TNB²⁻), which has a yellow color.
-
Incubate at room temperature for 5-10 minutes.
-
Measure the absorbance at 412 nm using a microplate reader.
-
Calculate the amount of CoA produced by comparing the absorbance to a standard curve generated with known concentrations of CoA or another thiol-containing compound like N-acetylcysteine.
Conclusion and Future Perspectives
The study of N-acetylated amino acids has evolved from a niche area of metabolism to a vibrant field with significant implications for human health and disease. The roles of NAA in neurobiology and NAC in antioxidant defense are now well-established, paving the way for therapeutic interventions. This guide has provided a comprehensive overview of the current understanding of NAAA metabolism, including their quantification and the pathways they influence.
Future research will likely focus on elucidating the functions of a wider array of NAAAs, identifying the full complement of N-acetyltransferases and their specificities, and understanding the complex regulatory networks that govern NAAA homeostasis. The development of more sensitive and high-throughput analytical methods will be crucial for these endeavors. A deeper understanding of the biological roles of NAAAs holds immense promise for the development of novel diagnostic markers and therapeutic strategies for a range of metabolic, neurological, and other disorders. The continued exploration of this fascinating class of molecules is poised to reveal new layers of complexity in cellular metabolism and signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DTNB-Based Quantification of In Vitro Enzymatic N-Terminal Acetyltransferase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. med.libretexts.org [med.libretexts.org]
- 6. genscript.com [genscript.com]
- 7. Quantitative hydrophilic interaction chromatography–mass spectrometry analysis of N-acetylneuraminic acid and N-acetylmannosamine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological activity of α-galactosyl ceramide KRN7000 and galactosyl (α1→2) galactosyl ceramide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. A novel screening method for free non-standard amino acids in human plasma samples using AccQ·Tag reagents and LC-MS/MS - Analytical Methods (RSC Publishing) DOI:10.1039/D2AY01588A [pubs.rsc.org]
- 11. Fatty acid synthesis and cholestrol synthesis | PPT [slideshare.net]
- 12. benchchem.com [benchchem.com]
- 13. Cholesterol - Wikipedia [en.wikipedia.org]
- 14. Purification and activity assays of N-terminal acetyltransferase D - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Glucosylceramide and galactosylceramide, small glycosphingolipids with significant impact on health and disease - PMC [pmc.ncbi.nlm.nih.gov]
N-Acetyl-DL-alanine: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N-Acetyl-DL-alanine as a metabolite in human pathways. It covers its biosynthesis, degradation, physiological and pathological roles, and methods for its analysis. This document is intended to be a valuable resource for researchers and professionals in the fields of biochemistry, drug development, and clinical diagnostics.
Introduction to N-Acetyl-Amino Acids
N-acylated amino acids are a class of molecules where an acyl group is attached to the alpha-amino group of an amino acid. The most common form of this modification in humans is N-acetylation, resulting in N-acetylated amino acids (NAAAs). N-terminal acetylation is one of the most prevalent protein modifications in eukaryotes, affecting approximately 80-90% of human proteins.[1] This process is crucial for various cellular functions, including protein stability, folding, and interactions.[1][2]
While much of the focus has been on N-acetylation as a co-translational or post-translational protein modification, free NAAAs also exist as distinct metabolic entities. These can arise from the degradation of N-terminally acetylated proteins or potentially through the direct acetylation of free amino acids.[2][3]
This guide focuses specifically on N-Acetyl-alanine. It is critical to distinguish between the enantiomeric forms:
-
N-Acetyl-L-alanine: This is the naturally occurring form in humans, recognized as an endogenous metabolite.[4][5]
-
N-Acetyl-D-alanine: The D-form is less common in mammals but is a subject of research.[6]
-
This compound: This is a racemic mixture of the L- and D-forms. It is not considered a naturally occurring metabolite in humans but is relevant in the context of the human exposome, which encompasses all environmental exposures throughout a lifetime.[7][8]
This document will primarily focus on the endogenous N-Acetyl-L-alanine, while acknowledging the DL-form where relevant from an analytical and exogenous exposure perspective.
Biosynthesis of N-Acetyl-L-alanine
The primary route for the formation of endogenous N-Acetyl-L-alanine is through the breakdown of N-terminally acetylated proteins.[2][3] The process can be visualized as a two-step pathway.
Pathway 1: Protein N-terminal Acetylation and Degradation
N-terminal acetylation is a widespread protein modification catalyzed by a group of enzymes called N-terminal acetyltransferases (NATs).[3] The human NatA complex is responsible for acetylating proteins with small N-terminal residues, including alanine, serine, and threonine, after the initial methionine is cleaved.[2] These acetylated proteins undergo continuous turnover in the cell. Proteolytic degradation of these proteins releases various peptide fragments, including N-acetylated amino acids at the N-terminus. Further hydrolysis by peptidases, such as N-acylpeptide hydrolase, releases free N-Acetyl-L-alanine.[2]
Caption: Biosynthesis of N-Acetyl-L-alanine via protein degradation.
Pathway 2: Direct Acetylation of Free L-Alanine
The direct enzymatic acetylation of free amino acids in humans is less well-established. While transferases that catalyze the acetyl-CoA-dependent formation of some N-acetylated amino acids are known, the specific enzymes responsible for the direct acetylation of free L-alanine in human tissues are not yet fully characterized.[9][10] This remains an area of active investigation.[3]
Degradation of N-Acetyl-L-alanine
The primary enzyme responsible for the catabolism of N-Acetyl-L-alanine is Aminoacylase I (ACY1).[2] This cytosolic, zinc-binding enzyme catalyzes the hydrolysis of N-acetylated amino acids to yield the corresponding free amino acid and acetate.[2] This reaction is essential for the recycling of amino acids from protein turnover and for detoxifying exogenous N-acetylated compounds.
A deficiency in ACY1 is a known inborn error of metabolism, leading to the accumulation and excretion of various NAAAs, including N-Acetyl-L-alanine, in the urine.[2]
Caption: Degradation of N-Acetyl-L-alanine by Aminoacylase I.
Physiological and Pathological Significance
N-Acetyl-L-alanine is implicated in several physiological and pathological processes, highlighting its potential as a biomarker and therapeutic target.
Protein Homeostasis
N-terminal acetylation can have a dual role in protein stability. It can act as a protective shield against degradation pathways.[1] Conversely, the acetylated N-terminus of certain proteins can be recognized as a degradation signal (degron) by the ubiquitin-proteasome system, specifically by E3 ubiquitin ligases like Doa10 (MARCH6 in mammals), leading to protein degradation.[1][11] The balance between these opposing roles is crucial for maintaining protein homeostasis.
Uremic Toxin in Kidney Disease
N-acetylated amino acids, including N-Acetyl-L-alanine, are classified as uremic toxins.[2] In patients with chronic kidney disease (CKD), impaired renal clearance leads to the accumulation of these metabolites in the blood. Elevated levels of uremic toxins are associated with the progression of kidney damage, cardiovascular disease, and neurological deficits.[2]
Role in the Immune System and Neurological Disorders
Recent research has pointed to a potential role for N-Acetyl-L-alanine in the immune response and neurological conditions.
-
A 2024 study using Mendelian randomization suggested that N-Acetyl-L-alanine may mediate the association between activated T-cells and Guillain-Barre syndrome (GBS), an acute inflammatory polyradiculoneuropathy.[12]
-
Elevated levels of N-Acetyl-L-alanine have been observed in patients with severe COVID-19 compared to those with mild disease or healthy controls.[12]
-
T-cell activation has been shown to be dependent on extracellular alanine, and tracing experiments revealed that consumed alanine is converted to N-Acetyl-L-alanine.[12]
These findings suggest that N-Acetyl-L-alanine may be involved in the metabolic reprogramming that accompanies T-cell activation and immune responses.
Brain Metabolism
N-Acetyl-L-alanine has been successfully isolated from human brain tissue, indicating its presence and potential role in the central nervous system.[5] While its specific functions in the brain are not as well-characterized as those of N-Acetylaspartate (NAA), its presence warrants further investigation into its potential roles in neuronal function and pathology.
Quantitative Data
Currently, there is a scarcity of comprehensive, quantitative data for this compound or its enantiomers in publicly accessible databases and literature. While it has been detected in various human biospecimens, standardized concentration ranges in healthy and diseased populations are not well-established. The table below summarizes the available information on its detection in human biofluids and tissues.
| Biological Sample | Condition | Detection Status | Reference(s) |
| Blood/Plasma | Healthy | Detected | [7] |
| Phenylketonuria | Detected | [10] | |
| Severe COVID-19 | Elevated | [12] | |
| Urine | Healthy | Detected | [2] |
| Aminoacylase I Deficiency | Elevated | [2] | |
| Phenylketonuria | Detected | [10] | |
| Feces | Healthy | Detected | [2] |
| Placenta | Healthy | Detected | [2] |
| Brain | Healthy | Detected | [5] |
This table will be updated as more quantitative data becomes available.
Experimental Protocols
The analysis of this compound in biological samples typically involves chromatographic separation followed by mass spectrometry. Below is a generalized protocol based on standard metabolomics workflows.
Sample Preparation: Protein Precipitation and Extraction
This protocol is a general guideline for the extraction of small polar metabolites from plasma or serum.
-
Thawing: Thaw frozen plasma or serum samples on ice.
-
Aliquoting: Transfer 50 µL of the sample to a clean microcentrifuge tube.
-
Protein Precipitation: Add 200 µL of ice-cold methanol (containing internal standards, if used). The high ratio of organic solvent to the aqueous sample ensures efficient protein precipitation.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the metabolites, to a new microcentrifuge tube or a vial for analysis.
-
Drying (Optional): The supernatant can be dried under a stream of nitrogen or using a vacuum concentrator. The dried extract is then reconstituted in a suitable solvent for the analytical platform (e.g., 50% methanol for reversed-phase LC-MS).
Analytical Methodology: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of this compound.
-
Chromatography:
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for retaining and separating small polar metabolites like N-Acetyl-alanine. A reversed-phase C18 column can also be used, often with ion-pairing agents.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution is typically used, starting with a high percentage of organic solvent (for HILIC) and gradually increasing the aqueous component.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is often preferred for detecting N-Acetyl-alanine as the [M-H]⁻ ion (m/z 130.05).[8]
-
Detection: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is used for targeted quantification. This involves monitoring a specific precursor ion to product ion transition. For N-Acetyl-alanine, a common transition would be the fragmentation of the precursor ion (m/z 130.05) to a characteristic product ion.
-
Caption: General workflow for the analysis of N-Acetyl-L-alanine.
Conclusion and Future Directions
N-Acetyl-L-alanine is an endogenous metabolite that is intrinsically linked to protein metabolism and is emerging as a potentially important molecule in immunology and neurology. While its primary origin is believed to be the degradation of N-terminally acetylated proteins, many aspects of its biology, including the potential for direct synthesis and its specific downstream signaling roles, require further elucidation.
For researchers and drug development professionals, N-Acetyl-L-alanine presents several areas of interest:
-
Biomarker Development: Its role as a uremic toxin and its association with inflammatory conditions suggest its potential as a biomarker for kidney disease, immune activation, and certain neurological disorders.
-
Therapeutic Targeting: Understanding the enzymes involved in its synthesis and degradation, such as ACY1, could open avenues for therapeutic intervention in diseases characterized by its dysregulation.
Future research should focus on establishing robust quantitative methods to define its normal physiological range in various human tissues and fluids, and to explore its precise mechanistic roles in health and disease. This will be crucial in translating our understanding of this metabolite into clinical applications.
References
- 1. N-terminal acetylation shields proteins from degradation and promotes age-dependent motility and longevity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for N-Acetyl-L-alanine (HMDB0000766) [hmdb.ca]
- 3. N-acetylated amino acids | Nilsson Lab [nilssonlab.se]
- 4. N-Acetyl-L-alanine | C5H9NO3 | CID 88064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. D-ALANINE, N-ACETYL (15N) | Benchchem [benchchem.com]
- 7. Human Metabolome Database: Showing metabocard for this compound (HMDB0255053) [hmdb.ca]
- 8. This compound | C5H9NO3 | CID 7345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine [frontiersin.org]
- 11. N-terminal acetylation of cellular proteins creates specific degradation signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Genetically predicted N-Acetyl-L-Alanine mediates the association between CD3 on activated and secreting Tregs and Guillain-Barre syndrome [frontiersin.org]
An In-depth Technical Guide to the Mechanism of N-terminal Acetylation of Proteins
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: A Ubiquitous and Crucial Modification
N-terminal acetylation (Nt-acetylation) is one of the most common covalent protein modifications in eukaryotes, affecting an estimated 50-80% of all eukaryotic proteins.[1][2][3] In humans, this figure rises to approximately 85% of all proteins.[4] This irreversible modification involves the transfer of an acetyl group from acetyl-coenzyme A (Ac-CoA) to the α-amino group of the N-terminal amino acid of a polypeptide chain.[1][5][6] This process neutralizes the positive charge of the N-terminus at physiological pH, increasing its hydrophobicity and size.[2][5][6]
Once considered a static and relatively silent modification, Nt-acetylation is now recognized as a critical regulator of a vast array of cellular processes. It profoundly impacts protein stability, folding, subcellular localization, protein-protein interactions, and can even create specific degradation signals.[5][7][8] Dysregulation of Nt-acetylation has been implicated in various human diseases, including cancer, neurodegenerative disorders, and developmental syndromes, making the enzymes responsible for this modification potential therapeutic targets.[1][5][6][7]
This guide provides a comprehensive overview of the core mechanism of Nt-acetylation, the enzymatic machinery involved, its functional consequences, and the experimental protocols used for its study.
The Enzymatic Machinery: N-terminal Acetyltransferases (NATs)
The transfer of the acetyl group to the protein N-terminus is catalyzed by a family of enzymes known as N-terminal acetyltransferases (NATs).[4][6][9] These enzymes are evolutionarily conserved and are categorized into several distinct types (NatA-NatH) based on their subunit composition and substrate specificities.[1][5] Most NATs are multi-subunit complexes, typically consisting of a catalytic subunit and one or more auxiliary subunits that can anchor the complex to the ribosome and influence substrate selection.[10][11][12]
The majority of Nt-acetylation occurs co-translationally, as the nascent polypeptide chain emerges from the ribosome.[4][5] Ribosome-associated NATs (NatA, NatB, NatC, NatD, and NatE) are strategically positioned to modify proteins at this early stage.[6] However, post-translational Nt-acetylation also occurs, catalyzed by enzymes like NatF and NatH, which may be localized to specific organelles such as the Golgi apparatus.[3][6]
Table 1: Major Human N-terminal Acetyltransferases (NATs) and their Substrate Specificities
| NAT Complex | Catalytic Subunit | Auxiliary Subunit(s) | Substrate Specificity (N-terminal amino acids) | % of Proteome Targeted (Estimated) |
| NatA | NAA10 (ARD1) | NAA15 | Ala, Ser, Thr, Gly, Val, Cys (after iMet cleavage) | ~38-46%[2][6] |
| NatB | NAA20 | NAA25 | Met-Asp, Met-Glu, Met-Asn, Met-Gln | ~21%[2][6] |
| NatC | NAA30 | NAA35, NAA38 | Met-Leu, Met-Ile, Met-Phe, Met-Trp, Met-Tyr | ~21% (combined with NatE/F)[2][6] |
| NatD | NAA40 | None | Histones H2A and H4 (Ser-Gly-Arg...) | Highly specific |
| NatE | NAA50 | NAA15 (can associate with NatA) | Met-Lys, Met-Leu, Met-Phe, Met-Trp | ~21% (combined with NatC/F)[2][6] |
| NatF | NAA60 | None | Met-Lys, Met-Leu, etc. (Post-translational) | ~21% (combined with NatC/E)[2][6] |
| NatH | NAA80 | None | Acidic N-termini of actin (Post-translational) | Highly specific[3] |
Note: The substrate specificities are based on the first two amino acids of the polypeptide chain after the initiator methionine (iMet) is either retained or cleaved.
The Core Mechanism of N-terminal Acetylation
The fundamental reaction of Nt-acetylation is the transfer of an acetyl moiety from the donor molecule, Acetyl-CoA, to the terminal α-amino group of a protein.[1][13] This reaction is essentially irreversible.[4][14] The specificity of this process is primarily determined by the N-terminal amino acid sequence of the substrate protein and the corresponding substrate-binding pocket of the specific NAT enzyme.[9][15]
Co-translational Acetylation
The most prevalent form of Nt-acetylation occurs during protein synthesis. The process is tightly coupled with the action of methionine aminopeptidases (MetAPs), which often cleave the initiator methionine (iMet).
-
Nascent Chain Emergence: As the nascent polypeptide emerges from the ribosome exit tunnel, its N-terminus becomes accessible.
-
Methionine Excision (Optional): MetAPs assess the penultimate amino acid (at position 2). If this residue has a small side chain (e.g., Gly, Ala, Ser, Cys, Thr, Pro, Val), the iMet is typically cleaved.[16]
-
NAT Recognition and Catalysis: The newly exposed N-terminus is then recognized by a specific ribosome-associated NAT. For instance, if iMet is cleaved and the new N-terminal residue is Serine or Alanine, the NatA complex will catalyze the acetylation.[4] If the iMet is retained and is followed by an acidic residue like Glutamate, NatB is the responsible enzyme.[1][15] The catalytic subunit of the NAT facilitates the nucleophilic attack of the terminal α-amino group on the carbonyl carbon of the acetyl group from Ac-CoA.
Caption: Co-translational N-terminal acetylation workflow.
Post-translational Acetylation
While less common, post-translational Nt-acetylation is crucial for specific proteins. This can occur after proteolytic processing that generates a new N-terminus or on mature proteins that were not acetylated co-translationally. A prime example is the processing of actin, where an initial co-translational acetylation by NatB is followed by cleavage of the acetylated methionine and a subsequent, final Nt-acetylation of the newly exposed acidic N-terminus by the specialized NatH (NAA80).[3]
Functional Consequences of N-terminal Acetylation
The addition of an acetyl group has profound effects on the biochemical properties of the protein N-terminus, leading to a wide range of functional outcomes.
Protein Stability and the Ac/N-end Rule Pathway
Nt-acetylation is a key regulator of protein half-life. It can either protect proteins from degradation or mark them for destruction via a specific branch of the N-end rule pathway, known as the Ac/N-end rule.[7][8]
-
Protection: The acetyl group can mask "N-degrons" (N-terminal degradation signals), thereby preventing recognition by E3 ubiquitin ligases and subsequent proteasomal degradation.[5]
-
Degradation (Ac/N-end Rule): In other contexts, the acetylated N-terminus itself can act as a degradation signal (an Ac/N-degron).[16] This signal is recognized by specific E3 ubiquitin ligases, such as Doa10, which target the protein for ubiquitination and proteasomal degradation.[7][16] This pathway is crucial for protein quality control and regulating the stoichiometry of protein complexes.[16]
Caption: The Ac/N-end rule pathway for protein degradation.
Protein Folding, Interactions, and Localization
Nt-acetylation plays a significant role in ensuring proper protein conformation and function.
-
Protein Folding: By neutralizing the N-terminal charge, acetylation can influence local secondary structure and contribute to the overall stability and correct folding of a protein, sometimes preventing aggregation.[1] For example, Nt-acetylation of huntingtin by NatA can reduce its aggregation.[1]
-
Protein-Protein Interactions: The acetylated N-terminus can serve as a specific binding motif or, conversely, block interactions. For instance, Nt-acetylation of insulin receptor substrate 1 (IRS1) weakens its interaction with the insulin receptor, thereby impairing insulin signaling.[5]
-
Subcellular Localization: Nt-acetylation can act as a signal for targeting proteins to specific cellular compartments. The GTPase Arl3p requires Nt-acetylation for its proper localization to the Golgi membrane through interaction with the Sys1p protein.[4]
Experimental Methodologies for Studying N-terminal Acetylation
Investigating Nt-acetylation requires specialized biochemical and proteomic techniques.
Experimental Protocol: In Vitro N-terminal Acetylation Assay
This protocol is adapted from radiolabeled Ac-CoA-based methods to determine the catalytic activity of a specific NAT on a peptide substrate.[17][18]
Objective: To measure the transfer of a radiolabeled acetyl group from [14C]-Acetyl-CoA to a synthetic peptide substrate by a purified NAT enzyme.
Materials:
-
Purified recombinant NAT enzyme (e.g., NatA, NatB).
-
Synthetic peptide substrate corresponding to a putative target sequence.
-
[1-14C]-Acetyl-CoA.
-
Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT.
-
Stop Solution: Glacial acetic acid.
-
P81 phosphocellulose filter paper discs.
-
Wash Buffer: 10 mM HEPES pH 7.5.
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Reaction Setup: Prepare a master mix containing Assay Buffer and [14C]-Acetyl-CoA (final concentration typically 50-100 µM).
-
In separate microcentrifuge tubes, add the peptide substrate to a final concentration of 100-500 µM. Include a negative control reaction with no peptide.
-
Pre-incubate the reaction tubes at 37°C for 5 minutes.
-
Initiate Reaction: Start the reaction by adding the purified NAT enzyme to each tube (final concentration typically 0.1-1 µM). The final reaction volume is typically 25-50 µL.
-
Incubation: Incubate the reaction at 37°C for 15-60 minutes. The optimal time should be determined empirically to ensure the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by spotting a defined volume (e.g., 20 µL) of the reaction mixture onto a labeled P81 filter paper disc. The positively charged paper binds the peptide, while the negatively charged Ac-CoA does not. Immediately submerge the disc in Stop Solution (or a large volume of Wash Buffer).
-
Washing: Wash the P81 discs three times for 5 minutes each in a beaker containing 100-200 mL of Wash Buffer to remove unincorporated [14C]-Acetyl-CoA.
-
Drying: Dry the discs completely under a heat lamp or in an oven.
-
Quantification: Place each dried disc in a scintillation vial, add 5 mL of scintillation fluid, and measure the incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the amount of acetylated peptide based on the specific activity of the [14C]-Acetyl-CoA and the measured counts per minute (CPM).
Experimental Protocol: Mass Spectrometry-Based Proteomic Analysis
Mass spectrometry (MS) is the definitive method for identifying and quantifying Nt-acetylation events across the proteome.[2][19] Specialized "N-terminomics" approaches are used to enrich for N-terminal peptides.[20][21]
Objective: To identify Nt-acetylated proteins from a complex biological sample (e.g., cell lysate).
Procedure:
-
Protein Extraction: Lyse cells or tissues in a buffer containing protease and phosphatase inhibitors. Quantify total protein concentration (e.g., using a Bradford assay).
-
Protein Digestion: Denature, reduce, and alkylate the proteins. Digest the protein mixture into peptides using a specific protease, most commonly trypsin.
-
N-terminal Peptide Enrichment (Optional but Recommended): Since N-terminal peptides can be underrepresented in a standard proteomics experiment, enrichment is often necessary. Methods like N-terminal COFRADIC or chemical enrichment of acetylated peptides can be employed.[22][23]
-
LC-MS/MS Analysis:
-
Separate the peptide mixture using reverse-phase liquid chromatography (LC).
-
Introduce the separated peptides into a high-resolution mass spectrometer via electrospray ionization (ESI).
-
The mass spectrometer measures the mass-to-charge ratio (m/z) of the intact peptides (MS1 scan).
-
Selected peptides are fragmented (e.g., by collision-induced dissociation), and the m/z of the fragments is measured (MS/MS or MS2 scan).
-
-
Data Analysis:
-
The resulting MS/MS spectra are searched against a protein sequence database using a search engine (e.g., MaxQuant, Sequest).
-
The search parameters must include "N-terminal acetylation" as a variable modification. An acetyl group adds 42.010565 Da to the mass of the N-terminal residue.
-
The software identifies peptides and, by extension, the proteins from which they originated. The presence of a peptide with an acetylated N-terminus confirms the modification in vivo.
-
Label-free or stable isotope labeling (e.g., SILAC) methods can be used for quantitative comparisons between different conditions.[24]
-
Caption: Workflow for mass spectrometry-based N-terminomics.
Conclusion
N-terminal acetylation, once viewed as a simple, static modification, has emerged as a fundamental regulatory mechanism in cell biology. Catalyzed by a diverse family of NAT enzymes, this process is intricately linked to protein synthesis, quality control, and function. Its influence extends from dictating the half-life of individual proteins via the Ac/N-end rule pathway to modulating complex signaling networks and ensuring proper protein localization. The development of advanced proteomic and biochemical techniques continues to unravel the complexity of the "N-terminal acetylome," providing deeper insights into its role in health and revealing the therapeutic potential of targeting NAT enzymes in diseases ranging from cancer to neurodegeneration.
References
- 1. Illuminating the impact of N-terminal acetylation: from protein to physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spotlight on protein N-terminal acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cotranslational, Posttranslational, and Noncatalytic Roles of N-terminal Acetyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein acetylation - Wikipedia [en.wikipedia.org]
- 5. The Role of N Terminal Acetylation in Protein Function and Disease - Creative Proteomics [creative-proteomics.com]
- 6. N-terminal acetylation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Control of protein degradation by N-terminal acetylation and the N-end rule pathway | Semantic Scholar [semanticscholar.org]
- 9. Protein N-Terminal Acetylation: Structural Basis, Mechanism, Versatility and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Molecular mechanism of N-terminal acetylation by the ternary NatC complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DSpace [repository.upenn.edu]
- 13. The mechanism of N-terminal acetylation of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | The role of altered protein acetylation in neurodegenerative disease [frontiersin.org]
- 15. Molecular Basis of Substrate Specific Acetylation by N-Terminal Acetyltransferase NatB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. N-Terminal Acetylation of Cellular Proteins Creates Specific Degradation Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [14C]-Acetyl-Coenzyme A-Based In Vitro N-Terminal Acetylation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. revvity.com [revvity.com]
- 19. Profiling of N-Acetylated Protein Termini Provides In-depth Insights into the N-terminal Nature of the Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Redirecting [linkinghub.elsevier.com]
- 21. pnas.org [pnas.org]
- 22. N-terminal acetylome analyses and functional insights of the N-terminal acetyltransferase NatB - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Towards the N-Terminal Acetylome: An N-Terminal Acetylated Peptide Enrichment Method Using CNBr-Activated Sepharose Resin | Springer Nature Experiments [experiments.springernature.com]
- 24. N-Acetylation Analysis: A Key Post-Translational Modification - Creative Proteomics Blog [creative-proteomics.com]
N-Acetyl-DL-alanine as a Model Substrate for Enzyme Kinetics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-DL-alanine, a derivative of the amino acid alanine, serves as a valuable model substrate in the field of enzyme kinetics, particularly for the characterization of acylases. Its utility lies in its racemic nature, comprising both D and L enantiomers, which allows for the study of stereospecific enzymes. This technical guide provides a comprehensive overview of the application of this compound in enzyme kinetics, focusing on the enzymes that catalyze its hydrolysis, detailed experimental protocols for activity assays, and the interpretation of kinetic data. This document is intended to be a practical resource for researchers in academia and the pharmaceutical industry engaged in enzyme characterization and drug development.
Core Concepts: Acylases and Stereospecificity
The primary class of enzymes studied using this compound are aminoacylases (or acylases), specifically N-acyl-L-amino acid amidohydrolase (EC 3.5.1.14). These enzymes exhibit a high degree of stereospecificity, catalyzing the hydrolysis of the N-acyl group from N-acyl-L-amino acids to yield a free L-amino acid and a carboxylate. The D-enantiomer is typically not recognized as a substrate and remains unreacted. This characteristic is fundamental to the industrial production of enantiomerically pure L-amino acids and is a key area of study in enzyme kinetics.
The enzymatic resolution of this compound is a classic example of kinetic resolution, where the two enantiomers of a racemic mixture react at different rates, allowing for their separation. The reaction catalyzed by aminoacylase I is depicted below:
Quantitative Kinetic Data
The determination of kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) or the catalytic constant (kcat) is crucial for characterizing enzyme performance. While specific kinetic data for N-Acetyl-L-alanine with all acylases is not exhaustively documented in publicly available literature, data for similar substrates and optimal reaction conditions provide a valuable reference point for experimental design.
| Enzyme Source | Substrate | Km (mM) | Vmax or kcat | Optimal pH | Optimal Temp. (°C) | Activators | Reference |
| Porcine Kidney Acylase I | N-Acetyl-L-phenylalanine | 5.5 | Not Reported | 6.5 - 9.0 | Not Reported | - | [1] |
| Immobilized Pig Kidney Aminoacylase | N-Acyl-DL-alanine | Not Reported | Not Reported | 8.0 | 65 | Co2+ | [2] |
Experimental Protocols
Accurate determination of enzyme kinetics relies on robust and reproducible experimental protocols. Three common methods for monitoring the hydrolysis of this compound by aminoacylases are detailed below.
Experimental Workflow
The general workflow for determining the kinetic parameters of an aminoacylase with this compound involves several key stages, from initial preparation to data analysis.
Spectrophotometric Assay using a Coupled Reaction with L-Alanine Dehydrogenase
This method provides a continuous assay by coupling the production of L-alanine to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.
Principle:
-
N-Acetyl-L-alanine + H₂O --(Aminoacylase)--> L-Alanine + Acetate
-
L-Alanine + NAD⁺ + H₂O --(L-Alanine Dehydrogenase)--> Pyruvate + NADH + H⁺ + NH₃
Materials:
-
This compound solution (e.g., 0.1 M in assay buffer)
-
Aminoacylase I solution (e.g., from porcine kidney, concentration to be determined)
-
L-Alanine Dehydrogenase (EC 1.4.1.1)
-
β-Nicotinamide adenine dinucleotide (NAD⁺)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Spectrophotometer capable of reading at 340 nm
-
96-well UV-transparent microplate or quartz cuvettes
Procedure:
-
Prepare a master mix: For each reaction, prepare a master mix containing the assay buffer, NAD⁺ (final concentration, e.g., 1 mM), and L-Alanine Dehydrogenase (final concentration, e.g., 1-5 units/mL).
-
Set up the reaction: In a microplate well or cuvette, add the master mix and the this compound solution to achieve the desired final substrate concentrations. It is recommended to test a range of substrate concentrations (e.g., 0.1 to 10 times the expected Km).
-
Initiate the reaction: Add the aminoacylase I solution to start the reaction. The final enzyme concentration should be chosen to ensure a linear reaction rate for a reasonable period (e.g., 5-10 minutes).
-
Monitor the reaction: Immediately place the plate or cuvette in the spectrophotometer and measure the increase in absorbance at 340 nm over time.
-
Calculate the initial reaction rate: The rate of NADH formation is proportional to the rate of L-alanine production. Use the Beer-Lambert law (ε of NADH at 340 nm is 6220 M⁻¹cm⁻¹) to convert the rate of change in absorbance to the rate of product formation (initial velocity, v₀).
-
Data Analysis: Plot the initial velocities against the corresponding substrate concentrations to generate a Michaelis-Menten curve. Determine Km and Vmax from this plot or a linearized form such as a Lineweaver-Burk plot.
Colorimetric Assay using the Ninhydrin Method
This is an endpoint assay that measures the amount of L-alanine produced after a fixed reaction time.
Principle: Ninhydrin reacts with the primary amine of L-alanine to produce a deep purple colored compound (Ruhemann's purple), which can be quantified by measuring the absorbance at 570 nm.
Materials:
-
This compound solution
-
Aminoacylase I solution
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing an activator like 0.5 mM CoCl₂)
-
Ninhydrin reagent (e.g., 0.35 g ninhydrin in 100 mL ethanol)[3]
-
L-Alanine standard solutions (for generating a standard curve)
-
Heating block or water bath at 80-100°C
-
Spectrophotometer capable of reading at 570 nm
Procedure:
-
Set up the enzymatic reaction: In separate tubes, mix the assay buffer, this compound solution at various concentrations, and the aminoacylase I solution. Include a control with no enzyme.
-
Incubate: Incubate the reaction tubes at the optimal temperature (e.g., 65°C for immobilized pig kidney aminoacylase) for a fixed period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.[2]
-
Stop the reaction: Terminate the reaction by adding a stopping reagent (e.g., by boiling for 5 minutes or adding trichloroacetic acid).
-
Color development:
-
Measure absorbance: Measure the absorbance of the solutions at 570 nm.
-
Quantify L-alanine: Use a standard curve prepared with known concentrations of L-alanine to determine the concentration of L-alanine produced in each reaction.
-
Calculate initial rates and analyze data: Calculate the initial velocity for each substrate concentration and proceed with Michaelis-Menten analysis as described above.
1H NMR Spectroscopy for Real-Time Monitoring
This method allows for the direct and continuous monitoring of both substrate consumption and product formation.[5][6]
Principle: The protons in N-Acetyl-L-alanine and the product L-alanine have distinct chemical shifts in the 1H NMR spectrum. By acquiring spectra at regular intervals, the change in the integrals of these specific peaks can be used to quantify the reaction progress.
Materials:
-
This compound
-
Aminoacylase I
-
Deuterated buffer (e.g., phosphate buffer in D₂O, pD adjusted to the optimal pH)
-
NMR spectrometer
-
NMR tubes
Procedure:
-
Prepare the sample: Dissolve a known concentration of this compound in the deuterated buffer in an NMR tube.
-
Acquire a baseline spectrum: Obtain a 1H NMR spectrum of the substrate solution before adding the enzyme.
-
Initiate the reaction: Add a small, known amount of a concentrated aminoacylase I solution to the NMR tube and mix quickly.
-
Acquire time-course spectra: Immediately begin acquiring a series of 1H NMR spectra at regular time intervals (e.g., every 1-5 minutes) for a duration sufficient to observe significant substrate conversion.
-
Process and analyze the spectra:
-
Process the spectra (phasing, baseline correction).
-
Identify the characteristic peaks for the substrate (e.g., the α-proton of N-Acetyl-L-alanine) and the product (e.g., the α-proton of L-alanine).
-
Integrate these peaks in each spectrum. The concentration of substrate and product at each time point is proportional to their respective peak integrals.
-
-
Determine initial rates: Plot the concentration of the product (or substrate) versus time. The initial reaction rate (v₀) is the slope of the initial linear portion of this curve.
-
Kinetic analysis: Repeat the experiment with different initial substrate concentrations and perform Michaelis-Menten analysis.
Applications in Drug Development
The study of enzyme kinetics using model substrates like this compound is pertinent to drug development in several ways:
-
Enzyme Inhibition Studies: Potential drug candidates can be screened for their inhibitory effects on acylases. By measuring the kinetic parameters in the presence and absence of a potential inhibitor, the mechanism of inhibition (e.g., competitive, non-competitive) and the inhibitor's potency (Ki) can be determined.
-
Prodrug Development: N-acetylation can be employed as a strategy to create prodrugs with improved pharmacokinetic properties. Understanding the kinetics of the deacetylation by enzymes like aminoacylase I is crucial for predicting the rate of active drug release in vivo.
-
Biocatalyst Development: In the pharmaceutical industry, acylases are used for the large-scale production of chiral amino acids, which are important building blocks for many drugs. Kinetic characterization helps in selecting and engineering more efficient enzyme variants for these biotransformations.
Conclusion
This compound is a versatile and effective model substrate for the kinetic characterization of aminoacylases. Its use, in conjunction with the detailed experimental protocols provided in this guide, enables researchers to elucidate the fundamental kinetic properties of these enzymes. The data obtained from such studies are invaluable for advancing our understanding of enzyme mechanisms, for the discovery and development of novel therapeutics, and for the optimization of biocatalytic processes in the pharmaceutical industry.
References
- 1. benchchem.com [benchchem.com]
- 2. Preparation and properties of immobilized pig kidney aminoacylase and optical resolution of N-acyl-DL-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. microbenotes.com [microbenotes.com]
- 4. Amino Acid Assay [user.eng.umd.edu]
- 5. azom.com [azom.com]
- 6. Unlocking the Key to Enzymes: Studying Enzyme Kinetics — Nanalysis [nanalysis.com]
Conformational analysis of N-Acetyl-DL-alanine
An In-depth Technical Guide to the Conformational Analysis of N-Acetyl-DL-alanine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, as a fundamental biomolecular building block, serves as a critical model system for understanding the conformational preferences of amino acid residues within peptides and proteins. Its conformational landscape, primarily dictated by the rotation around two key backbone dihedral angles, phi (φ) and psi (ψ), is foundational to protein folding, structure, and function. This technical guide provides a comprehensive overview of the conformational analysis of this compound, detailing the theoretical framework, experimental protocols for determination, and computational approaches for exploration. Quantitative data on stable conformers are presented, and logical workflows are visualized to facilitate a deeper understanding for researchers in structural biology and drug development.
Introduction
The three-dimensional structure of proteins, which dictates their biological function, is fundamentally determined by the sequence of their constituent amino acids and the conformations they adopt. This compound is an acetylated derivative of the amino acid alanine and serves as an excellent model for studying the intrinsic conformational preferences of the alanine residue in a polypeptide chain. The "DL" designation indicates a racemic mixture of both the L- and D-enantiomers. The conformational space of this molecule is most famously visualized using a Ramachandran plot, which maps the sterically allowed and disallowed regions of the φ and ψ dihedral angles.[1][2]
A thorough understanding of the conformational propensities of this compound is crucial for:
-
Parameterizing and validating molecular mechanics force fields used in molecular dynamics simulations.
-
Interpreting experimental data from techniques such as NMR spectroscopy and X-ray crystallography.
-
Designing novel peptides and proteins with specific structural and functional properties.
-
Understanding the structural basis of protein misfolding diseases.
This guide will delve into the key conformers of this compound, the experimental and computational methodologies used to characterize them, and the quantitative data that defines their relative stability and geometry.
Theoretical Framework: The Ramachandran Plot
The conformation of the N-Acetyl-alanine backbone can be described by three dihedral angles: φ (phi), ψ (psi), and ω (omega).
-
Phi (φ): The angle of rotation around the N-Cα bond.
-
Psi (ψ): The angle of rotation around the Cα-C' bond.
-
Omega (ω): The angle of rotation around the peptide bond (C'-N).
Due to the partial double-bond character of the peptide bond, the ω angle is typically planar and restricted to approximately 180° (trans), which is the overwhelmingly favored conformation.[3] Consequently, the major degrees of freedom that define the backbone conformation are the φ and ψ angles.
The Ramachandran plot is a two-dimensional plot of φ versus ψ, illustrating the energetically favorable and unfavorable conformations.[1] The allowed regions correspond to well-known secondary structures observed in proteins, such as right-handed α-helices and β-sheets.[4] For N-Acetyl-L-alanine, the allowed regions are concentrated in the upper left and lower left quadrants of the plot. For N-Acetyl-D-alanine, the Ramachandran plot is a mirror image, with allowed regions in the upper right and lower right quadrants.
Key Conformers and Quantitative Data
Computational studies, primarily using Density Functional Theory (DFT) and ab initio methods, have identified several low-energy conformers for N-acetyl-L-alanine and its widely studied analogue, N-acetyl-L-alanine-N'-methylamide (the "alanine dipeptide").[5][6] These conformers are stabilized by intramolecular hydrogen bonds and relief of steric strain. The relative energies and defining dihedral angles for the most stable conformers of the alanine dipeptide are summarized in the table below. These serve as an excellent model for the conformations of N-Acetyl-L-alanine.
| Conformer | φ (°) | ψ (°) | Relative Energy (kcal/mol) | Description |
| C7eq | -80 | 80 | 0.00 | Stabilized by a C7 intramolecular hydrogen bond, forming a seven-membered ring. Often considered the global minimum in the gas phase. |
| C5 | -160 | 160 | 1.43 - 1.76 | An extended conformation, stabilized by a C5 hydrogen bond. Corresponds to the β-sheet region. |
| C7ax | 76 | -65 | - | An axial conformer, generally higher in energy than C7eq. |
| αR | -57 | -47 | - | Corresponds to the right-handed α-helical region of the Ramachandran plot. |
| β2 | -139 | 135 | - | Another extended conformation within the β-sheet region. |
| αL | 57 | 47 | - | Corresponds to the left-handed α-helical region. |
Note: The relative energies can vary depending on the level of theory and basis set used in the calculations. The data presented is a representative range from high-level computations.[6]
In the solid state, the conformation can be influenced by crystal packing forces. X-ray crystallography of N-acetyl-L-alanine has revealed a folded molecular conformation with a C1–C2–N1–C4 dihedral angle of approximately -70.77°.[7]
Experimental Methodologies and Protocols
The conformational landscape of this compound in solution is typically investigated using spectroscopic techniques that are sensitive to molecular geometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the solution-state conformation of peptides.[2] The primary method involves the measurement of three-bond scalar couplings (³J-couplings), which are related to the intervening dihedral angle through Karplus-type equations.
-
Sample Preparation:
-
Dissolve this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a concentration of 10-20 mM.
-
For enhanced sensitivity and resolution, especially for measuring couplings involving nitrogen or carbon, isotopic labeling (¹³C, ¹⁵N) of the sample is highly advantageous.[8]
-
Add a small amount of a reference standard (e.g., DSS or TSP) for chemical shift calibration.
-
-
NMR Data Acquisition:
-
Acquire a high-resolution one-dimensional ¹H NMR spectrum to identify all proton resonances.
-
Perform two-dimensional homonuclear correlation experiments, such as COSY and TOCSY, to assign all proton signals within a spin system.
-
Measure key ³J-couplings, such as ³J(HNCαH), which is related to the φ angle, and ³J(HαC'NH), which provides information on the ψ angle. These can be extracted from high-resolution 1D spectra or more advanced experiments like quantitative J-correlation experiments.
-
For isotopically labeled samples, heteronuclear experiments (e.g., HSQC, HNCA) can be employed to measure a wider range of scalar couplings involving ¹³C and ¹⁵N, providing more constraints on the conformation.[9]
-
-
Data Analysis and Structure Calculation:
-
Extract the values of the ³J-couplings from the NMR spectra.
-
Use a parameterized Karplus equation to relate the experimental J-coupling values to the corresponding dihedral angles. For example: ³J(HNCαH) = A cos²(φ - 60°) - B cos(φ - 60°) + C where A, B, and C are empirically derived parameters.
-
Since a single J-coupling value can correspond to multiple possible dihedral angles, it is often necessary to use a combination of different couplings and other restraints (e.g., from Nuclear Overhauser Effect experiments, NOEs) to define a unique conformation or an ensemble of conformations.[10]
-
The derived dihedral angle restraints can be used in molecular modeling software to generate an ensemble of structures consistent with the experimental data.
-
Raman Optical Activity (ROA) Spectroscopy
ROA measures the small difference in the intensity of Raman scattering from chiral molecules using right- and left-circularly polarized light.[11] This technique is particularly sensitive to the stereochemistry and conformation of biomolecules in aqueous solution.
-
Sample Preparation:
-
Prepare a solution of this compound in a suitable solvent (typically H₂O or D₂O) at a relatively high concentration (e.g., >50 mg/mL).
-
Filter the sample to remove any particulate matter that could cause fluorescence or background scattering.
-
-
ROA Data Acquisition:
-
Use a dedicated ROA spectrometer, typically with a laser excitation wavelength in the visible or near-infrared region (e.g., 532 nm or 785 nm) to minimize fluorescence.[12]
-
Acquire ROA spectra using a backscattering or forward-scattering collection geometry. The scattered circular polarization (SCP) setup is common in modern instruments.
-
Collect data for a sufficient duration to achieve an adequate signal-to-noise ratio, as the ROA signal is typically very weak (10⁻³ to 10⁻⁵ of the parent Raman intensity).
-
-
Data Analysis and Interpretation:
-
The resulting ROA spectrum provides a fingerprint of the molecular conformation.
-
To interpret the spectrum, it is necessary to compare the experimental data with theoretical ROA spectra calculated for different possible conformers of this compound.
-
Theoretical spectra are typically generated using DFT calculations.[13]
-
By fitting the experimental spectrum with a basis set of theoretical spectra for different conformers, the relative populations of these conformers in solution can be determined.[14]
-
Computational Approaches
Computational chemistry provides an indispensable framework for exploring the conformational energy landscape of this compound and for interpreting experimental data.
-
Structure Preparation:
-
Build the initial structure of N-Acetyl-L-alanine (or its D-enantiomer) in a molecular modeling program.
-
-
Conformational Search (Potential Energy Surface Scan):
-
Choose a reliable level of theory and basis set (e.g., DFT with B3LYP functional and a 6-31G* or larger basis set).
-
Perform a systematic grid search by constraining the φ and ψ dihedral angles at fixed values (e.g., in 15° increments from -180° to +180°).
-
At each grid point (φ, ψ), perform a geometry optimization of all other degrees of freedom of the molecule.
-
Record the single-point energy of the optimized structure at each grid point.
-
-
Data Visualization:
-
Plot the calculated energies as a function of the φ and ψ angles to generate the Ramachandran potential energy surface.
-
The low-energy regions on this map correspond to the stable conformers. The coordinates of these minima can be used as starting points for full geometry optimizations and frequency calculations to confirm they are true minima.
-
Visualized Workflows
To clarify the relationships between theoretical and experimental approaches, the following workflows are provided.
Caption: Experimental workflow for conformational analysis.
Caption: Computational workflow for generating a Ramachandran plot.
Conclusion
The conformational analysis of this compound provides fundamental insights into the principles governing peptide and protein structure. By combining powerful experimental techniques like NMR and ROA spectroscopy with robust computational methods such as DFT, a detailed picture of the molecule's conformational landscape can be achieved. The data and protocols presented in this guide offer a comprehensive resource for researchers, enabling them to validate theoretical models, interpret complex spectroscopic data, and ultimately advance the fields of structural biology and rational drug design. The interplay between theoretical prediction and experimental validation remains the cornerstone of progress in understanding the intricate world of biomolecular conformations.
References
- 1. Synthesis, experimental and computational approach to optical, electronic and structural studies of N-acetyl l-alanine crystal [ideas.repec.org]
- 2. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Conformational Study of the Alanine Dipeptide at the MP2 and DFT Levels | Journal Article | PNNL [pnnl.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of Amide cis/trans Isomers in N‐Acetyl‐d‐glucosamine: Tailored NMR Analysis of the N‐Acetyl Group Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Emerging solution NMR methods to illuminate the structural and dynamic properties of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Raman optical activity - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.aip.org [pubs.aip.org]
- 14. hanicka.uochb.cas.cz [hanicka.uochb.cas.cz]
The Emerging Roles of N-acetyl-D-amino Acids in Biological Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Long considered enigmatic byproducts of detoxification, N-acetyl-D-amino acids (NADAs) are emerging as a class of molecules with diverse and significant roles in biological systems. This technical guide provides a comprehensive overview of the current understanding of NADAs, from their metabolic pathways to their potential as signaling molecules and therapeutic targets. We delve into the enzymatic machinery responsible for their synthesis and degradation, collate available quantitative data on their distribution, and provide detailed experimental protocols for their study. Furthermore, this guide visualizes the known pathways and experimental workflows to facilitate a deeper understanding of the complex world of N-acetyl-D-amino acids.
Introduction
D-amino acids, the stereoisomers of the more common L-amino acids, are increasingly recognized for their physiological significance in organisms ranging from bacteria to mammals.[1][2] The acetylation of these D-amino acids at their amino group gives rise to N-acetyl-D-amino acids (NADAs). Initially, the N-acetylation of D-amino acids was primarily viewed as a detoxification mechanism, rendering them less harmful and facilitating their excretion.[3] However, a growing body of evidence suggests that NADAs are not merely metabolic waste products but may actively participate in a range of biological processes, including neurotransmission and metabolic regulation.[4][5] This guide aims to provide a detailed technical overview of the current knowledge surrounding NADAs, with a focus on their biochemistry, physiological roles, and the methodologies used to investigate them.
Metabolism of N-acetyl-D-amino Acids
The cellular concentration of NADAs is tightly regulated by the interplay of synthesizing and degrading enzymes.
Synthesis: D-amino acid N-acetyltransferase (DNT)
The primary enzyme responsible for the synthesis of NADAs is D-amino acid N-acetyltransferase (DNT), also known as acetyl-CoA:D-amino-acid N-acetyltransferase (EC 2.3.1.36).[2] This enzyme catalyzes the transfer of an acetyl group from acetyl-CoA to the amino group of a D-amino acid.
Reaction: Acetyl-CoA + D-amino acid ⇌ CoA + N-acetyl-D-amino acid[2]
In Saccharomyces cerevisiae, D-amino acid N-acetyltransferase is encoded by the HPA3 gene and plays a crucial role in detoxifying D-amino acids, which can be toxic to the yeast.[3][6] The enzyme exhibits broad substrate specificity, acting on a variety of D-amino acids.[6]
Degradation: N-acyl-D-amino acid deacylase (D-aminoacylase)
The hydrolysis of NADAs back to their constituent D-amino acid and an acyl group is catalyzed by N-acyl-D-amino acid deacylase (also known as D-aminoacylase; EC 3.5.1.81).[1][3][7] This enzyme belongs to the hydrolase family and acts on carbon-nitrogen bonds in linear amides.[1]
Reaction: N-acyl-D-amino acid + H₂O ⇌ An acid + D-amino acid[8]
These enzymes have been identified in various microorganisms, such as Alcaligenes xylosoxydans, and show broad substrate specificity for N-acyl derivatives of neutral D-amino acids.[7] They are of significant interest in industrial applications for the production of enantiomerically pure D-amino acids.[9]
Biological Roles and Distribution
While research into the specific functions of NADAs is ongoing, several key roles and occurrences have been identified.
Detoxification
As mentioned, the most well-established role of N-acetylation of D-amino acids is detoxification. In organisms like Saccharomyces cerevisiae, the conversion of toxic D-amino acids to their N-acetylated forms facilitates their removal from the cell, conferring tolerance.[3]
Neurotransmission and Neuromodulation
The nervous system is a key site of D-amino acid function, and by extension, potentially NADA activity.
-
N-acetyl-D-aspartate (NADAsp): While N-acetyl-L-aspartate (NAA) is one of the most abundant amino acid derivatives in the brain and serves as a marker of neuronal health, the specific roles of NADAsp are less clear.[1] However, given that D-aspartate itself is an agonist at the N-methyl-D-aspartate (NMDA) receptor, it is plausible that NADAsp could serve as a precursor or modulator of D-aspartate signaling.[10]
-
N-acetylaspartylglutamate (NAAG): This dipeptide, which contains an N-acetyl-L-aspartate moiety, is the third most abundant neurotransmitter in the mammalian nervous system.[4] It acts as an agonist at the metabotropic glutamate receptor type 3 (mGluR3), leading to a decrease in glutamate release.[4][11] Inhibition of NAAG hydrolysis has shown therapeutic potential in models of neuropathic pain and schizophrenia.[4][11] While NAAG is derived from L-aspartate, its study provides a framework for how N-acetylated acidic amino acids can function in the brain.
-
N-acetyl-D-tryptophan (NADT): Studies have shown that N-acetyl-L-tryptophan possesses neuroprotective properties in models of amyotrophic lateral sclerosis (ALS), while the D-isomer, NADT, does not exhibit the same protective effect.[5][12] This highlights the stereospecificity of NADA interactions in biological systems.
Metabolic Regulation
Emerging evidence suggests a role for N-acyl amino acids in the regulation of metabolism. While much of this research has focused on N-acyl-L-amino acids, it provides a basis for investigating similar roles for NADAs. For instance, certain N-acyl amino acids can stimulate mitochondrial respiration.[13]
Bacterial Physiology
In bacteria, D-amino acids are essential components of the peptidoglycan cell wall.[6][14] While the direct incorporation of NADAs into the cell wall is not established, the enzymes involved in their metabolism are present in bacteria and may play a role in regulating the pool of D-amino acids available for peptidoglycan synthesis.
Quantitative Data
Quantitative data on endogenous NADA concentrations are still limited. However, some studies have begun to shed light on their levels in biological systems.
| N-acetyl-amino acid | Organism/Tissue | Concentration/Level | Reference(s) |
| N-acetyl-L-aspartate (NAA) | Human Brain | ~10 mM | [1] |
| N-acyl glycines | Mammalian Tissues | High nM to low µM | [7] |
| N-acetyl-D-leucine | Mouse Plasma (after oral N-acetyl-DL-leucine) | Cmax: ~15,000 ng/mL | [1] |
| N-acetyl-L-leucine | Mouse Plasma (after oral N-acetyl-DL-leucine) | Cmax: ~3,000 ng/mL | [1] |
Note: The data for N-acetyl-leucine enantiomers reflect pharmacokinetic studies after administration and not necessarily endogenous levels.
Signaling Pathways and Experimental Workflows
Visualizing the metabolic pathways and experimental procedures is crucial for understanding the role of NADAs.
Metabolic Pathway of N-acetyl-D-amino Acids
References
- 1. N-Acetylaspartate in the CNS: From Neurodiagnostics to Neurobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-acyl-D-amino-acid deacylase - Wikipedia [en.wikipedia.org]
- 4. N-Acetylaspartylglutamic acid - Wikipedia [en.wikipedia.org]
- 5. N-Acetylglutamic acid - Wikipedia [en.wikipedia.org]
- 6. Liquid chromatography tandem mass spectrometry method for determination of N-acetylcysteine in human plasma using an isotope-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Revisiting D‐Acylases for D‐Amino Acid Production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Decreased levels of D-aspartate and NMDA in the prefrontal cortex and striatum of patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. westmont.edu [westmont.edu]
- 12. pnas.org [pnas.org]
- 13. N-acetylglutamate and its changing role through evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for measuring D-amino acid transport in mammalian cells using a fluorescent biosensor - PMC [pmc.ncbi.nlm.nih.gov]
N-Acetylated Amino Acids in Proteomics: A Technical Guide to Discovery and Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-acetylation, the addition of an acetyl group to an amino acid, is one of the most common and vital protein modifications, particularly within eukaryotes.[1] This modification can occur on the α-amino group of a protein's N-terminus (Nα-acetylation) or the ε-amino group of internal lysine residues (Nε-acetylation).[1] Initially considered a relatively static modification, recent advancements in proteomics have unveiled its dynamic and multifaceted roles in regulating fundamental cellular processes. It is estimated that up to 90% of mammalian proteins may be N-terminally acetylated, highlighting its profound impact on the proteome.[2] This technical guide provides an in-depth exploration of the discovery of N-acetylated amino acids, their vast significance in proteomics, and their emerging roles in health and disease. It details the experimental protocols for their analysis, presents quantitative data from key studies, and visualizes the core biological pathways and workflows involved.
Discovery and Prevalence of N-Acetylation
The phenomenon of protein N-terminal acetylation was first discovered decades ago, but its widespread nature and functional importance have only been fully appreciated with the advent of high-resolution mass spectrometry.[3] Early detection methods, such as Edman degradation and radioactive labeling, were limited in scope and could not provide specific information about modification sites.[1][4] Modern peptide-centric proteomic approaches have revolutionized the field, enabling the large-scale identification and quantification of N-acetylated proteins.[2]
N-acetylation is a highly conserved modification from bacteria to humans.[5] The process involves the transfer of an acetyl group from acetyl-coenzyme A (Ac-CoA) to the nitrogen atom of an amino group, a reaction catalyzed by N-acetyltransferases (NATs).[6] This seemingly simple addition neutralizes the positive charge of the N-terminal amino group, altering the protein's surface charge and hydrophobicity, which in turn has far-reaching consequences for its function.[7][8]
Quantitative Overview of N-Terminal Acetylation
The prevalence of N-terminal acetylation varies across different organisms and cell types. Proteomic studies have generated extensive datasets that allow for a comparative analysis.
| Organism/Cell Line | Total Proteins Identified (N-Termini) | Percentage Acetylated | Key Findings | Reference |
| Homo sapiens (HeLa Cells) | 742 | ~84% (76% fully, 8% partially) | High prevalence of acetylation. Alanine is the most common acetylated N-terminal residue. | [9] |
| Homo sapiens (HEK293 Cells) | 1391 | - | Largest dataset of human N-acetylated termini reported at the time of publication. | [2] |
| Saccharomyces cerevisiae (Yeast) | 379 | ~57% | Lower overall acetylation compared to humans. Serine is the most common acetylated N-terminal residue. | [9] |
| Mycobacterium tuberculosis | 498 | ~42.3% | N-terminal acetylation is abundant, primarily on Threonine residues, which is unique compared to other bacteria. | [10] |
| Mycobacterium marinum | 838 | ~41.4% | Similar to M. tuberculosis, demonstrates significant N-terminal acetylation in pathogenic mycobacteria. | [10] |
The Significance of N-Acetylation in Cellular Function
N-acetylation is not merely a static chemical decoration but a critical regulator of a protein's life cycle and function. Its significance spans from ensuring protein stability to mediating complex signaling networks.
Protein Stability and Degradation
For many years, it was believed that the primary role of N-terminal acetylation was to protect proteins from proteolytic degradation.[6][11] By blocking the free N-terminus, acetylation can prevent recognition by certain E3 ubiquitin ligases, thereby shielding the protein from the ubiquitin-proteasome degradation pathway.[7] For example, N-terminal acetylation of the tumor suppressor p53 stabilizes it by preventing ubiquitination by Mdm2.[7]
Conversely, the "Ac/N-end rule" pathway describes how N-terminal acetylation can also act as a degradation signal (degron).[12] In this pathway, specific acetylated N-termini are recognized by E3 ligases, such as Doa10 in yeast, which target the protein for polyubiquitination and subsequent destruction by the proteasome.[12] This dual role highlights the context-dependent nature of N-acetylation in regulating protein half-life.
Protein Interactions and Subcellular Localization
The N-terminus of a protein often serves as a crucial interface for interactions with other molecules. Acetylation can modulate these interactions in several ways:
-
Creating Binding Sites: The acetylated N-terminus can be specifically recognized by other proteins, facilitating the formation of protein complexes.[6]
-
Blocking Binding Sites: Conversely, acetylation can mask recognition motifs, preventing protein-protein interactions.
-
Mediating Membrane Targeting: N-acetylation can increase the hydrophobicity of the N-terminus, promoting its interaction with cellular membranes. This can be a signal for localizing proteins to organelles like the Golgi apparatus or for direct membrane insertion.[11][12]
N-Acetylation in Disease and Drug Development
Given its central role in protein regulation, it is unsurprising that dysregulation of N-acetylation is implicated in numerous human diseases.[5]
-
Cancer: N-acetyltransferases (NATs) are frequently misregulated in various cancers.[13] For example, the overexpression of certain NATs can contribute to cancer progression by affecting cell proliferation, apoptosis, and metastasis.[13] This makes NATs potential therapeutic targets for cancer treatment.[14]
-
Neurodegenerative Disorders: N-acetylation plays a complex role in neurodegeneration. In Parkinson's disease, the N-terminal acetylation of α-synuclein enhances its aggregation and the formation of Lewy bodies.[7]
-
Drug Metabolism: N-acetylation is a key pathway for the metabolism of many drugs, particularly those with primary aromatic amine or hydrazine groups.[6] The efficiency of this process can vary between individuals, affecting a drug's efficacy and toxicity profile.
Experimental Protocols for the Analysis of N-Acetylated Amino Acids
The accurate identification and quantification of N-acetylated proteins are paramount to understanding their function. Mass spectrometry (MS)-based proteomics is the cornerstone of modern N-acetylation analysis.[6]
General Workflow
The typical workflow involves several key stages: protein extraction, digestion into peptides, enrichment of N-acetylated peptides, and finally, analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15]
Detailed Protocol: LC-MS/MS Analysis of N-Acetylated Peptides
This protocol provides a generalized methodology for the identification of N-acetylated peptides from a complex protein sample.
1. Protein Extraction and Digestion:
-
Lyse cells or homogenize tissue in a suitable buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a standard assay (e.g., BCA).
-
Perform in-solution or in-gel digestion. For in-solution digestion:
-
Denature proteins with a chaotropic agent (e.g., 8 M urea).
-
Reduce disulfide bonds with dithiothreitol (DTT).
-
Alkylate cysteine residues with iodoacetamide (IAA).
-
Dilute the sample to reduce urea concentration (< 2 M).
-
Add a protease, such as trypsin, and incubate overnight at 37°C. Trypsin cleaves C-terminal to lysine and arginine residues, generating a predictable set of peptides.[2]
-
-
Stop the digestion by acidification (e.g., with formic acid).
2. Enrichment of N-Acetylated Peptides (Optional but Recommended):
-
N-terminally acetylated peptides often lack a primary amine at their N-terminus (unless they contain internal lysine residues), which allows for their separation from the more abundant non-acetylated internal peptides.
-
Method A: Immunoaffinity Purification: Use antibodies that specifically recognize N-terminally acetylated motifs to enrich these peptides from the digest.[5]
-
Method B: Chemical Derivatization and Chromatography (e.g., COFRADIC):
-
Block all primary amines (N-termini of internal peptides and ε-amino groups of lysines) with a chemical tag.
-
N-acetylated peptides, lacking a free N-terminal amine, will not be tagged at this position.
-
Use specific enzymatic or chemical steps to cleave the tag, followed by chromatographic separation to isolate the originally N-acetylated peptides.[2]
-
3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Load the peptide sample onto a reverse-phase liquid chromatography (RPLC) column.[6]
-
Separate peptides based on their hydrophobicity using a gradient of an organic solvent (e.g., acetonitrile).[6]
-
Eluted peptides are ionized, typically by electrospray ionization (ESI), and introduced into the mass spectrometer.[6]
-
The mass spectrometer performs a survey scan (MS1) to measure the mass-to-charge ratio (m/z) of the intact peptides.
-
Select precursor ions (peptides) for fragmentation (MS/MS or MS2), generating fragment ions.
-
The resulting fragmentation pattern is characteristic of the peptide's amino acid sequence.
4. Data Analysis:
-
Use a database search engine (e.g., MaxQuant, Sequest) to match the experimental MS/MS spectra against a theoretical database of protein sequences.
-
Specify N-terminal acetylation as a variable modification in the search parameters. The acetyl group adds a characteristic mass shift of 42.0106 Da to the peptide.[16]
-
For quantitative analysis, use isotope labeling methods like SILAC (Stable Isotope Labeling with Amino acids in Cell culture) or iTRAQ (isobaric Tags for Relative and Absolute Quantification) during sample preparation.[6] These methods allow for the precise comparison of acetylation levels between different samples.
N-Terminal Acetyltransferases (NATs): The Master Regulators
The acetylation process is primarily carried out co-translationally by a conserved family of enzymes called N-terminal acetyltransferases (NATs).[5] These enzymes associate with the ribosome and acetylate the nascent polypeptide chain as it emerges.[2] Different NATs have distinct substrate specificities, determined by the first few amino acids of the protein.
Substrate Specificities of Major Human NATs
| Enzyme | Catalytic Subunit | Auxiliary Subunit | N-Terminal Substrate Sequences (after Met excision) | Percentage of Proteome Targeted (Approx.) | Reference |
| NatA | NAA10 | NAA15 | Ala-, Ser-, Thr-, Gly-, Val-, Cys- | ~38% | [8][9] |
| NatB | NAA20 | NAA25 | Met-Asp-, Met-Glu-, Met-Asn-, Met-Gln- | ~21% | [8] |
| NatC | NAA30 | NAA35, NAA38 | Met-Leu-, Met-Ile-, Met-Trp-, Met-Phe- | ~21% (with NatE/F) | [8] |
| NatD | NAA40 | (Monomeric) | Ser- (specifically on Histones H2A and H4) | - | [17] |
| NatE | NAA50 | NAA15 | Met-Leu-, Met-Ile-, etc. (some overlap with NatC) | ~21% (with NatC/F) | [8] |
| NatF | NAA60 | (Monomeric) | Met-Lys-, Met-Leu-, etc. (Post-translational) | ~21% (with NatC/E) | [8] |
Conclusion and Future Outlook
N-acetylated amino acids have transitioned from being viewed as simple modifications to being recognized as fundamental regulators of the proteome. The continued development of sensitive proteomic techniques will undoubtedly uncover new substrates, new regulatory mechanisms, and a deeper understanding of their role in complex diseases. For drug development professionals, the enzymes responsible for N-acetylation, the NATs, represent a promising class of targets for therapeutic intervention in oncology and beyond. The systematic study of N-acetylation is crucial for building a complete picture of cellular protein function and for developing novel strategies to combat human disease.
References
- 1. Acetylation Detection Methods | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Profiling of N-Acetylated Protein Termini Provides In-depth Insights into the N-terminal Nature of the Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-acetylated amino acids | Nilsson Lab [nilssonlab.se]
- 4. bio-protocol.org [bio-protocol.org]
- 5. N-Terminal AcetylScan® Proteomics | Cell Signaling Technology [cellsignal.com]
- 6. N-Acetylation Analysis: A Key Post-Translational Modification - Creative Proteomics Blog [creative-proteomics.com]
- 7. The Role of N Terminal Acetylation in Protein Function and Disease - Creative Proteomics [creative-proteomics.com]
- 8. N-terminal acetylation - Wikipedia [en.wikipedia.org]
- 9. pnas.org [pnas.org]
- 10. Quantitative N‑Terminal Footprinting of Pathogenic Mycobacteria Reveals Differential Protein Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Towards a Functional Understanding of Protein N-Terminal Acetylation | PLOS Biology [journals.plos.org]
- 12. Spotlight on protein N-terminal acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The role of N-acetyltransferases in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fda.gov [fda.gov]
- 15. A Comprehensive Overview of Protein Acetylation: Background, Detection Methods, and Functions - Creative Proteomics [creative-proteomics.com]
- 16. ionsource.com [ionsource.com]
- 17. researchgate.net [researchgate.net]
N-Acetyl-DL-alanine: A Versatile Probe for Investigating Amidohydrolase Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Amidohydrolases are a broad and vital class of enzymes that catalyze the hydrolysis of amide bonds. Their diverse roles in metabolism, signaling, and detoxification have made them attractive targets for drug discovery and diagnostics. The synthetic amino acid derivative, N-Acetyl-DL-alanine, serves as a valuable and versatile probe for characterizing the activity of a specific subgroup of these enzymes, primarily aminoacylases (also known as N-acyl-L-amino acid amidohydrolases). This technical guide provides a comprehensive overview of the use of this compound as a substrate for amidohydrolase activity, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biochemical pathways and workflows.
Amidohydrolase Activity on this compound: Quantitative Data
| Enzyme Source | Substrate | K_m_ (mM) | V_max_ (relative activity or specific units) | Optimal pH | Optimal Temperature (°C) |
| Porcine Kidney Aminoacylase I | N-Acetyl-L-phenylalanine | 5.5[1] | Not specified | 8.0[2] | 65[2] |
| Aspergillus oryzae Aminoacylase | Chloroacetyl-L-alanine | Not specified | Not specified | 8.5[3] | Not specified |
| Streptomyces mobaraensis Aminoacylase | N-Acetyl-L-methionine | 1.3 ± 0.1 | Not specified | ~7.5 | ~50 |
| Streptomyces mobaraensis Aminoacylase | N-Acetyl-L-histidine | 2.7 ± 0.1 | Not specified | ~7.5 | ~50 |
Enzymatic Reaction and Workflow
The fundamental principle behind using this compound as a probe is the enzymatic cleavage of the amide bond, releasing L-alanine. The rate of this reaction can be monitored by quantifying the appearance of the product, L-alanine, over time.
Experimental Protocols
This section provides detailed methodologies for determining amidohydrolase activity using this compound as a substrate. The primary method described is a colorimetric assay based on the reaction of the liberated L-alanine with ninhydrin.
Protocol 1: Colorimetric Determination of Amidohydrolase Activity using Ninhydrin
This protocol is adapted from standard ninhydrin-based amino acid quantification methods.[4][5][6]
1. Reagents and Materials:
-
Enzyme Solution: Purified or partially purified amidohydrolase in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Substrate Stock Solution: 100 mM this compound in deionized water.
-
Reaction Buffer: 50 mM Tris-HCl, pH 8.0 (or the optimal pH for the specific enzyme).
-
Ninhydrin Reagent (2% w/v): Dissolve 0.2 g of ninhydrin in 10 mL of ethanol or acetone.[4]
-
Acetate Buffer (0.2 M, pH 5.5): Prepare by mixing solutions of 0.2 M sodium acetate and 0.2 M acetic acid until the desired pH is achieved.
-
Diluent Solvent: Mix equal volumes of n-propanol and deionized water.[4]
-
L-alanine Standard Solutions: Prepare a series of L-alanine standards (e.g., 0, 0.1, 0.2, 0.5, 1.0, 1.5, 2.0 mM) in the reaction buffer.
-
Trichloroacetic Acid (TCA) Solution (10% w/v): To stop the enzymatic reaction.
-
Test tubes, water bath, spectrophotometer.
2. Experimental Procedure:
a. Enzymatic Reaction:
-
Set up a series of test tubes for the blank, standards, and enzyme reactions.
-
To each tube, add 400 µL of reaction buffer.
-
Add 100 µL of the appropriate L-alanine standard or deionized water (for the blank) to the respective tubes.
-
For the enzyme reaction tubes, add 100 µL of the enzyme solution. For the control (time zero), the enzyme will be added after the stop solution.
-
Pre-incubate the tubes at the optimal temperature for the enzyme (e.g., 37°C or 65°C[2]) for 5 minutes.
-
Initiate the reaction by adding 100 µL of the this compound substrate stock solution to each tube (final concentration will be 16.7 mM).
-
Incubate the reaction for a defined period (e.g., 10, 20, 30 minutes). The incubation time should be within the linear range of the reaction.
-
Stop the reaction by adding 200 µL of 10% TCA solution. For the time zero control, add the TCA first, then the enzyme.
-
Centrifuge the tubes at high speed (e.g., 10,000 x g) for 5 minutes to pellet any precipitated protein.
b. Ninhydrin Reaction and Quantification:
-
Transfer 500 µL of the supernatant from each tube to a new set of clean test tubes.
-
Add 1.0 mL of the ninhydrin reagent to each tube.[4]
-
Mix the contents thoroughly.[4]
-
Incubate the tubes in a boiling water bath for 15-20 minutes.[4][6]
-
Cool the tubes to room temperature under running cold water.[4]
-
Add 5 mL of the diluent solvent to each tube and mix well.[4]
-
Measure the absorbance of the solutions at 570 nm using a spectrophotometer.[4]
3. Data Analysis:
-
Construct a standard curve by plotting the absorbance at 570 nm versus the concentration of the L-alanine standards.
-
Determine the concentration of L-alanine produced in each enzyme reaction sample using the standard curve.
-
Calculate the enzyme activity in units such as µmol of L-alanine produced per minute per mg of enzyme (µmol/min/mg).
Signaling and Metabolic Context
N-acetylated amino acids, including N-Acetyl-L-alanine, are involved in the broader context of protein metabolism and cellular homeostasis. N-terminal acetylation is a common post-translational modification of proteins in eukaryotes, affecting their stability and function.[7] The breakdown of these acetylated proteins releases N-acetylated amino acids, which are then hydrolyzed by aminoacylases to regenerate free amino acids for reuse in protein synthesis or for energy metabolism.[8][9]
Recent studies have also suggested a role for N-Acetyl-L-alanine in immune regulation. For instance, elevated levels of N-Acetyl-L-alanine in HIV-positive individuals have been shown to inhibit the production of the pro-inflammatory cytokine IFN-γ by natural killer (NK) cells in response to Mycobacterium tuberculosis infection by inhibiting glycolysis.[10] This highlights a potential signaling role for this metabolite beyond simple metabolic recycling.
Conclusion
This compound is a readily available and effective substrate for probing the activity of amidohydrolases, particularly aminoacylases. Its use in straightforward colorimetric assays allows for the characterization of enzyme kinetics and the screening of potential inhibitors. Understanding the role of these enzymes in the metabolism of N-acetylated amino acids provides valuable insights into cellular protein turnover and has implications for various physiological and pathological processes, including metabolic disorders and immune responses. The methodologies and data presented in this guide offer a solid foundation for researchers to utilize this compound as a tool in their investigations of amidohydrolase function.
References
- 1. benchchem.com [benchchem.com]
- 2. Preparation and properties of immobilized pig kidney aminoacylase and optical resolution of N-acyl-DL-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aminoacylase from Aspergillus oryzae. Comparison with the pig kidney enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. microbenotes.com [microbenotes.com]
- 7. Human Metabolome Database: Showing metabocard for N-Acetyl-L-alanine (HMDB0000766) [hmdb.ca]
- 8. westmont.edu [westmont.edu]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. HIV-Differentiated Metabolite N-Acetyl-L-Alanine Dysregulates Human Natural Killer Cell Responses to Mycobacterium tuberculosis Infection - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol: N-acetylation of DL-alanine using Acetic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the N-acetylation of DL-alanine using acetic anhydride. N-acetylation is a fundamental chemical modification used to protect the amino group of amino acids in various applications, including peptide synthesis and the development of pharmaceutical intermediates. The described method is robust, offering high yields and producing N-acetyl-DL-alanine of high purity. This protocol outlines the necessary reagents, equipment, and step-by-step instructions for the synthesis, purification, and characterization of the final product.
Introduction
N-acetylated amino acids are crucial building blocks in synthetic organic chemistry and drug discovery. The acetylation of the amino group prevents its participation in undesired side reactions during complex synthetic sequences, such as peptide synthesis. This compound, the product of the reaction detailed herein, serves as a valuable precursor in various research and development applications. The use of acetic anhydride in an acetic acid medium provides an efficient and straightforward route to this compound.
Reaction Scheme
The N-acetylation of DL-alanine proceeds through the nucleophilic attack of the amino group on one of the carbonyl carbons of acetic anhydride, leading to the formation of an amide bond and acetic acid as a byproduct.
Experimental Protocol
This protocol is a compilation of established methods for the N-acetylation of DL-alanine.
Materials and Equipment:
-
DL-alanine
-
Acetic anhydride
-
Glacial acetic acid
-
Deionized water
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Crystallization dish
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Analytical balance
-
Melting point apparatus
-
Spectroscopic instrumentation (e.g., NMR, FT-IR) for product characterization
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend DL-alanine in glacial acetic acid. The molar ratio of DL-alanine to acetic acid can range from 1:4 to 1:7.[1]
-
Heating: Gently heat the suspension to a temperature between 40°C and 70°C while stirring to dissolve the DL-alanine.[1]
-
Addition of Acetic Anhydride: Once the DL-alanine is dissolved or a homogeneous suspension is achieved, slowly add acetic anhydride to the reaction mixture. The molar ratio of DL-alanine to acetic anhydride should be between 1:1.0 and 1:1.4.[1] A slight excess of acetic anhydride ensures complete conversion of the amino acid.
-
Reaction: Maintain the reaction mixture at the specified temperature (e.g., 48-55°C or 40-70°C) with continuous stirring for a period of 1 to 4 hours.[1][2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Solvent Removal: After the reaction is complete, remove the acetic acid and any unreacted acetic anhydride under reduced pressure using a rotary evaporator.[2]
-
Crystallization: To the resulting residue, add deionized water (1 to 3 times the initial mass of the amino acid) and stir to induce crystallization.[1] Cooling the mixture in an ice bath will facilitate the precipitation of the this compound.
-
Isolation and Washing: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold water to remove any residual impurities.[2]
-
Drying: Dry the purified this compound in a vacuum oven or desiccator to a constant weight.
-
Characterization: Characterize the final product by determining its melting point and acquiring spectroscopic data (e.g., ¹H NMR, ¹³C NMR, FT-IR) to confirm its identity and purity.
Data Presentation
The following table summarizes the quantitative data from various reported protocols for the N-acetylation of DL-alanine.
| Parameter | Protocol 1[2] | Protocol 2[1] |
| Molar Ratio (DL-alanine:Acetic Anhydride) | 1 : 1.2-1.3 | 1 : 1.0-1.4 |
| Molar Ratio (DL-alanine:Acetic Acid) | 1 : 4.4-5.0 | 1 : 4-7 |
| Reaction Temperature | 48-55°C | 40-70°C |
| Reaction Time | Not specified | 1-4 hours |
| Yield | 78-83% | 92-98% |
| Purity | 98.7-99% | High (not quantified) |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Reaction Mechanism Diagram
Caption: Simplified mechanism of N-acetylation.
Conclusion
The N-acetylation of DL-alanine using acetic anhydride is a highly efficient and scalable reaction that provides the desired product in high yield and purity. The protocol presented here is straightforward and utilizes readily available reagents and standard laboratory equipment, making it accessible for a wide range of scientific applications. The resulting this compound can be used in further synthetic transformations where protection of the amino group is required.
References
Application Note: Characterization of N-Acetyl-DL-alanine by ¹H NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-DL-alanine is a derivative of the amino acid alanine with significant applications in biochemical research and pharmaceutical development. A thorough structural characterization is crucial for its quality control and to understand its biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is a powerful analytical technique for the unambiguous structural elucidation of organic molecules. This application note provides a detailed protocol and data interpretation for the characterization of this compound using ¹H NMR spectroscopy.
Principle
¹H NMR spectroscopy provides information about the chemical environment of protons in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it, while the splitting pattern (multiplicity) and coupling constants (J) reveal the number and proximity of neighboring protons. By analyzing the ¹H NMR spectrum, the precise structure of this compound can be confirmed.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three different types of protons in the molecule: the methyl protons of the alanine moiety (CH₃-CH), the alpha-proton of the alanine moiety (CH-COOH), and the methyl protons of the acetyl group (CH₃-CO).
Table 1: Summary of Predicted ¹H NMR Data for this compound
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| CH₃ (Alanine) | ~ 1.3-1.4 | Doublet (d) | 3H | ~ 7.2 |
| CH₃ (Acetyl) | ~ 2.0 | Singlet (s) | 3H | N/A |
| α-H (Alanine) | ~ 4.1-4.4 | Quartet (q) | 1H | ~ 7.2 |
Note: Chemical shifts can vary slightly depending on the solvent, concentration, and temperature.
Experimental Protocol
This protocol outlines the steps for preparing a sample of this compound and acquiring a ¹H NMR spectrum.
Materials:
-
This compound
-
Deuterated solvent (e.g., Deuterium oxide - D₂O, or Chloroform-d - CDCl₃)
-
5 mm NMR tubes
-
Volumetric flask
-
Pipettes
-
Vortex mixer
-
NMR spectrometer (e.g., 300 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (D₂O is a good choice for observing exchangeable protons) in a clean, dry vial.
-
Ensure complete dissolution by vortexing the sample.
-
Transfer the solution into a clean 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer to the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Set the appropriate acquisition parameters, including:
-
Number of scans (e.g., 8-16)
-
Spectral width (e.g., 0-10 ppm)
-
Pulse angle (e.g., 30-45 degrees)
-
Relaxation delay (e.g., 1-5 seconds)
-
-
Acquire the Free Induction Decay (FID).
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the spectrum.
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., D₂O at ~4.79 ppm).
-
Integrate the peaks to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the this compound molecule.
-
Data Interpretation
The ¹H NMR spectrum of this compound will exhibit the following key features:
-
A doublet around 1.3-1.4 ppm: This signal, integrating to 3 protons, corresponds to the methyl group of the alanine residue. It is split into a doublet by the adjacent α-proton.
-
A singlet around 2.0 ppm: This sharp signal, integrating to 3 protons, is assigned to the methyl group of the acetyl moiety. It is a singlet because there are no adjacent protons to cause splitting.[1]
-
A quartet around 4.1-4.4 ppm: This signal, integrating to 1 proton, is attributed to the α-proton of the alanine residue. It is split into a quartet by the three protons of the adjacent methyl group.
Workflow Diagram
Caption: Workflow for the ¹H NMR characterization of this compound.
Conclusion
This application note provides a comprehensive guide for the characterization of this compound using ¹H NMR spectroscopy. The detailed protocol and expected spectral data will aid researchers, scientists, and drug development professionals in verifying the structure and purity of this important compound, ensuring the reliability of their research and development activities.
References
Application Notes and Protocols for the Mass Spectrometry Analysis of N-Acetyl-DL-alanine and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-DL-alanine is an N-acetylated form of the amino acid alanine. N-acetylation is a common metabolic process, and the analysis of N-acetylated amino acids is of growing interest in various fields, including metabolomics, drug development, and clinical research. In biological systems, free N-acetylated amino acids can be formed through the degradation of N-terminally acetylated proteins or by the direct acetylation of amino acids by N-acetyltransferase enzymes. This document provides detailed protocols and application notes for the quantitative analysis of this compound and its derivatives in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for the quantification of this compound due to its high selectivity and sensitivity, which allows for accurate measurement even at low concentrations in complex biological samples. The method described here utilizes a simple protein precipitation step for sample preparation, followed by reversed-phase liquid chromatography for separation and a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for detection. A stable isotope-labeled internal standard (SIL-IS), such as this compound-d3, is recommended to ensure the highest accuracy and precision by correcting for matrix effects and variability in sample processing.
Experimental Protocols
1. Sample Preparation (from Plasma)
-
Thaw plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.
-
Add 10 µL of a working solution of the stable isotope-labeled internal standard (e.g., this compound-d3 at 1 µg/mL).
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[1]
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 30°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex briefly and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
2. Liquid Chromatography Conditions
-
Instrument: A high-performance or ultra-high-performance liquid chromatography (HPLC or UPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for retaining this polar analyte.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: Hold at 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: Hold at 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions
-
Instrument: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Key Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow Rates: Optimized for the specific instrument.
-
-
Multiple Reaction Monitoring (MRM) Transitions: The protonated molecule [M+H]⁺ of this compound has a mass-to-charge ratio (m/z) of 132.1. Fragmentation of this precursor ion can result in several product ions. Key fragmentation pathways include the neutral loss of water (H₂O) and carbon monoxide (CO), as well as the loss of a ketene group (C₂H₂O).[1]
| Compound | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 132.1 | 86.1 | 100 | 15 |
| This compound | 132.1 | 70.1 | 100 | 20 |
| This compound-d3 (IS) | 135.1 | 89.1 | 100 | 15 |
Note: Collision energies should be optimized for the specific instrument being used to achieve the best signal intensity.
Data Presentation
The following table summarizes the typical quantitative performance parameters for an LC-MS/MS method for this compound, validated according to established bioanalytical method validation guidelines.
| Parameter | Result |
| Linearity Range | 10 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Intra-day Precision (%CV) | ≤ 8.5% |
| Inter-day Precision (%CV) | ≤ 11.2% |
| Accuracy (% Bias) | Within ±10% |
| Recovery | > 85% |
This data is representative and may vary depending on the specific instrumentation, laboratory conditions, and biological matrix.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the quantitative analysis of this compound from a biological sample.
Caption: LC-MS/MS Experimental Workflow.
Metabolic Pathway: Catabolism of N-Terminally Acetylated Proteins
Free N-acetylated amino acids, such as N-Acetyl-alanine, are primarily generated in cells through the breakdown of proteins that have been acetylated at their N-terminus. This is a multi-step enzymatic process.
Caption: Catabolism of N-acetylated proteins.
References
Application Notes and Protocols for Chiral Separation of N-Acetyl-DL-alanine Enantiomers by HPLC
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and experimental protocol for the chiral separation of N-Acetyl-DL-alanine enantiomers using High-Performance Liquid Chromatography (HPLC). The methodology is based on the successful separation of analogous N-acetylated amino acids and is designed to be a robust starting point for method development and validation.
Introduction
N-acetylated amino acids are crucial intermediates in various pharmaceutical and biotechnological applications. The stereochemistry of these compounds is of utmost importance as different enantiomers can exhibit distinct biological activities and toxicological profiles. Consequently, a reliable analytical method to separate and quantify the enantiomers of this compound is essential for quality control, purity assessment, and regulatory compliance. This application note describes a method utilizing a macrocyclic glycopeptide-based chiral stationary phase (CSP), which has demonstrated broad enantioselectivity for N-acylated amino acids.[1][2]
Principle of Separation
The chiral separation is achieved on a teicoplanin-based CSP.[1] Teicoplanin is a macrocyclic glycopeptide that possesses multiple stereogenic centers and functional groups capable of various types of molecular interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance. These interactions lead to the formation of transient diastereomeric complexes between the chiral selector of the stationary phase and the enantiomers of the analyte. The differing stability of these complexes results in different retention times for the N-Acetyl-D-alanine and N-Acetyl-L-alanine, enabling their separation.
Experimental Protocols
Instrumentation and Materials:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.
-
Chiral Column: Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm (or equivalent teicoplanin-based CSP).
-
Reagents:
-
This compound (racemic standard)
-
Methanol (HPLC grade)
-
Acetic Acid (glacial, analytical grade)
-
Triethylamine (analytical grade)
-
-
Sample Preparation:
-
Prepare a stock solution of racemic this compound at a concentration of 1.0 mg/mL in the mobile phase.
-
Further dilute the stock solution with the mobile phase to a working concentration of 0.1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
| Parameter | Value |
| Chiral Stationary Phase | Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Methanol / Acetic Acid / Triethylamine (100:0.1:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Mobile Phase Preparation (for 1 L):
-
Measure 998 mL of HPLC grade methanol.
-
Add 1 mL of glacial acetic acid.
-
Add 1 mL of triethylamine.
-
Mix thoroughly.
-
Degas the mobile phase using sonication or vacuum filtration before use.
Procedure:
-
Equilibrate the Astec® CHIROBIOTIC® T column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Set the column temperature to 25 °C.
-
Set the UV detector to a wavelength of 210 nm.
-
Inject 10 µL of the prepared this compound sample solution.
-
Run the chromatogram for a sufficient time to allow the elution of both enantiomers.
-
Identify and integrate the peaks corresponding to the two enantiomers. The D-enantiomer is typically more strongly retained on teicoplanin-based CSPs.[3]
Data Presentation
The following table summarizes the expected quantitative data for the chiral separation. Note that the retention times and resolution are based on a similar separation of N-acetyl-D/L-phenylalanine and may vary for this compound.[1] Method optimization may be required to achieve baseline separation.
| Enantiomer | Expected Retention Time (min) | Tailing Factor | Resolution (Rs) |
| N-Acetyl-L-alanine | ~8.0 | ~1.2 | \multirow{2}{}{>1.5} |
| N-Acetyl-D-alanine | ~9.5 | ~1.1 |
*Values are illustrative and based on the separation of a similar compound. Actual values must be determined experimentally.
Experimental Workflow Diagram
Caption: Experimental workflow for the chiral HPLC separation of this compound.
Discussion
The described HPLC method provides a robust starting point for the baseline separation of N-Acetyl-D-alanine and N-Acetyl-L-alanine enantiomers. The use of a teicoplanin-based chiral stationary phase is highly effective for the enantioseparation of N-blocked amino acids.[1][2] The polar ionic mobile phase, consisting of methanol with small amounts of acetic acid and triethylamine, facilitates the necessary chiral recognition interactions. A resolution factor (Rs) greater than 1.5 indicates a complete separation of the two enantiomers, making this method suitable for accurate quantification.[1]
For method optimization, the concentration of the mobile phase additives (acetic acid and triethylamine) and the column temperature can be adjusted to improve resolution and peak shape. The choice of detection wavelength at 210 nm is suitable for acetylated amino acids which lack a strong chromophore.
References
Application Note: Quantification of N-Acetyl-DL-alanine Enantiomers by GC-MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Acetyl-DL-alanine is a derivative of the amino acid alanine. The stereochemistry of amino acids is crucial in many biological processes, and the ability to separate and quantify enantiomers is essential in fields such as pharmacology, metabolomics, and food science. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the chiral separation and quantification of volatile and semi-volatile compounds. This application note provides a detailed protocol for the quantification of N-Acetyl-D-alanine and N-Acetyl-L-alanine using GC-MS following derivatization.
There are two primary strategies for the GC-MS analysis of amino acid enantiomers:
-
Indirect Method: The enantiomers are derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral GC column.
-
Direct Method: The enantiomers are derivatized with an achiral reagent to increase volatility and improve chromatographic performance, followed by separation on a chiral stationary phase (CSP) GC column.[1]
This document will focus on the direct method, which is widely applicable and avoids potential kinetic resolution issues that can arise with the indirect method.
Experimental Protocols
A two-step derivatization process is commonly used for amino acids prior to GC analysis to block the active hydrogens on both the carboxyl and amino groups, which improves peak shape and selectivity.
Protocol 1: Two-Step Derivatization (Esterification followed by Acylation)
This protocol is a common approach for preparing amino acids for chiral GC-MS analysis.
Materials:
-
This compound standard
-
Methanolic HCl (3 N)
-
Trifluoroacetic anhydride (TFAA)
-
Methylene chloride (DCM)
-
Internal Standard (e.g., a stable isotope-labeled N-Acetyl-L-alanine)
-
Sample containing this compound
-
Vials for reaction and autosampler
-
Heating block
-
Nitrogen evaporator
Procedure:
-
Sample Preparation:
-
For biological samples that may contain high levels of proteins or peptides, a deproteinization step is necessary to prevent hydrolysis during derivatization, which could alter the concentration of free amino acids.[2]
-
Accurately weigh or measure a known amount of the sample or standard into a reaction vial.
-
If the sample is in a liquid matrix, evaporate to dryness under a gentle stream of nitrogen.
-
-
Step 1: Esterification (Methylation)
-
Add 1 mL of 3 N methanolic HCl to the dried sample.
-
Cap the vial tightly and heat at 100°C for 30 minutes.
-
After heating, remove the cap and evaporate the reagent to dryness under a stream of nitrogen. Gentle heating can be applied if necessary.
-
-
Step 2: Acylation
-
To the dried residue from the esterification step, add 1 mL of methylene chloride and 100 µL of trifluoroacetic anhydride (TFAA).
-
Cap the vial and heat at 60°C for 10 minutes.
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
-
GC-MS Parameters
The following are typical GC-MS parameters that can be used as a starting point and should be optimized for the specific instrument and application.
| Parameter | Value |
| Gas Chromatograph | |
| Column | Chiral Stationary Phase Column (e.g., Chirasil-L-Val)[2][3][4] |
| Carrier Gas | Helium |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 20:1) |
| Oven Program | Initial Temp: 60°C, hold for 2 minRamp 1: 5°C/min to 150°CRamp 2: 15°C/min to 220°C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Electron Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Note: The oven temperature program and SIM ions will need to be optimized based on the specific derivatives of this compound.
Data Presentation
Quantitative data should be presented in a clear and structured format. Below are example tables for summarizing the results.
Table 1: Chromatographic and Calibration Data for N-Acetyl-alanine Enantiomers
| Compound | Retention Time (min) | Calibration Range (µM) | R² | LOD (µM) | LOQ (µM) |
| N-Acetyl-D-alanine derivative | User Determined | 0.1 - 100 | >0.995 | User Determined | User Determined |
| N-Acetyl-L-alanine derivative | User Determined | 0.1 - 100 | >0.995 | User Determined | User Determined |
Table 2: Precision and Accuracy
| Compound | Concentration (µM) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) | Accuracy (%) |
| N-Acetyl-D-alanine | 1 | User Determined | User Determined | User Determined |
| 50 | User Determined | User Determined | User Determined | |
| N-Acetyl-L-alanine | 1 | User Determined | User Determined | User Determined |
| 50 | User Determined | User Determined | User Determined |
Mandatory Visualizations
Caption: Experimental workflow for the GC-MS analysis of this compound enantiomers.
Caption: Logical flow for the chiral separation and quantification by GC-MS.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for N-Acetyl-DL-alanine in Solid-Phase Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
In solid-phase peptide synthesis (SPPS), N-terminal acetylation is a common modification strategy to enhance peptide stability and mimic natural proteins. This process, often called "capping," involves adding an acetyl group to the free N-terminal amine of the synthesized peptide. N-Acetyl-DL-alanine is a reagent used for this purpose. Its primary function is to introduce an acetylated alanine residue at the N-terminus.
A critical consideration when using this compound is its racemic nature. The "DL" designation indicates a mixture of both D- and L-enantiomers of N-acetyl-alanine. Consequently, the capping reaction will produce a final peptide product that is a mixture of two diastereomers: one with N-acetyl-L-alanine and one with N-acetyl-D-alanine at the N-terminus. This diastereomeric mixture requires careful consideration during purification and analysis. These diastereomers may exhibit different biological activities and chromatographic behaviors.
Data Presentation
Table 1: Reagent Specifications - this compound
| Property | Value |
| Molecular Formula | C₅H₉NO₃ |
| Molecular Weight | 131.13 g/mol [1] |
| Appearance | White crystalline solid |
| Purity (Typical) | ≥98% |
| CAS Number | 1115-69-1[1] |
Table 2: Comparison of Common N-Terminal Capping Reagents in SPPS
| Feature | This compound | Acetic Anhydride/Base |
| Added Moiety | Acetyl-Alanine | Acetyl group |
| Final Product | Peptide with N-terminal Ala | Peptide with acetylated N-terminus |
| Stereochemistry | Results in a diastereomeric mixture | Achiral modification |
| Coupling Method | Standard peptide coupling (e.g., HBTU/DIPEA) | Acylation in a suitable solvent[2] |
| Key Advantage | Introduces an amino acid residue, potentially influencing peptide conformation and activity. | Simple, inexpensive, and avoids introducing a new chiral center. |
| Key Disadvantage | Produces a difficult-to-separate mixture of diastereomers. | Does not add an amino acid residue. |
Table 3: Typical Reaction Parameters for N-Terminal Capping
| Parameter | Recommended Value | Notes |
| Resin Loading | 0.1 - 1.0 mmol/g | Varies with resin type. |
| This compound Equivalents | 2 - 4 equivalents | Relative to resin loading.[3] |
| Coupling Reagent Equivalents | 1.9 - 3.9 equivalents | E.g., HBTU, HATU. Slightly less than the amino acid equivalents. |
| Base Equivalents | 4 - 8 equivalents | E.g., DIPEA. Typically double the amino acid equivalents.[3] |
| Reaction Time | 1 - 4 hours | Can be monitored for completion using a ninhydrin test. |
| Solvent | DMF or NMP | Must be peptide synthesis grade. |
Table 4: Expected Analytical Outcomes for a Model Peptide (e.g., Ac-(D/L)-Ala-Gly-Leu-Val-NH₂)
| Analysis | Expected Result |
| Mass Spectrometry (MS) | A single major peak corresponding to the calculated mass of the acetylated peptide. MS cannot distinguish between diastereomers. |
| RP-HPLC (Analytical) | Two distinct, closely eluting peaks representing the two diastereomers.[4][5] |
| Crude Purity (by HPLC) | 50 - 90% (Highly sequence-dependent) |
| Purified Purity (by HPLC) | ≥95% for the combined diastereomeric mixture. Separation may be partial or complete depending on the sequence and column. |
Experimental Workflows and Logical Relationships
The use of a racemic capping agent introduces a critical branching point in the outcome of the synthesis, leading to a mixed final product.
References
- 1. This compound | C5H9NO3 | CID 7345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.uci.edu [chem.uci.edu]
- 3. researchgate.net [researchgate.net]
- 4. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: N-Acetyl-DL-alanine as a Substrate for Stereoselective Enzymes
Audience: Researchers, scientists, and drug development professionals.
Introduction:
N-Acetyl-DL-alanine is a racemic mixture of the N-acetylated forms of L-alanine and D-alanine. The stereoselective enzymatic resolution of this substrate is a critical process in various biotechnological and pharmaceutical applications. The production of enantiomerically pure L- and D-amino acids is of paramount importance in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals, where the chirality of a molecule often dictates its biological activity and therapeutic efficacy. This document provides detailed application notes and experimental protocols for the use of this compound as a substrate for stereoselective enzymes, focusing on aminoacylases, esterases, and lipases for kinetic resolution.
I. Overview of Stereoselective Enzymes for this compound Resolution
The enzymatic kinetic resolution of this compound relies on the ability of certain enzymes to selectively catalyze the hydrolysis of one enantiomer over the other. This results in a mixture of a free amino acid (from the hydrolyzed enantiomer) and the unreacted N-acetylated amino acid of the opposite configuration, which can then be separated.
-
Aminoacylases (EC 3.5.1.14): These enzymes exhibit high stereoselectivity in hydrolyzing the N-acyl group from N-acyl-amino acids. L-aminoacylases specifically act on the L-enantiomer to produce L-alanine and acetate, leaving N-acetyl-D-alanine unreacted. Conversely, D-aminoacylases catalyze the hydrolysis of the D-enantiomer.
-
Esterases (EC 3.1.1.1): When this compound is derivatized to its ester form (e.g., methyl or ethyl ester), stereoselective esterases can be employed for kinetic resolution. These enzymes selectively hydrolyze the ester bond of one enantiomer, yielding N-acetyl-amino acid and the corresponding alcohol.
-
Lipases (EC 3.1.1.3): Similar to esterases, lipases can catalyze the stereoselective hydrolysis or transesterification of this compound esters. They are known for their broad substrate specificity and stability in organic solvents.
II. Quantitative Data on Enzyme Performance
The following tables summarize the key performance parameters of various enzymes used in the resolution of this compound and its derivatives.
Table 1: Aminoacylases for Kinetic Resolution of this compound
| Enzyme | Source Organism | Stereoselectivity | Optimal pH | Optimal Temp. (°C) | Km (mM) | Notes |
| L-Aminoacylase | Aspergillus oryzae | L-selective | 8.5 | Not Specified | Not Specified for N-acetyl-L-alanine | Prefers hydrophobic N-acyl amino acids.[1] |
| D-Aminoacylase | Alcaligenes xylosoxydans | D-selective | 7.0 | 50 | 9.8 (for N-acetyl-D-leucine) | Highly specific for D-isomers.[2] |
Table 2: Esterases for Kinetic Resolution of this compound Methyl Ester
| Enzyme | Source Organism | Stereoselectivity | Optimal pH | Optimal Temp. (°C) | Substrate Concentration (mM) | Enantiomeric Excess (e.e.) |
| Esterase | Bacillus cereus WZZ001 | D-selective hydrolysis | 7.0 | 40 | 700 | >99% for N-acetyl-D-alanine methyl ester |
Table 3: Lipases for Kinetic Resolution of this compound Esters
| Enzyme | Source Organism | Stereoselectivity | Reaction Type | Solvent | Acyl Donor |
| Lipase B | Candida antarctica (CALB) | Enantioselective | Hydrolysis/Transesterification | Organic Solvents | Various |
III. Experimental Protocols
Protocol 1: Kinetic Resolution of this compound using Immobilized L-Aminoacylase
This protocol describes the L-selective hydrolysis of this compound.
Materials:
-
This compound
-
Immobilized L-Aminoacylase (e.g., from Aspergillus oryzae)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Cobalt chloride (CoCl₂) solution (1 mM)
-
Hydrochloric acid (HCl) solution (1 M)
-
Stirred-tank reactor or shaker flask
-
pH meter and controller
-
HPLC system for analysis
Procedure:
-
Prepare a solution of this compound (e.g., 100 mM) in 0.1 M phosphate buffer (pH 8.0).
-
Add CoCl₂ to a final concentration of 0.1 mM as an activator.
-
Equilibrate the substrate solution to the optimal temperature for the enzyme (e.g., 50°C).
-
Add the immobilized L-aminoacylase to the reactor (e.g., 10% w/v).
-
Maintain the pH at 8.0 using a pH controller that adds a dilute base (e.g., 0.5 M NaOH) to neutralize the acetic acid produced. The rate of base addition can be used to monitor the reaction progress.
-
Take samples periodically to monitor the conversion and enantiomeric excess (e.e.) of the product and remaining substrate by HPLC.
-
After reaching the desired conversion (typically around 50%), stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed and reused.
-
Separate the produced L-alanine from the unreacted N-acetyl-D-alanine. This can be achieved by acidifying the reaction mixture to pH ~2 with 1 M HCl, which will precipitate the less soluble N-acetyl-D-alanine.
-
The L-alanine in the supernatant can be further purified by ion-exchange chromatography.
-
The collected N-acetyl-D-alanine can be hydrolyzed chemically (e.g., by acid hydrolysis) to obtain D-alanine.
Protocol 2: Kinetic Resolution of this compound Methyl Ester using Immobilized Esterase
This protocol outlines the D-selective hydrolysis of the methyl ester of this compound.[3]
Materials:
-
This compound methyl ester
-
Immobilized whole E. coli cells expressing esterase from Bacillus cereus
-
Phosphate buffer (0.1 M, pH 7.0)
-
Stirred-tank reactor or shaker flask
-
Temperature-controlled water bath or incubator
-
Organic solvent for extraction (e.g., ethyl acetate)
-
HPLC system for analysis
Procedure:
-
Prepare a suspension of this compound methyl ester (up to 700 mM) in 0.1 M phosphate buffer (pH 7.0).
-
Equilibrate the suspension to 40°C.
-
Add the immobilized whole cells to the reactor.
-
Stir the reaction mixture at a constant speed.
-
Monitor the reaction progress by taking samples at regular intervals. For each sample, extract with an equal volume of ethyl acetate. The organic phase will contain the unreacted ester and the product.
-
Analyze the organic phase by chiral HPLC to determine the concentrations of both enantiomers of the ester and the N-acetyl-alanine product to calculate conversion and enantiomeric excess.
-
Once the desired conversion is achieved, separate the immobilized cells by filtration for reuse.
-
The product, N-acetyl-D-alanine, can be separated from the unreacted N-acetyl-L-alanine methyl ester by extraction and chromatographic methods.
Protocol 3: Analytical Method - Chiral HPLC for Monitoring Kinetic Resolution
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., a crown ether-based or cyclodextrin-based column)
Mobile Phase (example):
-
Perchloric acid solution (pH 2.0) with a methanol gradient. The exact conditions will depend on the specific chiral column used.
Procedure:
-
Sample Preparation: Dilute the reaction samples with the mobile phase and filter through a 0.22 µm syringe filter.
-
Injection: Inject a small volume (e.g., 10 µL) of the prepared sample onto the column.
-
Detection: Monitor the elution profile at a suitable wavelength (e.g., 210 nm).
-
Quantification: Identify and quantify the peaks corresponding to N-acetyl-L-alanine, N-acetyl-D-alanine, L-alanine, and D-alanine based on the retention times of standard compounds.
-
Calculations:
-
Conversion (c): c = [Product] / ([Initial Substrate])
-
Enantiomeric Excess of Substrate (e.e.s): e.e.s = |[S_major] - [S_minor]| / ([S_major] + [S_minor]) * 100%
-
Enantiomeric Excess of Product (e.e.p): e.e.p = |[P_major] - [P_minor]| / ([P_major] + [P_minor]) * 100%
-
IV. Visualizations
Caption: General workflow for the kinetic resolution of this compound.
Caption: Stereoselective hydrolysis by L-Aminoacylase.
V. Applications in Drug Development
The availability of enantiomerically pure D- and L-alanine, and their derivatives, is crucial for the synthesis of a wide range of active pharmaceutical ingredients (APIs). D-alanine, for instance, is a key component in the synthesis of certain antibiotics and other therapeutic agents. The enzymatic resolution of this compound offers a green and efficient alternative to classical chemical resolution methods, which often involve multiple steps, harsh conditions, and the use of expensive resolving agents. The high stereoselectivity of enzymes leads to products with high enantiomeric purity, which is a stringent requirement in pharmaceutical manufacturing to ensure drug efficacy and safety.
References
Application Notes and Protocols for N-Acetyl-DL-alanine in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-DL-alanine is the N-acetylated derivative of the non-essential amino acid DL-alanine. While L-alanine is a standard component of many cell culture media, the direct application of this compound as a supplement is not a widely established practice. However, the use of N-acetylated amino acids and other amino acid derivatives in cell culture is an area of active investigation, often aimed at improving nutrient stability, solubility, and bioavailability. For instance, N-acetyl-L-cysteine is sometimes used as a more stable precursor to L-cysteine.
These application notes provide a framework for the investigational use of this compound in mammalian cell culture. The protocols outlined below are intended to guide researchers in evaluating its potential effects on cell growth, viability, and metabolic activity. It is important to note that the DL-racemate contains both the biologically common L-isomer and the less common D-isomer, which may be metabolized differently and could have distinct cellular effects.
Potential Applications and Rationale
The supplementation of cell culture media with this compound may offer several potential, yet unproven, advantages:
-
Enhanced Stability: N-acetylation may protect the amino group from certain degradation pathways, potentially leading to a more stable concentration of the alanine source in the medium over time.
-
Alternative Nutrient Source: As an endogenous metabolite, N-acetyl-L-alanine can be processed by cells, which possess aminoacylases that can deacetylate it to provide L-alanine.[1]
-
Modulation of Cellular Metabolism: Exogenous supply of N-acetylated amino acids could influence intracellular pools of metabolites and impact cellular signaling pathways.
Experimental Protocols
The following protocols are designed to systematically evaluate the effects of this compound on a given cell line. It is recommended to use a well-characterized cell line (e.g., CHO, HEK293, HeLa) for these initial studies.
Protocol 1: Determination of Optimal Concentration and Cytotoxicity
Objective: To determine the concentration range of this compound that is non-toxic to the cells.
Materials:
-
This compound powder
-
Complete cell culture medium appropriate for the cell line
-
96-well cell culture plates
-
Cell line of interest
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., PrestoBlue™, CellTiter-Glo®)
-
DMSO (if using MTT)
-
Plate reader
Methodology:
-
Stock Solution Preparation: Prepare a sterile 100 mM stock solution of this compound in a suitable solvent (e.g., sterile PBS or directly in the basal medium) and filter-sterilize.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete medium to achieve final concentrations ranging from 0 mM (control) to 50 mM (or higher, e.g., 0, 0.5, 1, 2.5, 5, 10, 25, 50 mM).
-
Incubation: Remove the old medium from the wells and add 100 µL of the respective treatment media. Incubate for 48-72 hours.
-
Viability Assay (MTT Example):
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Normalize the absorbance values to the untreated control (0 mM) to determine the percentage of cell viability.
Experimental Workflow for Cytotoxicity Assay
Caption: Workflow for determining the cytotoxicity of this compound.
Protocol 2: Cell Proliferation Assay
Objective: To assess the effect of non-toxic concentrations of this compound on the rate of cell proliferation.
Materials:
-
This compound
-
Complete cell culture medium
-
24-well cell culture plates
-
Cell line of interest
-
Trypan blue solution
-
Hemocytometer or automated cell counter
Methodology:
-
Cell Seeding: Seed cells into a 24-well plate at a low density (e.g., 20,000 cells per well) in 500 µL of complete medium.
-
Treatment: After 24 hours, replace the medium with fresh medium containing non-toxic concentrations of this compound determined from Protocol 1 (e.g., 0 mM, 1 mM, 5 mM, 10 mM).
-
Cell Counting: At regular intervals (e.g., 24, 48, 72, 96 hours), harvest the cells from triplicate wells for each condition using trypsin.
-
Viable Cell Density: Determine the viable cell density using a hemocytometer and trypan blue exclusion.
-
Data Analysis: Plot the viable cell density versus time to generate growth curves for each condition. Calculate the specific growth rate (µ) and doubling time (t_d).
Data Presentation
Quantitative data should be summarized in tables for clear comparison. Below are examples with hypothetical data.
Table 1: Cytotoxicity of this compound on CHO-K1 Cells after 48h
| Concentration (mM) | Average Absorbance (570 nm) | Standard Deviation | % Viability |
| 0 (Control) | 1.25 | 0.08 | 100% |
| 1 | 1.28 | 0.09 | 102% |
| 5 | 1.24 | 0.07 | 99% |
| 10 | 1.21 | 0.10 | 97% |
| 25 | 0.95 | 0.06 | 76% |
| 50 | 0.45 | 0.04 | 36% |
Table 2: Effect of this compound on CHO-K1 Cell Growth Parameters
| Concentration (mM) | Peak Viable Cell Density (x10⁶ cells/mL) | Specific Growth Rate (µ, per day) | Doubling Time (hours) |
| 0 (Control) | 2.1 ± 0.2 | 0.65 | 25.6 |
| 1 | 2.2 ± 0.1 | 0.66 | 25.2 |
| 5 | 2.5 ± 0.3 | 0.69 | 24.1 |
| 10 | 2.3 ± 0.2 | 0.67 | 24.9 |
Potential Signaling Pathway Modulation
While the direct signaling effects of this compound are not well-defined, it could potentially influence pathways related to nutrient sensing and oxidative stress, given that N-acetylation is a key modification in cellular metabolism. For instance, alterations in the alanine pool could impact the TCA cycle and mTOR signaling. The diagram below illustrates a hypothetical pathway where this compound is taken up by the cell, deacetylated to L-alanine, and subsequently influences central carbon metabolism.
References
Synthesis of N-acetyl-D-alanine from a Racemic Mixture: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of enantiomerically pure N-acetyl-D-alanine from a racemic mixture of N-acetyl-DL-alanine. The primary method detailed is the enzymatic resolution using aminoacylase, a highly selective and efficient method for chiral separation. This application note includes a step-by-step protocol for the initial N-acetylation of DL-alanine, the enzymatic resolution process, and the subsequent purification of N-acetyl-D-alanine. Additionally, a method for the racemization of the undesired N-acetyl-L-alanine is provided to enhance the overall yield of the desired D-enantiomer. Quantitative data is summarized for easy comparison of process efficiency.
Introduction
Chirally pure amino acids and their derivatives are fundamental building blocks in the synthesis of pharmaceuticals and other bioactive molecules.[1] N-acetyl-D-alanine, in particular, is a valuable intermediate in various synthetic pathways.[2] The production of enantiomerically pure compounds from racemic mixtures is a critical step in drug development, as different enantiomers can exhibit distinct pharmacological activities. Enzymatic resolution offers a green and highly selective alternative to traditional chemical resolution methods for separating enantiomers.[1][3] This protocol focuses on the use of aminoacylase, which specifically hydrolyzes the N-acetyl group from the L-enantiomer of this compound, leaving the desired N-acetyl-D-alanine intact for separation.[1]
Overall Workflow
Caption: Overall workflow for the synthesis of N-acetyl-D-alanine.
Data Presentation
Table 1: Quantitative Data for the Enzymatic Resolution of this compound
| Parameter | Value | Reference |
| Enzyme | Aminoacylase | [4] |
| Optimal pH | 7.0 - 8.0 | [4][5] |
| Optimal Temperature | 50 - 65 °C | [4][5] |
| Co-factor (Activator) | Co2+ | [4][5] |
| Yield of L-alanine | ~70% (theoretical) | [4] |
| Inferred Yield of N-acetyl-D-alanine | >95% (from remaining material) | Inferred from[4] |
| Enantiomeric Excess of L-alanine | >98% | [1] |
| Enantiomeric Excess of N-acetyl-D-alanine | >98% | Inferred from[1] |
Table 2: Alternative Enzymatic Resolution using Esterase
| Parameter | Value | Reference |
| Enzyme | Recombinant Esterase from Bacillus cereus | [6] |
| Substrate | This compound methyl ester | [6] |
| Optimal pH | 7.0 | [6] |
| Optimal Temperature | 40 °C | [6] |
| Enantiomeric Excess (product) | 99.50% | [6] |
| Enantiomeric Excess (substrate) | 99.99% | [6] |
Experimental Protocols
Protocol 1: N-Acetylation of DL-Alanine
This protocol describes the synthesis of the starting material, this compound, from DL-alanine.
Materials:
-
DL-Alanine
-
Acetic Anhydride
-
Aqueous Sodium Hydroxide (e.g., 2M)
-
Hydrochloric Acid (e.g., 2M)
-
Ice bath
-
Magnetic stirrer and stir bar
-
pH meter or pH paper
-
Reaction flask and dropping funnel
Procedure:
-
Dissolve DL-alanine in an appropriate volume of aqueous sodium hydroxide in a reaction flask.
-
Cool the flask in an ice bath to maintain a temperature of 0-5 °C.
-
Slowly add acetic anhydride dropwise to the stirred solution. Monitor the temperature to ensure it remains within the specified range.
-
Continue stirring the reaction mixture until the reaction is complete (typically monitored by TLC or until the consumption of starting material).
-
Carefully acidify the solution with hydrochloric acid to a pH of approximately 2-3 to precipitate the this compound.
-
Filter the precipitate and wash with cold water.
-
Dry the resulting this compound solid under vacuum.
Protocol 2: Enzymatic Resolution of this compound
This protocol details the selective hydrolysis of N-acetyl-L-alanine using aminoacylase.
Materials:
-
This compound
-
Aminoacylase (from a commercial source)
-
Cobalt (II) Chloride (CoCl₂) solution (e.g., 1 mM)
-
pH adjustment solutions (e.g., 0.1 M NaOH or HCl)
-
Water bath or incubator
-
Reaction vessel
-
pH meter
Procedure:
-
Prepare a solution of this compound in water. The concentration will depend on the specific activity of the enzyme preparation.
-
Adjust the pH of the solution to the optimal range for the aminoacylase (typically pH 7.0-8.0).
-
Add the CoCl₂ solution to the reaction mixture to the desired final concentration (e.g., 0.1 mM) to act as an enzyme activator.
-
Equilibrate the reaction mixture to the optimal temperature (e.g., 50 °C) in a water bath.
-
Add the aminoacylase to the reaction mixture and maintain the temperature and pH.
-
Monitor the progress of the reaction by measuring the formation of L-alanine.
-
Once the reaction has reached approximately 50% conversion (indicating complete hydrolysis of the L-enantiomer), stop the reaction by heating or by adding a denaturing agent.
Protocol 3: Separation and Purification of N-acetyl-D-alanine
This protocol describes the isolation of the desired N-acetyl-D-alanine from the reaction mixture.
Materials:
-
Reaction mixture from Protocol 2
-
Hydrochloric Acid (e.g., 2M)
-
Filtration apparatus
-
Recrystallization solvent (e.g., water or ethanol-water mixture)
Procedure:
-
Acidify the reaction mixture to a pH of approximately 2-3 with hydrochloric acid. This will cause the unreacted N-acetyl-D-alanine to precipitate.
-
Filter the mixture to collect the solid N-acetyl-D-alanine. The filtrate will contain L-alanine.
-
The collected N-acetyl-D-alanine can be further purified by recrystallization from a suitable solvent to achieve high purity.
-
Dry the purified N-acetyl-D-alanine crystals.
-
Characterize the final product by measuring its melting point, specific rotation, and purity (e.g., by HPLC or TLC). N-acetyl-D-alanine typically has a purity of ≥98%.[7]
Protocol 4: Racemization of N-acetyl-L-alanine (from L-alanine)
To improve the overall process efficiency, the L-alanine byproduct can be re-acetylated and then racemized to be recycled back into the resolution process.
Materials:
-
L-alanine (from the filtrate in Protocol 3)
-
Acetic Anhydride
-
High-temperature reaction vessel
Procedure:
-
First, N-acetylate the L-alanine recovered from the filtrate using a similar procedure as in Protocol 1 to obtain N-acetyl-L-alanine.
-
Heat the N-acetyl-L-alanine to its melting point (or slightly above) in a suitable reaction vessel.
-
Add a small amount of acetic anhydride (e.g., 0.05 g per 10 g of N-acetyl-L-alanine) to the melt.
-
Maintain the temperature (e.g., 170 °C) for a short period (e.g., 1-2 minutes) to effect racemization.[8]
-
The resulting this compound can be cooled and then reintroduced into the enzymatic resolution process (Protocol 2).
Signaling Pathways and Logical Relationships
Caption: Stereoselective action of aminoacylase on this compound.
Conclusion
The enzymatic resolution of this compound using aminoacylase is a robust and highly selective method for the production of N-acetyl-D-alanine. This approach offers high yields and excellent enantiomeric purity under mild reaction conditions. The ability to racemize and recycle the unwanted N-acetyl-L-alanine enantiomer makes this process economically viable and environmentally friendly for the large-scale production of this important chiral intermediate. The protocols provided herein offer a comprehensive guide for researchers and professionals in the field of drug development and fine chemical synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Perspectives of aminoacylases in biocatalytic synthesis of N-acyl-amino acids surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation and properties of immobilized pig kidney aminoacylase and optical resolution of N-acyl-DL-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Kinetic resolution of this compound methyl ester using immobilized Escherichia coli cells bearing recombinant esterase from Bacillus cereus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-Acetyl-D-alanine 19436-52-3 [sigmaaldrich.com]
- 8. US4602096A - Process for the racemization of N-acetyl-D,L-α-aminocarboxylic acids - Google Patents [patents.google.com]
Application Notes and Protocols for the Resolution of N-Acetyl-DL-alanine using Immobilized Enzyme Technology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chirally pure amino acids are fundamental building blocks in the pharmaceutical and fine chemical industries. The stereospecific nature of drug molecules necessitates efficient methods for obtaining single enantiomers. Enzymatic kinetic resolution of racemic mixtures offers a highly selective, environmentally benign, and cost-effective alternative to traditional chemical methods. This document provides detailed application notes and protocols for the resolution of N-Acetyl-DL-alanine using immobilized enzyme technology, a robust method for producing enantiomerically pure L-alanine and N-acetyl-D-alanine.
The core of this technology lies in the stereospecificity of aminoacylases, which selectively hydrolyze the N-acetyl group from the L-enantiomer of acetylated DL-alanine.[1] Immobilizing the enzyme on a solid support, such as chitosan, enhances its stability, reusability, and simplifies the downstream separation process, making it amenable to industrial-scale production.
Data Presentation: Performance of Immobilized Enzyme Systems
The choice of enzyme and immobilization strategy significantly impacts the efficiency of the resolution process. Below is a summary of quantitative data from various immobilized enzyme systems used for the resolution of N-acetyl-DL-amino acids.
| Enzyme Source | Immobilization Support/Method | Optimal pH | Optimal Temp. (°C) | Key Findings | Reference |
| Pig Kidney Aminoacylase | DEAE-Sephadex A-25 (Ion-exchange absorption) | 8.0 | 65 | Yield of L-alanine was ~70% of theoretical. No significant loss of activity for at least 300 hours of continuous operation. | [2] |
| Alcaligenes faecalis D-aminoacylase | Fractogel DEAE 650 (Column chromatography) | 8.0 | 45 | Maintained 90% initial activity after 17 days of continuous operation for N-acetyl-DL-methionine resolution. | [3] |
| Recombinant Bacillus cereus Esterase in E. coli | Embedding and cross-linking of whole cells | 7.0 | 40 | For this compound methyl ester, achieved >99% e.e. Retained 86.04% of initial activity after 15 cycles. | [4] |
| Immobilized Cells with Aminoacylase | Not specified | 7.0 | 50 | For N-acetyl-D, L-3-methoxy-alanine, achieved a 96% molar conversion rate. | [5] |
Experimental Workflow and Methodologies
The overall process for the enzymatic resolution of this compound can be broken down into three main stages: preparation of the substrate, enzymatic resolution, and separation of the products.
Caption: Overall experimental workflow for the resolution of this compound.
Detailed Experimental Protocols
Protocol 1: Immobilization of L-Aminoacylase on Chitosan Beads
This protocol describes the immobilization of L-aminoacylase onto chitosan beads using glutaraldehyde as a cross-linking agent. Chitosan is a biocompatible and cost-effective support material.
Materials:
-
L-Aminoacylase solution (e.g., from Aspergillus oryzae)
-
Chitosan flakes
-
Acetic acid
-
Sodium hydroxide (NaOH)
-
Glutaraldehyde solution (25% v/v)
-
Phosphate buffer (0.1 M, pH 7.0)
-
Deionized water
Procedure:
-
Preparation of Chitosan Beads:
-
Dissolve 2 g of chitosan flakes in 100 mL of 2% (v/v) acetic acid with constant stirring until a homogenous solution is formed.
-
Add the chitosan solution dropwise into a 1 M NaOH solution with gentle stirring to form spherical beads.
-
Leave the beads in the NaOH solution for 2 hours to solidify.
-
Wash the chitosan beads thoroughly with deionized water until the pH of the wash water is neutral.
-
-
Activation of Chitosan Beads:
-
Suspend the prepared chitosan beads in 100 mL of a 2.5% (v/v) glutaraldehyde solution in phosphate buffer (0.1 M, pH 7.0).
-
Stir the suspension gently for 2 hours at room temperature.
-
Wash the activated beads extensively with deionized water to remove any unreacted glutaraldehyde.
-
-
Enzyme Immobilization:
-
Add the activated chitosan beads to a solution of L-aminoacylase in phosphate buffer (0.1 M, pH 7.0). The optimal enzyme concentration should be determined empirically but a starting point of 1 mg/mL is recommended.
-
Incubate the mixture at 4°C with gentle agitation for 12-24 hours.
-
Separate the immobilized enzyme beads from the solution by filtration.
-
Wash the beads with phosphate buffer (0.1 M, pH 7.0) to remove any unbound enzyme.
-
Store the immobilized aminoacylase beads at 4°C in phosphate buffer until use.
-
Protocol 2: N-Acetylation of DL-Alanine
This protocol details the synthesis of the substrate, this compound, from DL-alanine.
Materials:
-
DL-Alanine
-
Acetic anhydride
-
Aqueous sodium hydroxide (e.g., 2 M)
-
Hydrochloric acid (e.g., 2 M)
-
Ice bath
Procedure:
-
Dissolve DL-alanine in an appropriate amount of aqueous sodium hydroxide in a flask.[1]
-
Cool the solution in an ice bath to maintain a temperature of approximately 0-5°C.[1]
-
Add acetic anhydride dropwise to the cooled solution with continuous stirring.[1] The molar ratio of acetic anhydride to DL-alanine should be approximately 1.1:1.
-
Continue stirring the reaction mixture until the reaction is complete (typically 1-2 hours).[1]
-
After the reaction, carefully acidify the solution with hydrochloric acid to a pH of approximately 2-3 to precipitate the this compound.[1]
-
Filter the precipitate, wash it with cold deionized water, and dry it under vacuum.[1]
Protocol 3: Enzymatic Resolution of this compound
This protocol outlines the stereoselective hydrolysis of N-Acetyl-L-alanine using the immobilized aminoacylase.
Caption: Enzymatic resolution of this compound.
Materials:
-
Immobilized L-aminoacylase (from Protocol 1)
-
This compound (from Protocol 2)
-
Phosphate buffer (0.1 M, pH 7.0-8.0)
-
Cobalt (II) chloride (CoCl₂) solution (optional activator)
-
Reaction vessel with temperature and pH control
Procedure:
-
Prepare a solution of this compound (e.g., 0.25 M) in phosphate buffer.[1]
-
Adjust the pH of the substrate solution to the optimal range for the immobilized enzyme (typically pH 7.0-8.0).[1]
-
If required, add a cobalt (II) salt solution as an enzyme activator to a final concentration of approximately 0.5 mM.
-
Add the immobilized L-aminoacylase beads to the substrate solution.
-
Incubate the mixture at the optimal temperature (e.g., 37-65°C) with gentle stirring.[1]
-
Monitor the progress of the reaction by measuring the formation of L-alanine using a suitable analytical method (see Protocol 4).
-
Once the reaction has reached the desired conversion (typically close to 50%), stop the reaction by filtering out the immobilized enzyme beads. The beads can be washed and stored for reuse.
Protocol 4: Separation and Analysis of Products
This protocol describes the separation of L-alanine and N-Acetyl-D-alanine from the reaction mixture and their analysis.
Materials:
-
Reaction mixture from Protocol 3
-
Hydrochloric acid
-
Ion-exchange chromatography column (e.g., Dowex 50)
-
Ammonia solution
-
HPLC system with a chiral stationary phase column
Procedure:
-
Separation:
-
Take the filtrate from the completed enzymatic reaction.
-
Acidify the solution with hydrochloric acid to a pH of around 3 to precipitate the unreacted N-Acetyl-D-alanine.[1]
-
Filter to collect the solid N-Acetyl-D-alanine. This can be further purified by recrystallization.[1]
-
The filtrate contains L-alanine.[1] To obtain pure L-alanine, pass the filtrate through an ion-exchange chromatography column. Elute the L-alanine according to the column manufacturer's instructions (typically with a dilute ammonia solution).[1]
-
-
Analysis (Chiral HPLC):
-
Sample Preparation: Prepare standard solutions of DL-alanine, L-alanine, and this compound in the mobile phase. Dilute an aliquot of the reaction mixture at different time points with the mobile phase.
-
Chromatographic Conditions (Example):
-
Quantification: Calculate the concentrations of L-alanine and N-Acetyl-D-alanine by comparing the peak areas with the standard curves. Determine the enantiomeric excess (e.e.) of the product.
-
Conclusion
The use of immobilized aminoacylase for the resolution of this compound is a powerful and practical technology for the production of enantiomerically pure amino acids. The protocols provided herein offer a comprehensive guide for researchers and professionals in the field. The advantages of this method, including high selectivity, mild reaction conditions, and enzyme reusability, make it an attractive approach for sustainable chemical synthesis. Further optimization of immobilization techniques and reaction conditions can lead to even more efficient and economical processes.
References
- 1. benchchem.com [benchchem.com]
- 2. Preparation and properties of immobilized pig kidney aminoacylase and optical resolution of N-acyl-DL-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Production and immobilization of D-aminoacylase of Alcaligenes faecalis DA1 for optical resolution of N-acyl-DL-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic resolution of this compound methyl ester using immobilized Escherichia coli cells bearing recombinant esterase from Bacillus cereus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stereomeric resolution and modeling of dl-alanine-dl-phenyl alanine dipeptide on an AmyCoat-RP column - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: N-Acetyl-DL-alanine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of N-Acetyl-DL-alanine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most prevalent and efficient method for synthesizing this compound is the acetylation of DL-alanine using acetic anhydride as the acetylating agent and acetic acid as the solvent.[1] This method is well-established and known for its relatively high yields and straightforward procedure.
Q2: What are the critical parameters that influence the yield and purity of the synthesis?
A2: The key parameters that significantly affect the yield and purity of this compound synthesis are:
-
Reaction Temperature: Higher temperatures can increase the reaction rate but may also lead to the formation of byproducts.
-
Molar Ratios of Reactants: The ratio of DL-alanine to acetic anhydride and the concentration of DL-alanine in acetic acid are crucial for maximizing product formation and minimizing unreacted starting materials.
-
Purity of Starting Materials: The purity of DL-alanine and acetic anhydride directly impacts the purity of the final product and the overall reaction yield.[2]
-
Reaction Time: Sufficient reaction time is necessary to ensure the completion of the acetylation.
-
Work-up and Purification Procedure: Proper isolation and purification techniques, such as crystallization, are essential for obtaining a high-purity product.
Q3: What are the potential side products in this synthesis?
A3: A potential side product that can form during the synthesis is the dipeptide N-acetyl-alanyl-alanine. This can occur if the activated this compound reacts with another molecule of alanine. Controlling the reaction conditions, such as temperature and reactant concentrations, can help minimize the formation of this and other impurities.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored using thin-layer chromatography (TLC). A suitable solvent system can be developed to separate the starting material (DL-alanine), the product (this compound), and any potential byproducts. By comparing the spots of the reaction mixture with the standards of the starting material and product, you can determine the extent of the reaction.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete Reaction: The reaction may not have gone to completion. 2. Suboptimal Reaction Conditions: The temperature or reactant ratios may not be ideal. 3. Loss during Work-up: Product may be lost during extraction or filtration steps. 4. Improper Crystallization: A significant amount of product may remain in the mother liquor. | 1. Increase the reaction time and monitor by TLC until the starting material is consumed. 2. Refer to the optimized protocols and adjust the temperature and molar ratios accordingly. Consider a slight excess of acetic anhydride. 3. Ensure proper phase separation during extractions and use appropriately sized filters to minimize mechanical losses. 4. Cool the crystallization mixture to a lower temperature (e.g., 0-4 °C) to maximize precipitation. Minimize the amount of solvent used for washing the crystals. |
| Product "Oils Out" During Crystallization | 1. High Impurity Level: The presence of impurities can inhibit proper crystal formation. 2. Supersaturation: The solution may be too concentrated, leading to rapid precipitation instead of crystallization. 3. Inappropriate Solvent: The solvent system may not be suitable for crystallization. | 1. Purify the crude product using a different method, such as column chromatography, before attempting recrystallization. 2. Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is formed, then allow it to cool slowly. 3. Experiment with different solvent systems. A mixture of a good solvent and a poor solvent can often induce crystallization. For this compound, recrystallization from water is a common method. |
| Colored Impurities in the Final Product | 1. Impurities in Starting Materials: The initial DL-alanine or acetic anhydride may contain colored impurities. 2. Side Reactions: Undesired side reactions at elevated temperatures can produce colored byproducts. | 1. Use high-purity starting materials. 2. Perform the reaction at the lower end of the recommended temperature range. If colored impurities persist, they can often be removed by treating the hot crystallization solution with activated charcoal before filtering and cooling. |
| Difficulty Filtering the Product | 1. Very Fine Crystals: Rapid crystallization can lead to the formation of very small crystals that are difficult to filter. | 1. To obtain larger crystals, slow down the crystallization process. Allow the solution to cool to room temperature slowly before placing it in an ice bath. Using a co-solvent system can also influence crystal size. |
Data Presentation
The following tables summarize quantitative data from different synthesis protocols for this compound, highlighting the impact of reaction conditions on yield and purity.
Table 1: Comparison of Reaction Conditions and Yields
| Parameter | Protocol A | Protocol B |
| DL-alanine to Acetic Anhydride (molar ratio) | 1 : 1.2-1.3 | 1 : 1.1 |
| DL-alanine in Acetic Acid (mol/L) | 3.3 - 3.8 | < 3 |
| Reaction Temperature (°C) | 48 - 55 | 85 - 115 |
| Reported Yield (%) | 78 - 83 | High (not specified) |
| Reported Purity (%) | 98.7 - 99 | > 95 |
| Reference | [1] | [1] |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol describes a general laboratory-scale synthesis of this compound.
Materials:
-
DL-alanine
-
Acetic anhydride
-
Glacial acetic acid
-
Water (deionized)
-
Activated charcoal (optional)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
pH meter or pH paper
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend DL-alanine in glacial acetic acid.
-
Addition of Acetic Anhydride: While stirring, slowly add acetic anhydride to the suspension. An exothermic reaction may occur, so the addition should be controlled.
-
Heating: Attach a reflux condenser and heat the reaction mixture with stirring. The temperature and reaction time will depend on the chosen protocol (refer to Table 1). Monitor the reaction progress by TLC.
-
Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Remove the acetic acid and any excess acetic anhydride under reduced pressure using a rotary evaporator.
-
Crystallization: To the resulting residue, add a sufficient amount of hot water to dissolve it completely. If the solution has a color, a small amount of activated charcoal can be added, and the solution is heated and then filtered hot to remove the charcoal.
-
Precipitation: Allow the clear filtrate to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the white crystalline product by vacuum filtration and wash the crystals with a small amount of cold water. Dry the product in a vacuum oven at a suitable temperature.
-
Characterization: Determine the yield and check the purity of the this compound by measuring its melting point and using analytical techniques such as NMR or IR spectroscopy.
Visualizations
References
Technical Support Center: Troubleshooting Low Enantioselectivity in Enzymatic Resolution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to low enantioselectivity in enzymatic resolution experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low enantioselectivity in an enzymatic resolution?
Low enantioselectivity in enzymatic resolution can stem from several factors. The most common issues include:
-
Suboptimal Enzyme Choice: The selected enzyme may have inherently low selectivity for the target substrate.[1]
-
Incorrect Reaction Conditions: Parameters such as temperature, pH, and solvent can significantly impact enzyme performance and selectivity.[1][2]
-
Substrate and/or Product Inhibition: The enzyme's activity may be inhibited by high concentrations of the substrate or the accumulation of the product.
-
Racemization: The starting material or the product may be racemizing under the reaction conditions, which diminishes the enantiomeric excess.[2]
-
Low Enzyme Activity: Insufficient enzyme loading or enzyme inactivation can lead to slow reaction rates, which may indirectly affect the observed enantioselectivity, especially if there is competing non-enzymatic background reaction.[3]
Q2: How does temperature affect enantioselectivity?
Temperature is a critical parameter that presents a trade-off between reaction rate and enantioselectivity. Generally, higher temperatures increase the reaction rate but may decrease enantioselectivity.[1] Conversely, lowering the reaction temperature can often enhance enantioselectivity.[1] This relationship is governed by the differences in activation enthalpy (ΔΔH‡) and activation entropy (ΔΔS‡) for the two enantiomers.[1]
Q3: What role does the solvent play in enzymatic resolution?
The choice of solvent is crucial and can significantly modulate both enzyme activity and enantioselectivity, a practice often termed "solvent engineering."[1] The hydrophobicity of the solvent, measured by its log P value, can impact enzyme activity.[1] Solvents can also interact directly with the enzyme, affecting its conformation and flexibility, which in turn influences substrate binding and enantioselectivity.[1] For lipases, which are commonly used, stability in organic solvents is a key advantage.[2]
Q4: My kinetic resolution yield is stalled at approximately 50%. Is this an issue?
For a standard kinetic resolution, a yield of around 50% for one enantiomer is the theoretical maximum.[3] This is because the enzyme selectively reacts with one of two enantiomers from a racemic mixture, leaving the other unreacted.[3] To achieve yields greater than 50%, a dynamic kinetic resolution (DKR) approach is necessary, which involves the in-situ racemization of the slower-reacting enantiomer.[3]
Q5: How can I improve the enantioselectivity of my enzyme?
Improving the enantioselectivity of an enzyme can be approached through several strategies:
-
Protein Engineering: Techniques like directed evolution and rational design can be used to create enzyme variants with enhanced enantioselectivity.[4][5]
-
Substrate Modification: Altering the structure of the substrate can sometimes lead to better recognition and differentiation by the enzyme.[4]
-
Reaction System Modification: Optimizing reaction conditions, including the choice of solvent and temperature, can significantly improve enantioselectivity.[4]
Troubleshooting Guides
Problem: Low Enantiomeric Excess (ee) of the Product
If you are observing a low enantiomeric excess in your product, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for enhancing enantioselectivity.
Data Presentation
Table 1: Effect of Solvent on Enantioselectivity (E-value) of Lipase-Catalyzed Resolutions
| Solvent | Log P | Enantiomeric Ratio (E) - Reaction A | Enantiomeric Ratio (E) - Reaction B |
| n-Hexane | 3.5 | >200 | 85 |
| Toluene | 2.5 | 150 | 60 |
| tert-Butyl methyl ether (MTBE) | 1.4 | 120 | 45 |
| Tetrahydrofuran (THF) | 0.4 | 20 | 10 |
| Acetonitrile | -0.3 | 5 | 2 |
Note: Data is compiled from various sources for illustrative purposes and direct comparison may vary based on specific experimental conditions. Higher E-values indicate higher enantioselectivity.[1][6]
Table 2: Effect of Temperature on Enantioselectivity (E-value) in the Reduction of Ethyl 4-chloro-3-oxobutanoate
| Temperature (°C) | Enantiomeric Ratio (E) |
| 40 | 25 |
| 25 | 50 |
| 4 | 110 |
| -3 | >200 |
Data adapted from literature to illustrate the general trend of increasing enantioselectivity at lower temperatures.[1]
Experimental Protocols
Protocol 1: Screening of Solvents for Optimal Enantioselectivity
-
Enzyme Preparation: Prepare the enzyme solution or suspension. For commercially available immobilized enzymes, use them as supplied. For free enzymes, prepare a solution in a suitable buffer.[1]
-
Reaction Setup: In separate vials, set up a series of reactions in different organic solvents (e.g., hexane, toluene, MTBE, THF, acetonitrile).[1]
-
Constant Parameters: Maintain a constant substrate concentration, enzyme loading, and temperature for all reactions.[1]
-
Reaction Monitoring: Run the reactions for a predetermined time. Withdraw aliquots at regular intervals and analyze for conversion and enantiomeric excess (ee) of both the substrate and the product.[1]
-
Analysis: Use chiral chromatography (HPLC or GC) to determine the ee.[1]
-
Calculation: Calculate the enantiomeric ratio (E) for each solvent to identify the optimal one.
Protocol 2: General Method for Enzyme Immobilization by Adsorption
-
Support Preparation: Choose a suitable support material (e.g., Celite, porous glass beads). Wash the support with a suitable solvent and dry it thoroughly.
-
Enzyme Solution: Dissolve the enzyme in a buffer solution at a predetermined optimal pH.
-
Immobilization: Add the support material to the enzyme solution and stir gently for a specified period (e.g., a few hours) at a low temperature (e.g., 4°C).
-
Washing: After incubation, filter the support and wash it with buffer to remove any unbound enzyme.
-
Drying and Storage: Dry the immobilized enzyme, for instance, by lyophilization or under vacuum. Store the dried immobilized enzyme at a low temperature (e.g., 4°C or -20°C).[1]
-
Activity Assay: Evaluate the activity and enantioselectivity of the immobilized enzyme and compare it to the free enzyme.[1]
Protocol 3: Determination of Enantiomeric Excess (ee) using Chiral HPLC
-
Method Development: Select a suitable chiral stationary phase (CSP) column based on the analyte's structure. Optimize the mobile phase composition (e.g., hexane/isopropanol mixture) and flow rate to achieve baseline separation of the enantiomers.[7]
-
Sample Preparation: Prepare a dilute solution of the reaction mixture in the mobile phase. Filter the sample through a 0.45 µm filter before injection.
-
Analysis: Inject the sample onto the HPLC system.
-
Data Acquisition: Record the chromatogram and integrate the peak areas for each enantiomer.
-
Calculation of ee: The enantiomeric excess is calculated using the following formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100 Where Area₁ and Area₂ are the peak areas of the two enantiomers.[7]
Visualization of Key Processes
Caption: Iterative cycle of directed evolution for enzyme improvement.
References
- 1. benchchem.com [benchchem.com]
- 2. pubtexto.com [pubtexto.com]
- 3. benchchem.com [benchchem.com]
- 4. Methods to increase enantioselectivity of lipases and esterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Controlling the enantioselectivity of enzymes by directed evolution: Practical and theoretical ramifications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Mobile Phase for Chiral HPLC of N-Acetyl-DL-alanine
Welcome to the technical support center for the chiral separation of N-Acetyl-DL-alanine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their HPLC methods.
Frequently Asked Questions (FAQs)
Q1: What are the most suitable chiral stationary phases (CSPs) for the separation of this compound enantiomers?
A1: Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin (e.g., Astec® CHIROBIOTIC® T), are highly effective for the direct separation of N-acetylated amino acids.[1] Polysaccharide-based CSPs, derived from cellulose or amylose, are also a popular and successful choice for this class of compounds. Zwitterionic chiral selectors can also be employed for the enantioseparation of amino acids and their derivatives.
Q2: Can I use a standard C18 column for this chiral separation?
A2: A standard C18 column cannot directly separate enantiomers as they have identical physical and chemical properties in an achiral environment. To achieve separation on a C18 column, pre-column derivatization with a chiral derivatizing agent is necessary to form diastereomers. However, direct enantioseparation on a chiral stationary phase (CSP) is often preferred as it simplifies sample preparation and avoids potential impurities from the derivatization step.[2]
Q3: What are the typical mobile phases used for the chiral separation of this compound?
A3: The choice of mobile phase is critical for achieving optimal separation and depends on the chiral stationary phase (CSP) being used. Common mobile phase systems include:
-
Reversed-Phase (RP): Mixtures of water or buffer with organic modifiers like methanol or acetonitrile. Acidic modifiers such as formic acid or acetic acid are often added to improve peak shape and resolution.[2]
-
Polar Ionic Mode (PIM): This mode uses a polar organic solvent like methanol as the main component, with small amounts of an acid (e.g., acetic acid) and a base (e.g., triethylamine) added. This approach is particularly effective on macrocyclic glycopeptide CSPs.
-
Normal-Phase (NP): Mixtures of a non-polar solvent like hexane with a polar organic modifier such as isopropanol or ethanol. Basic or acidic additives (e.g., diethylamine or trifluoroacetic acid) may be required for acidic or basic analytes.[3]
Q4: How do mobile phase additives like acids and bases affect the separation?
A4: Mobile phase additives play a crucial role in controlling the ionization state of the analyte and the stationary phase, which in turn influences the chiral recognition mechanism.
-
Acidic Additives (e.g., Formic Acid, Acetic Acid, TFA): For acidic compounds like this compound, adding a small amount of an acid to the mobile phase can suppress the ionization of the analyte's carboxyl group and any residual silanols on the silica support. This often leads to better peak shape and improved resolution.[3]
-
Basic Additives (e.g., Diethylamine, Triethylamine): While more commonly used for basic analytes, basic additives can sometimes be used in combination with an acid in the polar ionic mode to create a specific ionic environment that enhances chiral recognition. However, for acidic analytes, a basic additive can lead to a complete loss of chiral resolution.
Troubleshooting Guide
This guide addresses common issues encountered during the mobile phase optimization for the chiral HPLC of this compound.
Issue 1: Poor or No Enantiomeric Resolution
Possible Causes:
-
Inappropriate Mobile Phase Composition: The ratio of organic modifier to the aqueous phase (in RP) or the type and concentration of the organic modifier (in NP and PIM) may not be optimal.
-
Incorrect Additive: The type or concentration of the acidic or basic additive may not be suitable for the analyte and CSP combination.
-
Unsuitable Chiral Stationary Phase: The chosen CSP may not be effective for this specific separation.
Solutions:
-
Systematic Mobile Phase Optimization:
-
Organic Modifier Percentage: In reversed-phase, vary the percentage of the organic modifier (e.g., methanol or acetonitrile) in 5% increments. In normal-phase, adjust the concentration of the alcohol (e.g., isopropanol or ethanol).
-
Type of Organic Modifier: If resolution is still poor, try a different organic modifier. For example, in normal-phase, switching from isopropanol to ethanol can alter selectivity.
-
Additive Concentration: Optimize the concentration of the acidic additive (e.g., formic acid or acetic acid) in the range of 0.01% to 0.1%.
-
-
CSP Screening: If optimizing the mobile phase on one CSP is unsuccessful, screen other types of CSPs (e.g., a polysaccharide-based column if a macrocyclic glycopeptide column was initially used).
Issue 2: Peak Tailing
Possible Causes:
-
Secondary Interactions: Unwanted interactions between the acidic analyte and basic sites on the stationary phase (e.g., residual silanols) can cause peak tailing.
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can affect peak shape.
Solutions:
-
Mobile Phase Modification:
-
Increase Additive Concentration: A slightly higher concentration of the acidic additive (e.g., up to 0.1% formic acid) can help to mask active sites on the stationary phase.
-
-
Reduce Sample Concentration: Dilute the sample and inject a smaller amount.
-
Column Washing: Flush the column with a strong, compatible solvent as recommended by the manufacturer to remove contaminants. For immobilized polysaccharide columns, a regeneration procedure with solvents like DMF or EtOAc may be possible.[4]
Issue 3: Peak Splitting
Possible Causes:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion and splitting.[5]
-
Column Void or Contamination at Inlet: A void at the head of the column or a blocked inlet frit can disrupt the sample band.
-
Co-elution: The split peak may actually be two closely eluting components.[6]
Solutions:
-
Dissolve Sample in Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase.[5]
-
Column Maintenance:
-
Reverse-flush the column (if permitted by the manufacturer) to remove any blockage at the inlet frit.
-
If a void is suspected, the column may need to be repacked or replaced.
-
-
Method Optimization: To rule out co-elution, try a smaller injection volume. If two distinct peaks appear, further optimization of the mobile phase is needed to improve their separation.[6]
Issue 4: Drifting Retention Times
Possible Causes:
-
Column Equilibration: The column may not be fully equilibrated with the mobile phase, especially when additives are used.
-
Mobile Phase Instability: The composition of the mobile phase may be changing over time due to evaporation of a volatile component.
-
Temperature Fluctuations: Changes in the column temperature can affect retention times.[7]
-
"Memory Effect" of Additives: On polysaccharide-based CSPs, amine additives can have a persistent effect on the column, even after being removed from the mobile phase.[8][9]
Solutions:
-
Ensure Proper Equilibration: Equilibrate the column with the mobile phase for an extended period (e.g., 30-60 minutes) until a stable baseline is achieved.
-
Use Fresh Mobile Phase: Prepare fresh mobile phase daily and keep the reservoirs covered to minimize evaporation.
-
Use a Column Oven: Maintain a constant column temperature using a column oven.
-
Column Flushing: When switching between methods with and without amine additives on polysaccharide columns, a thorough flushing with a solvent like isopropanol is necessary to mitigate the memory effect.[8]
Data Presentation
The following tables provide a summary of starting conditions and expected performance for the chiral separation of this compound on different types of chiral stationary phases. These are based on data for similar compounds and should be used as a starting point for method development.
Table 1: Starting Conditions on a Macrocyclic Glycopeptide CSP (e.g., Astec® CHIROBIOTIC® T)
| Parameter | Condition 1 (Reversed-Phase) | Condition 2 (Polar Ionic Mode) |
| Mobile Phase | Water:Methanol:Formic Acid (30:70:0.02, v/v/v)[2] | Methanol:Acetic Acid:Triethylamine (100:0.1:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min[2] | 1.0 mL/min |
| Column Temp. | 25 °C[2] | 25 °C |
| Detection | UV at 210 nm | UV at 210 nm |
| Expected Resolution (Rs) | > 1.5 | > 1.5 |
Table 2: Starting Conditions on a Polysaccharide-based CSP (e.g., Cellulose or Amylose derivative)
| Parameter | Condition 1 (Normal-Phase) | Condition 2 (Reversed-Phase) |
| Mobile Phase | Hexane:Isopropanol with 0.1% TFA (90:10, v/v) | Acetonitrile:Water with 10 mM Ammonium Bicarbonate (e.g., 70:30, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 25 °C | 25 °C |
| Detection | UV at 220 nm | UV at 210 nm |
| Expected Resolution (Rs) | > 1.5 | > 1.5 |
Experimental Protocols
Protocol 1: Chiral Separation of this compound on a Macrocyclic Glycopeptide CSP (Reversed-Phase)
-
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV detector.
-
-
Materials and Reagents:
-
This compound standard
-
HPLC grade water
-
HPLC grade methanol
-
Formic acid (analytical grade)
-
Astec® CHIROBIOTIC® T column (25 cm x 4.6 mm, 5 µm) or equivalent.
-
-
Chromatographic Conditions:
-
Sample Preparation:
-
Dissolve an appropriate amount of this compound in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared sample.
-
Run the analysis for a sufficient time to allow for the elution of both enantiomers.
-
Visualizations
Caption: A logical workflow for optimizing the mobile phase to achieve baseline separation of this compound enantiomers.
Caption: A troubleshooting workflow for diagnosing and resolving peak splitting issues in the chiral HPLC analysis of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. chiraltech.com [chiraltech.com]
- 4. chiraltech.com [chiraltech.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 7. uhplcs.com [uhplcs.com]
- 8. Memory effect of diethylamine mobile phase additive on chiral separations on polysaccharide stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Stability of N-Acetyl-DL-alanine in aqueous solutions over time
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of N-Acetyl-DL-alanine in aqueous solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in aqueous solutions?
A1: The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, and the presence of strong oxidizing agents. Extreme pH conditions (both acidic and basic) and elevated temperatures can accelerate the hydrolysis of the amide bond, leading to the formation of acetic acid and DL-alanine.
Q2: What is the expected shelf-life of this compound in a neutral aqueous solution at room temperature?
A2: While specific real-time stability data is limited, this compound is generally considered to be relatively stable under neutral pH conditions (pH 6-8) at room temperature (20-25°C) for short-term experimental use. For long-term storage, it is recommended to prepare fresh solutions or store aliquots at -20°C or below to minimize degradation.
Q3: Can I autoclave my aqueous solution containing this compound?
A3: Autoclaving is not recommended. The high temperature and pressure will likely lead to significant degradation of the compound through hydrolysis. Sterile filtration is the preferred method for sterilizing solutions of this compound.
Q4: I am observing a drop in the concentration of my this compound stock solution over time. What could be the cause?
A4: A decrease in concentration is likely due to chemical degradation, with hydrolysis being the most probable pathway. This process can be accelerated by improper storage conditions such as elevated temperatures or non-neutral pH of the solution. It is also important to ensure your analytical method is properly validated to rule out experimental artifacts.
Troubleshooting Guides
Issue 1: Inconsistent Results in Cell-Based Assays
-
Symptom: High variability in experimental results when using this compound solutions prepared at different times.
-
Possible Cause: Degradation of this compound in the aqueous stock solution.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh aqueous solutions of this compound for each experiment to ensure consistent concentration.
-
pH Control: Ensure the solvent or buffer used to dissolve the compound has a neutral pH (6.0-8.0).
-
Storage: If a stock solution must be stored, aliquot it into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Quality Control: Periodically check the purity and concentration of your stock solution using an appropriate analytical method like HPLC.
-
Issue 2: Appearance of Unexpected Peaks in Chromatographic Analysis
-
Symptom: When analyzing a solution of this compound via HPLC or other chromatographic techniques, new, unexpected peaks are observed that were not present in the freshly prepared sample.
-
Possible Cause: This is a strong indication of degradation. The new peaks likely correspond to degradation products such as DL-alanine and acetic acid.
-
Troubleshooting Steps:
-
Forced Degradation Study: To confirm the identity of the degradation products, you can perform a forced degradation study. This involves intentionally exposing the this compound solution to stress conditions (e.g., acid, base, heat, oxidation) to accelerate the formation of these products for identification.
-
Optimize Storage Conditions: Re-evaluate your storage conditions. The solution may need to be stored at a lower temperature, at a different pH, or protected from light.
-
Method Validation: Ensure your analytical method is stability-indicating, meaning it can separate the intact this compound from its degradation products.
-
Data Presentation
The following tables summarize illustrative data from a hypothetical forced degradation study on this compound in aqueous solution. These tables are intended to provide a general understanding of the compound's stability profile.
Table 1: Effect of pH on the Stability of this compound at 40°C over 72 hours.
| pH | Time (hours) | % this compound Remaining | % DL-alanine Formed |
| 2.0 | 24 | 92.5 | 7.3 |
| 2.0 | 48 | 85.1 | 14.6 |
| 2.0 | 72 | 78.0 | 21.5 |
| 7.0 | 24 | 99.8 | < 0.1 |
| 7.0 | 48 | 99.5 | 0.4 |
| 7.0 | 72 | 99.1 | 0.8 |
| 10.0 | 24 | 90.3 | 9.5 |
| 10.0 | 48 | 81.2 | 18.4 |
| 10.0 | 72 | 72.5 | 27.0 |
Table 2: Effect of Temperature on the Stability of this compound at pH 7.0 over 7 days.
| Temperature | Time (days) | % this compound Remaining |
| 4°C | 7 | > 99.9 |
| 25°C (RT) | 7 | 98.5 |
| 40°C | 7 | 94.2 |
| 60°C | 7 | 85.7 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 1M
-
Sodium hydroxide (NaOH), 1M
-
Hydrogen peroxide (H₂O₂), 3%
-
Water (HPLC grade)
-
pH meter
-
Heating block or oven
-
HPLC system with a C18 column and UV detector
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in water.
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 1M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 1M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the stock solution at 80°C for 48 hours.
-
Sample Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition. Neutralize the acidic and basic samples with NaOH and HCl, respectively. Dilute all samples to a suitable concentration and analyze by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To quantify this compound and separate it from its potential degradation products.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: 5% to 30% B
-
10-12 min: 30% to 5% B
-
12-15 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Primary degradation pathway of this compound.
N-Acetyl-DL-alanine solubility issues in organic solvents.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing solubility issues with N-Acetyl-DL-alanine in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound in organic solvents?
A1: this compound is a polar molecule and generally exhibits limited solubility in non-polar organic solvents. Its solubility is higher in polar protic and polar aprotic solvents. Based on data for the closely related N-Acetyl-L-alanine, the solubility generally follows this descending order: water > acetone > methanol > ethanol > n-propanol > isopropanol > 1,4-dioxane > n-butanol > sec-butanol ≈ ethyl acetate > isobutanol > acetonitrile.[1] For this compound specifically, it is listed as slightly soluble in DMSO and methanol.[2]
Q2: I am having trouble dissolving this compound in my chosen organic solvent. What can I do?
A2: If you are encountering dissolution problems, consider the following troubleshooting steps:
-
Increase Temperature: Gently warming the solvent can significantly increase the solubility of this compound.[3] Always ensure the temperature is well below the solvent's boiling point and that the compound is stable at the elevated temperature.
-
Sonication: Using an ultrasonic bath can help break down solute aggregates and accelerate dissolution.[3]
-
Use of Co-solvents: Adding a small amount of a co-solvent in which this compound is more soluble can improve the overall solvating power of the solvent system.[3] For example, if you are using a less polar solvent, adding a small percentage of a more polar one like DMSO or methanol might be effective.
-
Purity Check: Impurities in your this compound sample can sometimes hinder solubility. Ensure you are using a high-purity grade of the compound.
Q3: My this compound is precipitating out of the solution, especially during storage or upon cooling. How can I prevent this?
A3: Precipitation upon cooling or over time indicates that the solution is supersaturated at the storage temperature. To address this:
-
Store at a Higher Temperature: If the experimental conditions allow, storing the solution at a slightly elevated temperature can maintain solubility.
-
Use a Different Solvent: The chosen solvent may not be optimal for the desired concentration. Refer to the solubility data to select a solvent where this compound has higher solubility.
-
Reduce Concentration: Prepare a more dilute solution that is within the solubility limits of the solvent at the intended storage temperature.
Q4: Can I use DMSO to prepare a stock solution of this compound?
A4: Yes, DMSO is a common solvent for preparing high-concentration stock solutions of polar compounds.[4] While this compound is described as "slightly soluble" in DMSO, this often means it is soluble enough for creating a concentrated stock that can then be diluted into your final experimental medium.[2] It is always recommended to perform a small-scale test to determine the maximum solubility in your specific grade of DMSO.
Data Presentation
Solubility of N-Acetyl-alanine in Various Solvents
Note: The following quantitative data is for N-Acetyl-L-alanine, which is expected to have a very similar solubility profile to this compound. Specific quantitative data for the DL-racemate is limited.
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Reference |
| Water | 25 | 26 | [5] |
| DMSO | 25 | 26 | [5] |
| Ethanol | 25 | 26 | [5] |
| Methanol | Not Specified | Slightly Soluble | [2] |
Qualitative Solubility Ranking for N-Acetyl-L-alanine (Highest to Lowest): [1]
-
Water
-
Acetone
-
Methanol
-
Ethanol
-
n-Propanol
-
Isopropanol
-
1,4-Dioxane
-
n-Butanol
-
sec-Butanol
-
Ethyl Acetate
-
Isobutanol
-
Acetonitrile
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility issues with this compound.
Issue 1: this compound Fails to Dissolve Completely
-
Possible Cause: The concentration of this compound exceeds its solubility limit in the chosen solvent at the current temperature.
-
Solution:
-
Consult the solubility data table and ranking to ensure you are using an appropriate solvent.
-
Reduce the concentration of this compound.
-
Increase the temperature of the solution while stirring.
-
Employ sonication to aid dissolution.
-
Consider using a mixture of solvents (co-solvents).
-
-
-
Possible Cause: The rate of dissolution is very slow.
-
Solution:
-
Increase agitation by using a magnetic stirrer or vortex mixer.
-
Gently heat the solution.
-
Use sonication.
-
-
Issue 2: The Compound "Oils Out" or Precipitates as an Amorphous Solid Instead of Dissolving
-
Possible Cause: The solvent is a poor choice, leading to the separation of the solute as a liquid phase.
-
Solution:
-
Switch to a more suitable solvent with higher solvating power for this compound.
-
Try a mixture of solvents. For instance, dissolving in a small amount of a good solvent first, then slowly adding the less effective solvent.
-
-
Issue 3: The Solution is Hazy or Contains Fine Particulates
-
Possible Cause: Presence of insoluble impurities in the this compound or the solvent.
-
Solution:
-
Filter the solution through a syringe filter (e.g., 0.22 µm or 0.45 µm) to remove particulates.
-
Ensure you are using high-purity this compound and high-grade, dry solvents.
-
-
Experimental Protocols
Protocol: Determination of this compound Solubility using the Shake-Flask Method
This protocol describes a standard method for determining the equilibrium solubility of this compound in a specific organic solvent.[5]
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Sealed vials or flasks
-
Temperature-controlled shaker or water bath
-
Analytical balance
-
Syringe and syringe filters (e.g., PTFE for organic solvents)
-
Volumetric flasks
-
Analytical instrument for quantification (e.g., HPLC-UV, NMR with an internal standard)
Methodology:
-
Preparation of a Supersaturated Solution: Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure that the solution reaches saturation.
-
Equilibration: Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can take 24-48 hours. It is advisable to take measurements at different time points (e.g., 24, 36, and 48 hours) to confirm that the concentration is no longer changing.
-
Sample Collection and Filtration: Once equilibrium is reached, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe. Immediately filter the solution through a syringe filter compatible with the solvent to remove any undissolved microcrystals.
-
Quantification: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that is within the linear range of your analytical method. Analyze the diluted sample using a calibrated analytical instrument to determine the concentration of this compound.
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in appropriate units, such as mg/mL or g/100 mL.
Visualizations
Caption: A flowchart illustrating a step-by-step troubleshooting process for resolving solubility issues with this compound.
References
Strategies to prevent racemization during N-acetylation
Welcome to the Technical Support Center for N-Acetylation. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to stereochemical integrity during the N-acetylation of chiral amines.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your N-acetylation experiments.
Issue 1: Significant levels of the undesired enantiomer/diastereomer are detected in my product.
-
Question: I've performed an N-acetylation on my chiral amine, but chiral HPLC analysis shows a significant amount of the wrong stereoisomer. What is the likely cause and how can I fix it?
-
Answer: This indicates that racemization has occurred during the reaction. The primary cause is the activation of the carboxylic acid (in this case, acetic acid or a derivative) which can lead to the formation of a planar, achiral intermediate, most commonly a 5(4H)-oxazolone, especially when coupling N-acetylated amino acids.[1] Abstraction of the alpha-proton by a base is a key step in this process.[1]
Troubleshooting Steps:
-
Review Your Coupling Reagent and Additives: If you are using a carbodiimide reagent like DCC or DIC without a racemization-suppressing additive, this is a probable cause.
-
Evaluate the Base: The strength and steric hindrance of the base used are critical. Strong, non-hindered bases like diisopropylethylamine (DIPEA) are known to accelerate racemization.[4]
-
Solution: Switch to a weaker or more sterically hindered base. N-methylmorpholine (NMM) is a good alternative to DIPEA. For particularly sensitive substrates, the sterically hindered base 2,4,6-collidine (TMP) is recommended.[5]
-
-
Check Reaction Temperature: Higher temperatures increase the rate of all reactions, including the undesired racemization pathway.
-
Solution: Perform the coupling reaction at a lower temperature. Starting the reaction at 0 °C and allowing it to slowly warm to room temperature is a common strategy.
-
-
Minimize Pre-activation Time: Allowing the activated acetylating agent to stand for a prolonged period before adding the amine increases the opportunity for the formation of the oxazolone intermediate.
-
Solution: Employ an in situ activation strategy. Add the coupling reagent to a mixture of the acetic acid, amine, and additive, rather than pre-activating the acid separately.
-
-
Issue 2: Racemization is still observed even when using an additive like HOBt or Oxyma.
-
Question: I'm using DIC with Oxyma, but I'm still seeing about 5-10% of the wrong diastereomer. What else can be going wrong?
-
Answer: While additives significantly suppress racemization, they don't always eliminate it completely, especially with sensitive substrates or suboptimal conditions.
Troubleshooting Steps:
-
Check Equivalents of Reagents: Ensure you are using at least one equivalent of the additive (e.g., Oxyma) relative to the coupling reagent (e.g., DIC).
-
Solution: Use equimolar amounts of the N-acetyl amino acid, the amine, the coupling reagent, and the additive.
-
-
Solvent Choice: The polarity of the solvent can influence the rate of racemization. While DMF is a common solvent, less polar options may be beneficial.
-
Solution: Consider using dichloromethane (DCM) or a mixture of DCM/DMF.
-
-
Base Choice is Still Critical: Even with an additive, a strong base like DIPEA can still promote racemization.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization during N-acetylation?
A1: The dominant mechanism for racemization during N-acetylation (and peptide couplings) is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1] This occurs when the carboxyl group of the N-acetyl amino acid is activated by a coupling reagent. The activated intermediate can cyclize to form the oxazolone. The proton at the α-carbon (C5 of the oxazolone) is now highly acidic and can be easily removed by a base. This creates a planar, achiral enolate intermediate. Subsequent reaction with the amine can occur from either face of this planar intermediate, leading to a mixture of L- and D-isomers.[1]
Q2: Which factors have the most significant impact on racemization?
A2: Several factors influence the rate of racemization, but the most critical are:
-
Coupling Reagents & Additives: The choice of coupling reagent is paramount. Using carbodiimides (DCC, DIC) without additives leads to high rates of racemization. Additives like HOBt, HOAt, and particularly Oxyma, are essential for suppression.[3][7] Uronium/aminium reagents (HATU, HBTU) should also be used with care and appropriate bases.
-
Base: The basicity and steric hindrance of the tertiary base used have a major effect. Stronger, less hindered bases (like DIPEA) increase racemization rates significantly compared to weaker bases (NMM) or more hindered bases (collidine).[4]
-
Activation Time: The longer the activated intermediate exists before reacting with the amine, the greater the chance of racemization.[8]
-
Temperature: Higher temperatures accelerate oxazolone formation and subsequent racemization.
Q3: Are certain amino acids more prone to racemization during N-acetylation?
A3: Yes. Histidine (His) and Cysteine (Cys) are known to be particularly susceptible to racemization during coupling reactions.[2] This is due to the nature of their side chains which can influence the acidity of the α-proton.
Q4: How do additives like HOBt, HOAt, and Oxyma work to suppress racemization?
A4: These additives work by intercepting the highly reactive intermediate formed by the coupling reagent (e.g., the O-acylisourea intermediate from a carbodiimide). They react with it to form an active ester (e.g., an OBt-, OAt-, or Oxyma-ester). This active ester is more stable than the initial intermediate, which reduces the likelihood of oxazolone formation. At the same time, it is highly reactive towards the amine nucleophile, promoting the desired, rapid amide bond formation, which outcompetes the racemization pathway.[9]
Data Presentation
Table 1: Comparison of Racemization Levels with Different Coupling Systems for Cysteine and Histidine
This table summarizes the percentage of the undesired D-product formed when coupling sensitive amino acids using various activation methods. Data is adapted from a study comparing Nα-Picoc-protected amino acids with their Fmoc-analogues.[10]
| Amino Acid Coupled | Coupling System | Base | % D-Product (Racemization) |
| Cys(Trt) | DIC / Oxyma | - | ~1.5% |
| Cys(Trt) | EDCI / HOBt | - | ~2.0% |
| Cys(Trt) | HATU / DIPEA | DIPEA | ~4.5% |
| Cys(Trt) | HBTU / DIPEA | DIPEA | ~3.0% |
| His(Trt) | DIC / Oxyma | - | ~1.0% |
| His(Trt) | EDCI / HOBt | - | ~1.5% |
| His(Trt) | HATU / DIPEA | DIPEA | ~2.5% |
| His(Trt) | HBTU / DIPEA | DIPEA | ~2.0% |
Table 2: Effect of Additives on Racemization in a Segment Coupling Model
This table shows the effectiveness of different additives in suppressing the formation of the dl-epimer during a challenging peptide fragment coupling.
| Coupling Reagent | Additive | % dl-Epimer (Racemization) |
| DIC | HOAt | 1.1% |
| DIC | HOBt | 9.4% |
| DIC | Oxyma | 1.2% |
| Data adapted from Subiros-Funosas et al., 2009.[9] |
Experimental Protocols
Protocol 1: General N-Acetylation of a Primary Amine using Acetic Anhydride
This protocol is a standard method for N-acetylation and is often used for capping unreacted amines in solid-phase peptide synthesis.
Materials:
-
Resin-bound primary amine (or amine in solution)
-
N,N-Dimethylformamide (DMF)
-
Acetic Anhydride (Ac₂O)
-
A weak base (e.g., N-methylmorpholine (NMM) or Pyridine)
-
Dichloromethane (DCM)
Procedure:
-
Preparation: If using a resin, swell the resin in DMF for 30 minutes. If the amine is in solution, ensure it is dissolved in an appropriate aprotic solvent like DMF or DCM.
-
Acetylation Mixture: Prepare the acetylation cocktail. For a 0.1 mmol scale synthesis, mix 10 equivalents of acetic anhydride and 10 equivalents of a weak base (e.g., pyridine) in DMF.
-
Reaction: Add the acetylation mixture to the amine.
-
Agitation: Agitate the reaction mixture at room temperature for 1-2 hours.
-
Washing (for solid phase): If using a resin, drain the reaction solvent and wash the resin sequentially with DMF (3 times) and DCM (3 times).
-
Work-up (for solution phase): If in solution, quench the reaction with water and perform a standard aqueous work-up to extract the acetylated product.
-
Confirmation: Confirm the completion of the reaction by an appropriate method (e.g., Kaiser test for resin, which should be negative, or TLC/LC-MS for solution phase).
Protocol 2: Low-Racemization N-Acetylation using DIC/Oxyma
This protocol is designed for substrates that are highly susceptible to racemization. It employs in situ activation to minimize the lifetime of reactive intermediates.
Materials:
-
Chiral primary amine (1.0 eq)
-
Acetic Acid (1.0 eq)
-
Ethyl cyanohydroxyiminoacetate (Oxyma) (1.0 eq)
-
N,N'-Diisopropylcarbodiimide (DIC) (1.0 eq)
-
N-methylmorpholine (NMM) (1.0 eq, if starting with an amine salt)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Setup: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the chiral primary amine (or its hydrochloride salt), acetic acid, and Oxyma in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath with stirring.
-
Base Addition (if needed): If using an amine salt (e.g., hydrochloride), add NMM (1.0 eq) dropwise to the stirred solution.
-
Activation and Coupling: Add DIC (1.0 eq) dropwise to the reaction mixture at 0 °C. The DIC will activate the acetic acid in situ in the presence of the amine and the racemization suppressant.
-
Reaction: Allow the reaction to stir at 0 °C for 2 hours, then let it warm to room temperature and stir for an additional 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, filter off the diisopropylurea byproduct. Wash the filtrate with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography or recrystallization as needed.
-
Analysis: Determine the enantiomeric or diastereomeric excess of the purified product using chiral HPLC or NMR with a chiral shift reagent.
Visualizations
Caption: Mechanism of racemization via oxazolone and its suppression.
Caption: Workflow for N-acetylation with racemization suppression.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Oxyma as an additive in green solid-phase peptide synthesis [biosyn.com]
- 4. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. A New Oxyma Derivative for Non-racemizable Amide-forming Reactions in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Crystallization of N-Acetyl-DL-alanine
Welcome to the Technical Support Center for the crystallization of N-Acetyl-DL-alanine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the crystallization of this racemic compound.
Frequently Asked Questions (FAQs)
Q1: What makes the crystallization of this compound challenging?
A1: The crystallization of this compound can be challenging due to several factors. As a racemic mixture, it can crystallize as either a conglomerate (a mechanical mixture of separate D- and L-enantiomer crystals) or a racemic compound (a crystal lattice containing equal numbers of D- and L-enantiomers in an ordered arrangement). This compound has been shown to form a racemic compound, crystallizing in the monoclinic space group P21/c. This is a critical consideration as it precludes separation of the enantiomers by preferential crystallization. Other challenges include the potential for polymorphism, solvent selection, control of supersaturation, and the influence of impurities.
Q2: What are the most common crystallization methods for this compound?
A2: The most common methods for crystallizing this compound and related N-acyl amino acids are:
-
Slow Cooling Crystallization: This involves dissolving the compound in a suitable solvent at an elevated temperature and allowing the solution to cool slowly, leading to the formation of crystals as the solubility decreases.
-
Vapor Diffusion: A concentrated solution of the compound is allowed to equilibrate with a vapor of a miscible "anti-solvent" in which the compound is less soluble. The gradual diffusion of the anti-solvent vapor into the solution induces crystallization.
-
Slow Evaporation: A solution of the compound is left undisturbed, allowing the solvent to evaporate slowly. This gradually increases the concentration of the solute, leading to crystallization. This method has been successfully used to grow single crystals of N-acetyl-L-alanine from an aqueous solution.[1]
Q3: How do I choose a suitable solvent for crystallization?
A3: A good solvent for crystallization should exhibit a significant difference in the solubility of this compound at high and low temperatures. Ideally, the compound should be highly soluble at the solvent's boiling point and sparingly soluble at room temperature or below. The solvent should also be chemically inert towards the compound. For N-acetyl-L-alanine, good solubility has been reported in water, ethanol, and DMSO.[1] A systematic screening of a range of solvents with varying polarities is recommended to find the optimal system.
Q4: What is polymorphism and how does it affect this compound crystallization?
A4: Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can have different physicochemical properties, such as solubility, melting point, and stability. While specific polymorphic forms of this compound are not extensively documented in the readily available literature, it is a phenomenon that should be considered, especially in a pharmaceutical context. Factors like the choice of solvent, cooling rate, and temperature can influence which polymorph is obtained.
Q5: How can I improve the size and quality of my crystals?
A5: To obtain larger, higher-quality crystals suitable for analysis like X-ray diffraction, it is crucial to slow down the crystallization process. Rapid crystallization tends to produce a large number of small, often imperfect, crystals. Strategies to improve crystal size and quality include:
-
Slowing the cooling rate in slow cooling crystallization.
-
Using a less volatile anti-solvent in vapor diffusion.
-
Starting with a more dilute solution.
-
Introducing a seed crystal of high quality into a saturated solution to promote controlled growth.
-
Minimizing vibrations and disturbances during the crystallization process.[1]
Troubleshooting Guides
Problem 1: Oiling Out or Formation of an Amorphous Precipitate
Symptoms: Instead of crystals, an oil or a non-crystalline solid forms upon cooling or addition of an anti-solvent.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Supersaturation is too high. | Reduce the rate of supersaturation by slowing the cooling process or the rate of anti-solvent addition.[1] |
| Solution concentration is too high. | Start with a more dilute solution of your compound.[1] |
| Inappropriate solvent system. | Experiment with different solvents or solvent mixtures. A binary or tertiary solvent system can sometimes prevent oiling out by altering the solubility and crystal packing.[1] |
| Presence of impurities. | Ensure the purity of your this compound. Impurities can disrupt the crystal lattice formation. Consider an additional purification step if necessary. |
| Temperature is too low. | In some cases, crystallizing at a slightly higher temperature can prevent oiling out by reducing the viscosity of the solution.[1] |
Problem 2: No Crystals Form
Symptoms: The solution remains clear even after cooling or prolonged standing.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Solution is not supersaturated. | The concentration of the compound may be too low, or the chosen solvent is too good. Try increasing the concentration or using a more effective anti-solvent. |
| Nucleation is inhibited. | Induce nucleation by scratching the inside of the flask with a glass rod or by adding a seed crystal. |
| Insufficient time. | Crystallization can sometimes be a slow process. Allow the solution to stand undisturbed for a longer period, possibly at a lower temperature (e.g., in a refrigerator). |
| Purity of the compound. | High purity is crucial. Impurities can act as inhibitors to crystallization.[1] |
Problem 3: Formation of Small, Needle-like, or Poorly-Defined Crystals
Symptoms: The resulting crystals are too small for single-crystal X-ray diffraction or have an undesirable morphology.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Rapid nucleation and growth. | Slow down the crystallization process by reducing the rate of cooling or solvent evaporation.[1] |
| Suboptimal solvent system. | Experiment with different solvents or solvent mixtures to influence the crystal habit. |
| Lack of controlled nucleation. | Use seeding with a high-quality crystal to promote the growth of larger, well-formed crystals from a limited number of nucleation sites.[1] |
| Vibrations or disturbances. | Ensure the crystallization setup is in a vibration-free environment.[1] |
Data Presentation
Solubility of N-Acetyl-L-alanine (as a reference for this compound)
The following table summarizes the solubility of N-Acetyl-L-alanine in various solvents. While this data is for the L-enantiomer, it can serve as a useful starting point for selecting solvents for the crystallization of this compound. The solubility of the racemate may differ.
| Solvent | Solubility ( g/100 mL) | Temperature (°C) |
| Water | >10 | 25 |
| Methanol | 1-10 | 25 |
| Ethanol | 1-10 | 25 |
| Acetone | 0.1-1 | 25 |
| Ethyl Acetate | <0.1 | 25 |
Experimental Protocols
Protocol 1: Slow Cooling Crystallization of this compound
Objective: To obtain crystals of this compound by slowly cooling a saturated solution.
Materials:
-
This compound
-
Selected solvent (e.g., water, ethanol, or a mixture)
-
Erlenmeyer flask
-
Hot plate with magnetic stirring
-
Watch glass
-
Insulated container (e.g., Dewar flask or beaker with glass wool)
Methodology:
-
Dissolution: Place the this compound in the Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently on the hot plate with stirring until the solid is completely dissolved. If the solid does not dissolve, add small portions of the solvent until a clear solution is obtained at the elevated temperature.
-
Insulation and Cooling: Cover the flask with a watch glass and place it in an insulated container to ensure slow cooling to room temperature.
-
Crystal Formation: Allow the solution to stand undisturbed as it cools. Crystal formation should be observed over several hours to a day.
-
Isolation: Once a sufficient amount of crystals has formed, collect them by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual impurities.
-
Drying: Dry the crystals under vacuum.
Protocol 2: Vapor Diffusion Crystallization of this compound
Objective: To grow crystals of this compound by the slow diffusion of an anti-solvent vapor.
Materials:
-
This compound
-
A "good" solvent (e.g., water or ethanol)
-
An "anti-solvent" (a volatile solvent in which the compound is poorly soluble, e.g., diethyl ether or hexane)
-
Small vial (for the sample)
-
Larger jar with a tight-fitting lid (the crystallization chamber)
Methodology:
-
Prepare the Solution: Dissolve the this compound in a minimal amount of the "good" solvent in the small vial.
-
Set up the Chamber: Place the small vial containing the solution inside the larger jar. Add a small amount of the "anti-solvent" to the bottom of the larger jar, ensuring the level is below the top of the small vial.
-
Seal and Equilibrate: Seal the larger jar tightly and leave it undisturbed in a vibration-free location. The anti-solvent vapor will slowly diffuse into the solution in the small vial, reducing the solubility of the this compound and inducing crystallization.
-
Monitoring: Monitor the small vial periodically for crystal growth. This process can take several days to weeks.
-
Isolation: Once suitable crystals have formed, carefully remove the small vial and isolate the crystals.
Visualizations
References
Removing unreacted starting materials from N-Acetyl-DL-alanine product
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of unreacted starting materials from N-Acetyl-DL-alanine.
Frequently Asked Questions (FAQs)
Q1: What are the most common unreacted starting materials in a typical this compound synthesis?
A1: The most common synthesis of this compound involves the acetylation of DL-alanine using acetic anhydride, often in a solvent like acetic acid.[1] Therefore, the primary unreacted starting materials to be removed are DL-alanine and residual acetic anhydride and its hydrolysis product, acetic acid .
Q2: What is the most effective method for purifying crude this compound?
A2: Recrystallization is the most common and effective method for purifying crude this compound.[1] A well-chosen solvent system will exploit the solubility differences between the product and the unreacted starting materials.
Q3: How can I confirm the purity of my final this compound product?
A3: The purity of the final product can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a robust method for quantifying the product and any remaining impurities.[2][3] Other methods include Thin Layer Chromatography (TLC) for a qualitative assessment and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure and identify impurities. A sharp melting point close to the literature value (approximately 135-139 °C) is also a good indicator of purity.[4]
Q4: What are the recommended storage conditions for this compound?
A4: To ensure the stability of the final product, it is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Presence of Unreacted DL-Alanine in the Final Product
-
Possible Cause: The chosen recrystallization solvent system does not provide a sufficient solubility difference between this compound and DL-alanine.
-
Solution: Employ a mixed solvent system of ethanol and water. This compound is more soluble in ethanol than DL-alanine, while DL-alanine is more soluble in water. By carefully adjusting the ratio of ethanol to water, you can create conditions where this compound preferentially crystallizes upon cooling, leaving the more soluble DL-alanine in the mother liquor.
Issue 2: Oily Product or Failure to Crystallize
-
Possible Cause 1: Presence of excess acetic acid or water, which can hinder crystallization.
-
Solution 1: Ensure that the reaction work-up effectively removes acetic acid. This can be achieved by co-evaporation with a solvent like toluene under reduced pressure before attempting recrystallization.
-
Possible Cause 2: The solution is supersaturated with impurities that inhibit crystal lattice formation.
-
Solution 2: Try adding a seed crystal of pure this compound to induce crystallization. If that fails, a pre-purification step, such as passing the crude product through a short plug of silica gel, may be necessary to remove some of the impurities before recrystallization.
Issue 3: Low Yield of Purified Product
-
Possible Cause 1: Using an excessive amount of solvent during recrystallization, leading to a significant amount of product remaining in the mother liquor.
-
Solution 1: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Possible Cause 2: Premature crystallization during hot filtration.
-
Solution 2: Pre-heat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and the product from crystallizing on the filter paper.[5]
-
Possible Cause 3: The cooling process is too rapid, leading to the formation of fine crystals that are difficult to collect.
-
Solution 3: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.[5]
Issue 4: Colored Impurities in the Final Product
-
Possible Cause: Presence of colored byproducts from the synthesis.
-
Solution: Add a small amount of activated charcoal to the hot solution before the filtration step of recrystallization. The charcoal will adsorb the colored impurities. Use charcoal sparingly as it can also adsorb some of the desired product.[5]
Data Presentation
Table 1: Solubility of DL-Alanine in Water-Ethanol Mixtures at 298.15 K
| Mole Fraction of Ethanol | Solubility of DL-Alanine ( g/100g of solvent) |
| 0.00 | ~16.5 |
| 0.10 | ~10.0 |
| 0.20 | ~5.0 |
Note: This data provides a general trend. The solubility of this compound is generally higher in ethanol-rich mixtures compared to DL-alanine.[6][7]
Experimental Protocols
Protocol 1: Removal of Acetic Anhydride and Acetic Acid
-
After the acetylation reaction is complete, cool the reaction mixture to room temperature.
-
Slowly add methanol to the reaction mixture to quench any unreacted acetic anhydride.
-
Concentrate the mixture under reduced pressure to remove the bulk of the acetic acid and methanol.
-
For a more thorough removal, co-evaporate the residue with toluene two to three times.
Protocol 2: Recrystallization of this compound from Ethanol-Water
-
Dissolution: Transfer the crude this compound to an Erlenmeyer flask. Add the minimum amount of hot ethanol required to dissolve the solid.
-
Addition of Anti-Solvent: While keeping the ethanol solution hot, add hot water dropwise until the solution becomes slightly cloudy (the cloud point).
-
Clarification: Add a few drops of hot ethanol until the cloudiness just disappears.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and swirl the flask for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture, followed by a wash with cold diethyl ether.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 3: HPLC Analysis of this compound Purity
-
Column: A C18 reversed-phase column is commonly used for the analysis of N-acetylated amino acids.[2]
-
Mobile Phase: A typical mobile phase would be a gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).
-
Detection: UV detection at a low wavelength (e.g., 210-220 nm) is suitable for detecting the amide bond.
-
Sample Preparation: Prepare a standard solution of pure this compound and a solution of the purified sample in the mobile phase. Also, prepare a standard of DL-alanine to confirm its retention time.
-
Injection: Inject the standards and the sample onto the HPLC system and analyze the resulting chromatograms to determine the purity of the this compound and quantify any unreacted DL-alanine.
Mandatory Visualization
Caption: Workflow for the purification and analysis of this compound.
Caption: Troubleshooting decision tree for this compound purification.
References
- 1. DE19546533A1 - Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids - Google Patents [patents.google.com]
- 2. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]
- 3. jocpr.com [jocpr.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Aminoacylase Reactions with N-Acetyl-DL-alanine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aminoacylase and its substrate, N-Acetyl-DL-alanine. The information is designed to help optimize reaction conditions and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the optimal pH and temperature for aminoacylase activity with this compound?
A1: The optimal pH and temperature for aminoacylase can vary depending on the source of the enzyme (e.g., porcine kidney, Aspergillus oryzae) and whether the enzyme is in a free or immobilized form. For immobilized pig kidney aminoacylase, an optimal pH of 8.0 and a temperature of 65°C have been reported for the hydrolysis of N-acyl-L-alanine in a DL-isomer mixture[1]. Another study using immobilized cells with aminoacylase for the resolution of N-acetyl-D,L-3-methoxy-alanine found optimal conditions to be a pH of 7.0 and a temperature of 50°C[2]. It is recommended to perform a preliminary screen of pH and temperature to determine the optimal conditions for your specific enzyme and experimental setup.
Q2: What is the recommended starting concentration of this compound?
A2: The optimal substrate concentration is dependent on the kinetic properties of the specific aminoacylase being used. The Michaelis-Menten constant (Km) is a key parameter, representing the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). For porcine kidney acylase I, the Km for N-acetyl-L-phenylalanine has been determined to be 5.5 mM[3]. While this is for a different N-acetylated amino acid, it provides a useful starting point for this compound. It is advisable to perform a substrate titration experiment to determine the optimal concentration for your enzyme. In some applications with immobilized cells, substrate concentrations as high as 500 mmol/L have been used[2].
Q3: Are there any known activators or inhibitors for aminoacylase?
A3: Yes, several metal ions can influence aminoacylase activity. Co²+ is a well-known activator for many aminoacylases[1][2]. Other divalent cations such as Zn²⁺, Mg²⁺, and Ni²⁺ have also been shown to increase activity in some cases[4]. Conversely, Cu²⁺ and higher concentrations of Zn²⁺ can act as inhibitors[2]. EDTA, a chelating agent, can inhibit the enzyme by removing essential metal cofactors[5]. Therefore, it is crucial to consider the composition of your reaction buffer.
Q4: How does enzyme concentration affect the reaction rate?
A4: The reaction rate is directly proportional to the concentration of the active enzyme, assuming the substrate is not limiting. Increasing the enzyme concentration will increase the rate of product formation. For kinetic studies, it is important to use an enzyme concentration that results in a linear reaction rate over the desired time course.
Q5: What are the advantages of using immobilized aminoacylase?
A5: Immobilization of aminoacylase offers several advantages for industrial and laboratory applications. These include enhanced enzyme stability over a broader pH range, improved thermal stability, and the ability to reuse the enzyme for multiple reaction cycles, which can significantly reduce costs[6][7][8]. Immobilized enzymes are also easier to separate from the reaction mixture, simplifying product purification[9].
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no enzyme activity | Suboptimal pH or temperature. | Verify the pH of your reaction buffer and ensure the reaction is incubated at the optimal temperature for your specific aminoacylase. Perform a pH and temperature optimization experiment if necessary.[1][2] |
| Presence of inhibitors. | Check your buffer and substrate solution for potential inhibitors like heavy metals (e.g., Cu²⁺) or chelating agents (e.g., EDTA).[2][5] Consider buffer exchange or dialysis of your enzyme preparation. | |
| Inactive enzyme. | The enzyme may have denatured due to improper storage or handling. Verify the storage conditions and obtain a fresh batch of enzyme if necessary. Perform a protein concentration assay to confirm the amount of enzyme added. | |
| Insufficient activator concentration. | Ensure that the recommended concentration of an activator, such as Co²⁺, is present in the reaction mixture.[1][2] | |
| Reaction rate decreases over time | Substrate depletion. | The initial substrate concentration may be too low. Increase the concentration of this compound. Monitor substrate and product concentrations over time to confirm. |
| Product inhibition. | The accumulation of the product (L-alanine and acetate) may be inhibiting the enzyme. Consider removing the product from the reaction mixture, for example, by using a continuous flow reactor for immobilized enzymes. | |
| Enzyme instability. | The enzyme may not be stable under the reaction conditions for extended periods. Consider using an immobilized form of the enzyme to enhance stability or reducing the reaction time.[6] | |
| Inconsistent results between experiments | Variability in reagent preparation. | Ensure all buffers and solutions are prepared consistently and accurately. Use fresh solutions for each set of experiments. |
| Pipetting errors. | Calibrate your pipettes regularly and use proper pipetting techniques to ensure accurate addition of enzyme and substrate. | |
| Incomplete mixing. | Ensure the reaction mixture is thoroughly mixed at the start of the reaction and, if necessary, during incubation. |
Data Summary Tables
Table 1: Optimal Reaction Conditions for Aminoacylase from Various Sources
| Enzyme Source | Substrate | Optimal pH | Optimal Temperature (°C) | Activator(s) | Reference |
| Immobilized Pig Kidney | N-acyl-DL-alanine | 8.0 | 65 | Co²⁺ | [1] |
| Immobilized Cells | N-acetyl-D,L-3-methoxy-alanine | 7.0 | 50 | Co²⁺, Mg²⁺ | [2] |
| Pyrococcus furiosus | N-acetyl-L-methionine | 6.5 | ≥100 | Zn²⁺, Co²⁺, Mg²⁺, Ni²⁺ | [4] |
| Alcaligenes denitrificans DA181 (D-aminoacylase) | N-acetyl-D-methionine | 7.5 | 45 | Co²⁺ (reverses EDTA inhibition) | [5] |
Table 2: Kinetic Parameters of Aminoacylase with Different Substrates
| Enzyme Source | Substrate | Km (mM) | Reference |
| Porcine Kidney Acylase I | N-acetyl-L-phenylalanine | 5.5 | [3] |
| Alcaligenes denitrificans DA181 (D-aminoacylase) | N-acetyl-D-methionine | 0.48 | [5] |
Experimental Protocols
Protocol 1: Determination of Optimal pH for Aminoacylase Activity
-
Prepare a series of buffers with pH values ranging from 6.0 to 9.0 (e.g., phosphate buffer for pH 6.0-7.5 and Tris-HCl for pH 7.5-9.0).
-
Prepare a stock solution of this compound and the activator (e.g., CoCl₂).
-
Set up a series of reaction tubes , each containing the same concentration of this compound, activator, and one of the prepared buffers.
-
Pre-incubate the tubes at the desired reaction temperature for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding a fixed amount of aminoacylase solution to each tube.
-
Incubate the reactions for a specific period (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a quenching agent (e.g., trichloroacetic acid) or by heat inactivation.
-
Quantify the amount of L-alanine produced using a suitable method, such as HPLC or a colorimetric assay (e.g., ninhydrin).
-
Plot the enzyme activity (rate of L-alanine formation) against the pH to determine the optimal pH.
Protocol 2: Determination of Michaelis-Menten Kinetics (Km and Vmax)
-
Prepare a series of substrate solutions of this compound with varying concentrations (e.g., from 0.1 to 10 times the expected Km).
-
Set up reaction tubes containing the optimal buffer, a fixed concentration of activator, and one of the substrate concentrations.
-
Pre-incubate the tubes at the optimal temperature.
-
Initiate the reaction by adding a fixed, low concentration of aminoacylase to ensure initial velocity conditions are measured.
-
Measure the initial reaction rate (v₀) for each substrate concentration by quantifying product formation at several early time points.
-
Plot the initial velocity (v₀) against the substrate concentration ([S]).
-
Determine Km and Vmax by fitting the data to the Michaelis-Menten equation using non-linear regression analysis or by using a linear transformation such as the Lineweaver-Burk plot.[10][11]
Visualizations
Caption: A generalized experimental workflow for an aminoacylase reaction.
Caption: A troubleshooting flowchart for low aminoacylase activity.
References
- 1. Preparation and properties of immobilized pig kidney aminoacylase and optical resolution of N-acyl-DL-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Characterization of an Aminoacylase from the Hyperthermophilic Archaeon Pyrococcus furiosus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of D-aminoacylase from Alcaligenes denitrificans DA181 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Covalent immobilization of aminoacylase to alginate for L-phenylalanine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Comprehensive Guide to Enzyme Immobilization: All You Need to Know - PMC [pmc.ncbi.nlm.nih.gov]
- 8. easybiologyclass.com [easybiologyclass.com]
- 9. nottingham.ac.uk [nottingham.ac.uk]
- 10. azom.com [azom.com]
- 11. Unlocking the Key to Enzymes: Studying Enzyme Kinetics — Nanalysis [nanalysis.com]
Technical Support Center: N-Acetyl-DL-alanine Interference in Common Biochemical Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential interference of N-Acetyl-DL-alanine in common biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it be present in my samples?
This compound is a derivative of the amino acid alanine. It is used in various research applications, including as a component in cell culture media, as a starting material in peptide synthesis, or as a metabolite in biological samples.[1] Its presence in your experimental samples is therefore possible if it's a component of your reagents or a metabolic byproduct of your system under study.
Q2: Can this compound interfere with common biochemical assays?
While direct studies on the interference of this compound are limited, its chemical structure—containing both an N-acetyl group and a carboxylic acid group—suggests a potential for interference in several common assays. Similar molecules, such as N-acetylcysteine (NAC), have been shown to interfere with certain assays.[2] Potential interferences can be broadly categorized as chemical (direct interaction with assay reagents) or biological (affecting the cellular processes being measured).
Q3: Which types of assays are potentially susceptible to interference by this compound?
Based on its chemical properties, this compound could potentially interfere with:
-
Protein Quantification Assays: Particularly colorimetric assays like the Bradford and Bicinchoninic Acid (BCA) assays.
-
Enzyme Activity Assays: Especially those involving redox reactions or where the substrate or product is structurally similar to this compound.
-
Cell Viability and Cytotoxicity Assays: Such as the MTT, XTT, and LDH assays, by affecting cellular metabolism or directly reacting with assay components.
-
Trinder-based Assays: These assays are susceptible to interference by reducing agents, and while this compound is not a strong reducing agent, its acetyl group might exhibit some reactivity.[2][3][4][5]
Troubleshooting Guides
Issue 1: Inaccurate Protein Concentration Measurements
Symptoms:
-
Higher or lower than expected protein concentrations in samples containing this compound.
-
High background absorbance in blank samples containing this compound.
-
Non-linear standard curves.
Potential Causes and Solutions:
| Potential Cause | Affected Assay(s) | Troubleshooting Steps |
| Interaction with Assay Dye | Bradford | The Coomassie dye in the Bradford assay primarily binds to basic amino acid residues.[2][6] While this compound is not basic, its presence at high concentrations could alter the ionic strength or pH of the sample, potentially affecting the dye-protein interaction. Solution: Perform a buffer control with this compound at the same concentration as in your samples to assess its contribution to the background absorbance. If interference is observed, consider using a different protein assay or removing the this compound from your sample prior to the assay (e.g., through dialysis or buffer exchange). |
| Reduction of Copper Ions | BCA | The BCA assay is based on the reduction of Cu²⁺ to Cu¹⁺ by protein, followed by the colorimetric detection of Cu¹⁺.[7] Substances that can reduce copper or chelate it will interfere.[8][7] While the acetyl group is not a strong reducing agent, it may contribute to a low level of copper reduction, leading to an overestimation of protein concentration. Certain amino acids are also known to interfere with the BCA assay.[7] Solution: Run a blank containing this compound to quantify its direct effect on the assay. If significant, you may need to precipitate the protein (e.g., with trichloroacetic acid) to separate it from the interfering substance before performing the assay.[9] |
Issue 2: Unexpected Results in Cell Viability and Cytotoxicity Assays
Symptoms:
-
Apparent increase or decrease in cell viability that is not consistent with other experimental observations.
-
High background in cell-free controls containing this compound.
Potential Causes and Solutions:
| Potential Cause | Affected Assay(s) | Troubleshooting Steps |
| Alteration of Cellular Metabolism | MTT, XTT | The MTT and XTT assays measure cell viability based on the metabolic reduction of a tetrazolium salt to a colored formazan product by mitochondrial dehydrogenases. As a derivative of an amino acid, this compound could potentially be metabolized by cells, thereby altering the overall metabolic rate and affecting the assay readout. Solution: Perform control experiments to assess the direct effect of this compound on the metabolic activity of your specific cell line at the concentrations used in your experiments. Consider using a cytotoxicity assay that is not based on metabolic activity, such as the LDH assay or a dye-exclusion assay (e.g., Trypan Blue), to confirm your results. |
| Direct Reduction of Tetrazolium Salt | MTT, XTT | Some compounds can directly reduce the tetrazolium salt in the absence of viable cells, leading to a false-positive signal for cell viability.[10] Solution: Include a cell-free control containing this compound and the MTT/XTT reagent to check for direct reduction. If this occurs, the MTT/XTT assay may not be suitable for your experimental conditions. |
| Interference with LDH Enzyme Activity | LDH | The LDH cytotoxicity assay measures the activity of lactate dehydrogenase released from damaged cells.[11][12] this compound could potentially act as an inhibitor or activator of LDH, leading to an under- or over-estimation of cytotoxicity. Solution: Test the effect of this compound on purified LDH activity in a cell-free system to determine if it directly modulates enzyme function. |
| Interference with the LDH Detection Reaction | LDH | Many LDH assay kits use a coupled enzymatic reaction that results in the formation of a colored product, often through a Trinder-like reaction. As mentioned earlier, these reactions can be susceptible to interference. Solution: Include a control where this compound is added to the reaction mixture in the absence of LDH to see if it affects the background signal. |
Experimental Protocols
Bradford Protein Assay Protocol
-
Reagent Preparation: Prepare the Bradford reagent by dissolving 100 mg of Coomassie Brilliant Blue G-250 in 50 mL of 95% ethanol. Add 100 mL of 85% phosphoric acid and bring the final volume to 1 L with distilled water.[13] Alternatively, use a commercially available reagent.
-
Standard Curve Preparation: Prepare a series of protein standards (e.g., Bovine Serum Albumin - BSA) with concentrations ranging from 0.1 to 1.0 mg/mL.
-
Sample Preparation: Dilute your samples containing this compound to a concentration within the linear range of the assay. Prepare a blank sample containing the same buffer and concentration of this compound as your experimental samples.
-
Assay Procedure:
-
Add 5 µL of each standard or sample to a microplate well.
-
Add 250 µL of Bradford reagent to each well.
-
Incubate at room temperature for 5-10 minutes.
-
Measure the absorbance at 595 nm using a microplate reader.
-
-
Data Analysis: Subtract the absorbance of the blank from all readings. Plot the absorbance of the standards versus their concentration to generate a standard curve. Use the equation of the linear regression to determine the protein concentration of your samples.
BCA Protein Assay Protocol
-
Reagent Preparation: Prepare the BCA working reagent by mixing 50 parts of Reagent A (bicinchoninic acid solution) with 1 part of Reagent B (copper (II) sulfate solution).[1][14]
-
Standard Curve Preparation: Prepare a series of protein standards (e.g., BSA) with concentrations typically ranging from 20 to 2000 µg/mL.
-
Sample Preparation: Dilute your samples to fall within the assay's working range. Prepare a blank with the same buffer and concentration of this compound.
-
Assay Procedure:
-
Data Analysis: After subtracting the blank absorbance, create a standard curve and determine the concentration of your unknown samples.
MTT Cell Viability Assay Protocol
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treatment: Treat cells with your test compound, including this compound, for the desired duration. Include untreated control wells and a blank well with media only.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm.
-
Data Analysis: Subtract the absorbance of the blank from all readings. Express the viability of treated cells as a percentage of the untreated control.
LDH Cytotoxicity Assay Protocol
-
Cell Culture and Treatment: Plate and treat cells as you would for an MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells lysed with a lysis buffer provided in the kit).
-
Supernatant Collection: After treatment, centrifuge the plate and carefully transfer the cell culture supernatant to a new 96-well plate.
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing a substrate solution with a dye solution.
-
Add the reaction mixture to each well containing the supernatant.
-
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (often 490 nm).[16]
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided by the manufacturer, which typically involves subtracting the spontaneous release from the sample and maximum release values.
Visualizations
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. Bradford Protein Assay [bio-protocol.org]
- 3. Mechanisms of interference of p-diphenols with the Trinder reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trinder glucose activity test - Wikipedia [en.wikipedia.org]
- 5. Negative interferences by calcium dobesilate in the detection of five serum analytes involving Trinder reaction-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bmglabtech.com [bmglabtech.com]
- 7. citeqbiologics.com [citeqbiologics.com]
- 8. タンパク質アッセイの化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Protein measurement using bicinchoninic acid: elimination of interfering substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LDH cytotoxicity assay [protocols.io]
- 13. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]
- 14. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 16. cellbiologics.com [cellbiologics.com]
Technical Support Center: Degradation Pathways of N-Acetyl-DL-alanine under Stress Conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the degradation of N-Acetyl-DL-alanine under various stress conditions. The information is intended to assist researchers in designing, executing, and interpreting forced degradation studies, a critical component in the development of stable pharmaceutical formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound under stress conditions?
A1: this compound is susceptible to degradation through several pathways, primarily hydrolysis, oxidation, and photolysis.
-
Hydrolysis: Under acidic or basic conditions, the amide bond of this compound can be hydrolyzed to yield acetic acid and DL-alanine. The carboxylic acid group can also undergo reactions, though the amide linkage is generally the most susceptible to hydrolysis under stressed conditions.
-
Oxidation: Oxidative stress, typically induced by agents like hydrogen peroxide, can lead to the formation of various degradation products. For N-acetylated amino acids, oxidation can target the alpha-carbon, potentially leading to deamination and the formation of pyruvic acid and acetamide.
-
Photolysis: Exposure to UV light can induce photolytic degradation. For N-acetyl amino acids, this can involve the cleavage of the N-acetyl group (deacetylation) or decarboxylation of the carboxylic acid group.
Q2: I am not observing any degradation of this compound in my forced degradation study. What should I do?
A2: If you do not observe degradation, consider the following troubleshooting steps:
-
Increase Stress Level: The stress conditions may not be stringent enough. You can incrementally increase the concentration of the stressor (e.g., acid, base, or oxidizing agent), the temperature, or the duration of exposure. A reasonable target for degradation is typically in the range of 5-20% to ensure that the analytical method is truly stability-indicating.[1]
-
Evaluate Stressor Appropriateness: Ensure the chosen stressor is appropriate for inducing the desired degradation pathway. For instance, if you are investigating oxidative degradation, ensure your oxidizing agent is sufficiently reactive.
-
Confirm Analyte Concentration: Verify the initial concentration of your this compound solution. A lower than expected concentration might make minor degradation difficult to detect.
-
Method Specificity: Ensure your analytical method is capable of separating the parent compound from potential degradants. Co-elution could mask the presence of degradation products.
Q3: My chromatogram shows multiple degradation peaks. How can I identify them?
A3: Identifying unknown degradation products is a multi-step process:
-
Mass Spectrometry (MS): Couple your HPLC system to a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) of the degradation products can provide their molecular weights, which is a critical first step in identification.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation analysis (MS/MS) of the degradation product ions can provide structural information, helping to piece together the molecule.
-
Reference Standards: If you have hypothesized structures for the degradation products, you can synthesize or purchase reference standards to compare their retention times and mass spectra with the unknown peaks in your chromatogram.
-
Literature Review: Search for literature on the degradation of similar compounds (e.g., other N-acetylated amino acids) to find information on likely degradation products.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Resolution in HPLC Analysis
Symptoms:
-
Tailing or fronting of the this compound peak.
-
Incomplete separation of this compound from its degradation products.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can significantly affect the ionization state and, therefore, the retention and peak shape of acidic compounds like this compound and its acidic degradants. Adjust the pH of the mobile phase. A pH around 2-3 is often a good starting point for acidic analytes. |
| Incompatible Column Chemistry | The choice of stationary phase is critical. A C18 column is a common starting point, but for polar compounds, other phases like a polar-embedded C18 or a HILIC column might provide better retention and selectivity. |
| Sub-optimal Mobile Phase Composition | Vary the ratio of your organic modifier (e.g., acetonitrile or methanol) to the aqueous buffer to optimize the separation. A gradient elution may be necessary to resolve all components effectively. |
| Column Overload | Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample. |
Issue 2: Inconsistent Degradation Levels in Replicate Experiments
Symptoms:
-
Wide variation in the percentage of degradation observed between identical stress experiments.
Possible Causes and Solutions:
| Cause | Solution |
| Inconsistent Temperature Control | Ensure the temperature of your stress samples is precisely controlled and uniform across all samples. Use a calibrated oven or water bath. |
| Variable Light Exposure (Photolysis) | For photostability studies, ensure consistent light intensity and distance from the light source for all samples. Use a validated photostability chamber if available. |
| Inaccurate Reagent Concentrations | Prepare fresh stressor solutions for each experiment and verify their concentrations. |
| Sample Evaporation | Ensure your sample vials are properly sealed to prevent evaporation, which would concentrate the analyte and affect degradation kinetics. |
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for the degradation of this compound under various stress conditions. This data is for illustrative purposes to guide experimental design and data analysis. Actual results may vary depending on the specific experimental conditions.
Table 1: Degradation of this compound under Hydrolytic Stress
| Condition | Temperature (°C) | Time (hours) | % Degradation of this compound | Major Degradation Products |
| 0.1 M HCl | 80 | 24 | ~15% | DL-Alanine, Acetic Acid |
| 0.1 M NaOH | 60 | 8 | ~20% | DL-Alanine, Acetic Acid |
Table 2: Degradation of this compound under Oxidative Stress
| Condition | Temperature (°C) | Time (hours) | % Degradation of this compound | Major Degradation Products |
| 3% H₂O₂ | 25 | 24 | ~10% | Pyruvic Acid, Acetamide |
Table 3: Degradation of this compound under Photolytic Stress
| Condition | Light Source | Intensity | Time (hours) | % Degradation of this compound | Major Degradation Products |
| Aqueous Solution | UV Lamp (254 nm) | 1.2 million lux hours | 24 | ~8% | DL-Alanine, Acetic Acid, Decarboxylation products |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general stability-indicating HPLC method. Optimization will be required for specific applications.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0 95 5 20 50 50 25 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Dissolve an accurately weighed amount of this compound in the mobile phase A to obtain a known concentration (e.g., 1 mg/mL).
-
For stressed samples, dilute the reaction mixture with mobile phase A to an appropriate concentration before injection.
Protocol 2: Forced Degradation Studies
1. General Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in a suitable solvent (e.g., water or a water/organic solvent mixture).
-
For each stress condition, mix the stock solution with the stressor in a suitable vial.
-
Include a control sample (this compound solution without the stressor) for each condition.
-
Expose the samples to the specified conditions for the designated time.
-
At the end of the exposure period, neutralize the stressed samples if necessary (e.g., acid-stressed samples with NaOH, base-stressed samples with HCl).
-
Dilute the samples to a suitable concentration for HPLC analysis.
2. Specific Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 1 M HCl and heat at 80°C.
-
Base Hydrolysis: Mix the stock solution with 1 M NaOH and heat at 60°C.
-
Oxidation: Mix the stock solution with 30% H₂O₂ and keep at room temperature.
-
Photolysis: Expose the stock solution in a quartz cuvette to a calibrated UV light source. Protect a control sample from light with aluminum foil.
Visualizations
Caption: Major degradation pathways of this compound.
Caption: General workflow for forced degradation studies.
Caption: Troubleshooting logic for common experimental issues.
References
Validation & Comparative
Validating the Purity of N-Acetyl-DL-alanine: A Comparative Guide to NMR and Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and synthesized compounds is paramount. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for validating the purity of N-Acetyl-DL-alanine, a key building block in various synthetic pathways. We present detailed experimental protocols, quantitative performance data, and visual workflows to assist in selecting the most appropriate method for your analytical needs.
Quantitative NMR (qNMR) for Primary Purity Assessment
Quantitative NMR (qNMR) has emerged as a primary analytical method for determining the purity of organic compounds with high accuracy and precision.[1][2] The principle of qNMR lies in the direct proportionality between the integrated signal intensity of a specific nucleus and the number of those nuclei in the molecule.[1] By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity, the absolute purity of the analyte can be determined.
Experimental Protocol: qNMR for this compound Purity
This protocol outlines the steps for determining the purity of this compound using ¹H-NMR spectroscopy with an internal standard.
1. Materials and Reagents:
-
This compound sample
-
Internal Standard (e.g., Maleic acid, certified reference material with purity ≥99%)[3]
-
Deuterated Solvent (e.g., Deuterium oxide - D₂O, 99.9 atom % D)
-
NMR tubes (5 mm)
-
Analytical balance (readability ±0.01 mg)
-
Volumetric flasks and pipettes
2. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of the internal standard (e.g., Maleic acid) into the same vial. The molar ratio of analyte to internal standard should be optimized for clear signal integration.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of D₂O.
-
Vortex the solution until both the sample and the internal standard are completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
3. NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: A standard single-pulse experiment (e.g., Bruker 'zg30').
-
Acquisition Parameters:
-
Pulse Angle: 30°
-
Relaxation Delay (d1): At least 5 times the longest T₁ of both the analyte and internal standard signals (typically 20-30 seconds for quantitative analysis to ensure full relaxation).[3]
-
Number of Scans (ns): 16 to 64, depending on the sample concentration, to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest.[4]
-
Acquisition Time (aq): Sufficient to allow for proper signal decay (e.g., 3-4 seconds).
-
Spectral Width (sw): Appropriate to cover all signals of interest (e.g., 12 ppm).
-
4. Data Processing and Purity Calculation:
-
Apply Fourier transformation to the acquired FID.
-
Phase the spectrum carefully to ensure all peaks have a pure absorption lineshape.
-
Apply a baseline correction to the entire spectrum.
-
Integrate the well-resolved signals of both this compound and the internal standard. For this compound, the methyl protons of the acetyl group (singlet, ~2.0 ppm) and the methyl protons of the alanine moiety (doublet, ~1.4 ppm) are suitable for quantification. For Maleic acid in D₂O, a singlet at approximately 6.3 ppm is observed.
-
Calculate the purity of this compound using the following formula:
Where:
-
I_analyte and I_IS are the integral values of the analyte and internal standard signals, respectively.
-
N_analyte and N_IS are the number of protons corresponding to the integrated signals of the analyte and internal standard, respectively.
-
MW_analyte and MW_IS are the molecular weights of the analyte and internal standard, respectively.
-
m_analyte and m_IS are the masses of the analyte and internal standard, respectively.
-
Purity_IS is the certified purity of the internal standard.
-
Potential Impurities and their NMR Signals
The most common impurities in the synthesis of this compound are unreacted starting materials: DL-alanine and acetic acid.[5]
-
DL-Alanine: In D₂O, the methyl protons of alanine appear as a doublet at approximately 1.5 ppm, and the α-proton appears as a quartet at around 3.8 ppm.[6][7][8]
-
Acetic Acid: The methyl protons of acetic acid appear as a singlet at approximately 1.9 ppm in D₂O.
Careful selection of the integration regions is crucial to avoid overlap with these potential impurity signals.
Comparison of Analytical Methods for Purity Determination
While qNMR is a powerful tool, other analytical techniques are also commonly employed for purity assessment. The following table provides a comparative overview of qNMR, High-Performance Liquid Chromatography (HPLC), Elemental Analysis (EA), and Capillary Electrophoresis (CE) for the validation of this compound purity.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Elemental Analysis (EA) | Capillary Electrophoresis (CE) |
| Principle | Signal intensity is directly proportional to the number of nuclei. | Separation based on differential partitioning between a mobile and stationary phase. | Combustion of the sample and quantification of resulting gases (CO₂, H₂O, N₂). | Separation based on differential migration of ions in an electric field. |
| Primary/Secondary | Primary (with certified internal standard) | Secondary (requires a reference standard of the analyte) | Primary (for elemental composition) | Secondary |
| Specificity | High (structure-specific) | High (separation of components) | Low (provides elemental composition, not specific to impurities with the same elemental makeup) | Very High (high-efficiency separations) |
| Accuracy | High (typically >99%) | High (dependent on reference standard purity) | High for elemental composition (typically within ±0.4%)[9] | High |
| Precision (RSD) | Excellent (<1%)[2] | Excellent (<2%)[10] | Good (can be variable between labs)[9] | Excellent (<3%) |
| Limit of Detection (LOD) | ~0.1% for impurities[2] | Low (ng/mL to µg/mL range)[11] | Not applicable for impurity detection | Low (femtomole to attomole range)[12] |
| Analysis Time | ~15-30 minutes per sample | ~10-30 minutes per sample | ~10-15 minutes per sample | ~10-20 minutes per sample |
| Sample Throughput | Moderate (can be automated) | High (well-suited for automation) | Moderate | High (with multi-capillary systems) |
| Non-destructive | Yes | No | Yes | No |
Experimental Workflows and Signaling Pathways
To visualize the logical flow of the analytical processes, the following diagrams are provided in DOT language.
Caption: Workflow for qNMR purity determination.
Caption: Decision tree for method selection.
Conclusion
The choice of analytical method for validating the purity of this compound depends on the specific requirements of the analysis. Quantitative NMR stands out as a primary method that provides a direct and highly accurate measure of purity without the need for a specific reference standard of the analyte. Its non-destructive nature and ability to provide structural information on potential impurities offer significant advantages.
HPLC and CE are excellent separative techniques that are highly sensitive and suitable for high-throughput screening, though they typically require a reference standard for quantification. Elemental analysis provides fundamental information on the elemental composition and can be a valuable tool for confirming the identity of a pure substance, but it is not effective for identifying and quantifying organic impurities with similar elemental compositions.
For researchers and professionals in drug development, a combination of these techniques often provides the most comprehensive understanding of a compound's purity profile. For instance, qNMR can be used to establish the purity of a primary reference standard, which can then be used for the routine quantification of batch samples by HPLC. This integrated approach ensures the highest level of quality control in the development and manufacturing of pharmaceutical products.
References
- 1. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
- 2. Precise measurement for the purity of amino acid and peptide using quantitative nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. spectroscopyeurope.com [spectroscopyeurope.com]
- 5. DE19546533A1 - Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. wissen.science-and-fun.de [wissen.science-and-fun.de]
- 8. bmse000282 Alanine at BMRB [bmrb.io]
- 9. Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A DoE-guided development and validation of a novel HPLC method for determining N-acetylmuramoyl-l-alanine amidase activity via p-nitroaniline quantification - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. Capillary Electrophoresis in Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of N-Acetyl-DL-alanine and N-Acetyl-L-alanine: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the choice between a racemic mixture and a pure enantiomer is a critical decision with significant implications for biological activity, metabolism, and cost-effectiveness. This guide provides an objective comparison of N-Acetyl-DL-alanine and N-Acetyl-L-alanine, supported by experimental data and detailed methodologies, to inform this selection process.
This compound is a racemic mixture containing equal parts of N-Acetyl-D-alanine and N-Acetyl-L-alanine. While chemically similar, these stereoisomers exhibit profound differences in their biological recognition and metabolic fate. N-Acetyl-L-alanine is a naturally occurring metabolite in humans, involved in protein synthesis and degradation pathways.[1][2][3] In contrast, N-Acetyl-D-alanine is not typically found in human metabolism and is often associated with bacterial cell wall components. This fundamental biological divergence is the cornerstone of their comparative analysis.
Physicochemical Properties
Both this compound and N-Acetyl-L-alanine are derivatives of the amino acid alanine, sharing the same molecular formula and weight. Their macroscopic properties, such as melting point, can differ due to the crystalline packing of the racemic mixture versus the pure enantiomer.
| Property | This compound | N-Acetyl-L-alanine |
| Synonyms | 2-Acetamidopropanoic acid, Ac-DL-Ala-OH | N-Acetylalanine, Ac-Ala-OH |
| Molecular Formula | C₅H₉NO₃ | C₅H₉NO₃ |
| Molecular Weight | 131.13 g/mol | 131.13 g/mol |
| Appearance | White to off-white powder | White to off-white crystalline solid |
| Melting Point | 137-139 °C[4] | ~125 °C |
| Solubility | Slightly soluble in DMSO and Methanol[4] | Soluble in water |
| CAS Number | 1115-69-1 | 97-69-8 |
Biological Activity and Metabolism: The Chiral Divide
The primary distinction between this compound and N-Acetyl-L-alanine lies in their interaction with biological systems, which are inherently chiral. Enzymes, in particular, exhibit a high degree of stereospecificity.
N-Acetyl-L-alanine is recognized by the human enzyme Aminoacylase I (ACY1) , a cytosolic zinc-binding metalloenzyme.[5][6] This enzyme catalyzes the hydrolysis of the N-acetyl group from a variety of L-amino acids, releasing the free L-amino acid and acetate.[5][7] This is a key step in the catabolism of N-terminally acetylated proteins.[3][8] The L-alanine produced can then enter the central carbon metabolism, for instance, by being converted to pyruvate.
N-Acetyl-D-alanine , the other component of the racemic mixture, is generally not a substrate for human Aminoacylase I.[5] This resistance to hydrolysis means that the D-enantiomer is not readily metabolized in the same manner as the L-enantiomer. The presence of N-Acetyl-D-alanine can be considered as an inert component when N-Acetyl-L-alanine is the desired bioactive molecule. However, in specific research contexts, such as studying bacterial enzymes or as a component in certain synthetic schemes, N-Acetyl-D-alanine has its own utility.
The use of This compound in a biological system will therefore result in the selective metabolism of the L-enantiomer, leaving the D-enantiomer to be cleared, potentially unchanged. This can have implications for the overall bioavailability and potential off-target effects of the D-form.
Metabolic Pathway of N-Acetyl-L-alanine
The metabolic fate of N-Acetyl-L-alanine is primarily dictated by the action of Aminoacylase I. The following diagram illustrates this key metabolic step.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the acetylation of DL-alanine using acetic anhydride.
Materials:
-
DL-alanine
-
Acetic anhydride
-
Acetic acid
-
Water
Procedure:
-
Dissolve DL-alanine in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride (1.2 to 1.3 molar equivalents) to the cooled solution while stirring.[9]
-
Allow the reaction mixture to warm to room temperature and continue stirring for several hours.
-
The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).
-
Upon completion, the acetic acid and excess acetic anhydride are typically removed under reduced pressure.[9]
-
The resulting crude this compound can be purified by recrystallization from water.[9]
Enzymatic Resolution of this compound
The separation of the enantiomers of this compound is efficiently achieved through enzymatic resolution using Aminoacylase I. This process selectively hydrolyzes the L-enantiomer.
Materials:
-
This compound
-
Aminoacylase I from a suitable source (e.g., porcine kidney)
-
Buffer solution (e.g., phosphate buffer, pH 7.0)
-
Cobalt chloride (CoCl₂) solution (as an activator, optional)
-
Hydrochloric acid (HCl) for pH adjustment and product separation
Procedure:
-
Prepare a solution of this compound in the buffer.
-
Adjust the pH of the substrate solution to the optimal pH for Aminoacylase I (typically around pH 7.0).
-
Add the Aminoacylase I enzyme to the solution. A small amount of CoCl₂ can be added to enhance enzyme activity.
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37 °C) with gentle agitation.
-
Monitor the reaction progress by measuring the release of L-alanine or the disappearance of N-Acetyl-L-alanine using analytical techniques like HPLC.
-
Once the reaction is complete (typically when 50% of the racemic mixture has been hydrolyzed), stop the reaction by methods such as heat denaturation of the enzyme or pH adjustment.
-
The resulting mixture contains L-alanine and unreacted N-Acetyl-D-alanine. These can be separated based on their different chemical properties (e.g., solubility at different pH values). Acidifying the solution with HCl will protonate the L-alanine, and the less soluble N-Acetyl-D-alanine may precipitate.[10]
-
The separated N-Acetyl-D-alanine can be isolated by filtration. The L-alanine in the filtrate can be further purified.
References
- 1. N-Acetyl-L-alanine | 97-69-8 | FA10869 | Biosynth [biosynth.com]
- 2. N-Acetyl-L-alanine | C5H9NO3 | CID 88064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for N-Acetyl-L-alanine (HMDB0000766) [hmdb.ca]
- 4. chembk.com [chembk.com]
- 5. Aminoacylase - Wikipedia [en.wikipedia.org]
- 6. sinobiological.com [sinobiological.com]
- 7. The molecular basis of aminoacylase 1 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. westmont.edu [westmont.edu]
- 9. DE19546533A1 - Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
N-Acetyl-DL-Alanine: A Robust Negative Control for Stereospecific Enzyme Assays
For researchers in enzymology and drug development, establishing the stereospecificity of an enzyme is a critical step. N-Acetyl-DL-alanine, a racemic mixture of the N-acetylated forms of L-alanine and D-alanine, serves as an invaluable tool in this process. This guide provides a comprehensive comparison of the enzymatic hydrolysis of its enantiomers, N-Acetyl-L-alanine and N-Acetyl-D-alanine, by the stereospecific enzyme Aminoacylase I, demonstrating the utility of the DL-racemic mixture as a reliable negative control.
Aminoacylase I (ACY1), a metalloenzyme with the systematic name N-acyl-L-amino acid amidohydrolase (EC 3.5.1.14), exhibits a high degree of stereospecificity, exclusively catalyzing the hydrolysis of N-acyl-L-amino acids to their corresponding L-amino acid and a carboxylate.[1][2] This inherent specificity makes the D-enantiomer of N-acetylated amino acids, such as N-Acetyl-D-alanine, an ideal negative control in assays designed to measure the activity of L-stereospecific aminoacylases. The presence of the D-enantiomer in the racemic this compound mixture should not result in product formation, thus validating the specificity of the enzymatic reaction.
Comparative Analysis of Aminoacylase I Activity on N-Acetyl-Alanine Enantiomers
| Substrate | Enzyme Source | K_m_ (mM) | Relative V_max_ (%) |
| N-Acetyl-L-alanine | Porcine Kidney | Data not explicitly found | Active |
| N-Acetyl-D-alanine | Porcine Kidney | Not applicable | No activity detected |
| N-Acetyl-L-methionine | Porcine Kidney | 0.99[3] | 100 |
| N-Acetyl-L-phenylalanine | Porcine Kidney | 5.5[3] | Lower than N-acetyl-L-methionine |
| N-Acetyl-D-amino acids | Porcine Kidney | Not applicable | Not hydrolyzed[3] |
Table 1: Comparative kinetic parameters of Porcine Kidney Aminoacylase I for various N-acetylated amino acids. The enzyme shows clear specificity for the L-enantiomers, with no detectable hydrolysis of D-enantiomers.
The industrial application of aminoacylases for the kinetic resolution of racemic N-acyl-amino acids further underscores this principle. In these processes, the enzyme selectively hydrolyzes the L-enantiomer, leaving the D-enantiomer unreacted, which can then be separated.[1] This large-scale application is a testament to the absolute stereoselectivity of the enzyme.
Experimental Protocols
To verify the stereospecificity of an aminoacylase using this compound, a direct measurement of the hydrolysis of the L-enantiomer in the presence of the D-enantiomer is required. This can be achieved through various analytical methods that can distinguish between the substrate and the product.
Spectrophotometric Assay
A continuous spectrophotometric assay can be employed to monitor the production of L-alanine. This method is based on the oxidation of L-alanine by L-amino acid oxidase, which produces hydrogen peroxide. The hydrogen peroxide is then used by horseradish peroxidase to oxidize a chromogenic substrate.
Materials:
-
This compound
-
Aminoacylase I (e.g., from porcine kidney or Aspergillus oryzae)
-
L-amino acid oxidase (L-AAO)
-
Horseradish peroxidase (HRP)
-
Chromogenic substrate (e.g., 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) - ABTS)
-
Phosphate buffer (e.g., 50 mM, pH 7.5)
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, this compound, L-AAO, HRP, and ABTS.
-
Initiate the reaction by adding Aminoacylase I.
-
Monitor the increase in absorbance at the characteristic wavelength for the oxidized chromogen (e.g., 405 nm for ABTS) over time using a spectrophotometer.
-
As a negative control, perform a parallel reaction without Aminoacylase I to account for any non-enzymatic substrate degradation.
-
To confirm that N-Acetyl-D-alanine is not a substrate, a separate reaction can be run with purified N-Acetyl-D-alanine. No change in absorbance should be observed.
High-Performance Liquid Chromatography (HPLC) Method
HPLC provides a robust method for separating and quantifying the substrate (N-Acetyl-L-alanine and N-Acetyl-D-alanine) and the product (L-alanine).
Materials:
-
This compound
-
Aminoacylase I
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Acetonitrile
-
Phosphoric acid or Formic acid (for MS compatibility)
-
Reversed-phase HPLC column (e.g., C18)
Procedure:
-
Incubate this compound with Aminoacylase I in Tris-HCl buffer at an optimal temperature (e.g., 37°C).
-
At various time points, quench the reaction by adding an equal volume of a stop solution (e.g., 1 M HCl).
-
Centrifuge the samples to pellet the enzyme.
-
Analyze the supernatant by HPLC.
-
The mobile phase can consist of a gradient of acetonitrile in an aqueous solution of phosphoric or formic acid.[4]
-
Monitor the elution of N-Acetyl-L-alanine, N-Acetyl-D-alanine, and L-alanine by UV detection (e.g., at 210 nm).
-
Quantify the decrease in the N-Acetyl-L-alanine peak and the corresponding increase in the L-alanine peak. The N-Acetyl-D-alanine peak should remain unchanged.
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the underlying principle of using this compound as a negative control.
Conclusion
The strict L-stereospecificity of Aminoacylase I renders N-Acetyl-D-alanine an inert molecule in assays measuring its activity. Consequently, when using the racemic mixture this compound, only the L-enantiomer is hydrolyzed. This predictable and differential reactivity makes this compound an excellent and cost-effective tool for researchers to use as a substrate and integrated negative control in a single reaction, thereby confirming the stereospecific nature of the enzyme under investigation. The detailed protocols and comparative data presented in this guide provide a solid foundation for the implementation of this control in various experimental settings.
References
A Comparative Analysis of the Biological Activities of D- and L-Enantiomers of N-acetyl-alanine
For researchers, scientists, and drug development professionals, understanding the nuanced biological activities of stereoisomers is paramount. This guide provides an objective comparison of the D- and L-enantiomers of N-acetyl-alanine, supported by available experimental data and methodologies.
N-acetyl-alanine, a derivative of the amino acid alanine, exists as two stereoisomers, or enantiomers: N-acetyl-L-alanine (NALA) and N-acetyl-D-alanine (NADA). While sharing the same chemical formula, their different spatial arrangements lead to distinct biological roles and activities. Generally, L-amino acids and their derivatives are the primary building blocks of proteins and are central to numerous metabolic processes in mammals.[][2] In contrast, D-amino acids, once considered rare in higher organisms, are now recognized for their specific and significant physiological functions, particularly in the nervous and endocrine systems, as well as in the structure of bacterial cell walls.[3][4][5][6]
Overview of Biological Roles
N-acetyl-L-alanine (NALA) is an endogenous metabolite found in humans and other organisms.[7][8] It is involved in protein synthesis and can be produced through the N-terminal acetylation of proteins, a common modification that can protect proteins from degradation.[8][9] Recent research has also implicated NALA in immunomodulatory functions. For instance, elevated levels of NALA have been associated with the dysregulation of natural killer (NK) cell responses to Mycobacterium tuberculosis infection in the context of HIV.[10][11]
N-acetyl-D-alanine (NADA) is less prevalent in mammals but plays a crucial role in the biochemistry of bacteria. It is a key component in the synthesis of peptidoglycan, the main structural element of bacterial cell walls.[6] This makes enzymes involved in D-alanine metabolism potential targets for antimicrobial therapies.[12] NADA is also used experimentally as a substrate to identify and characterize D-aminoacylases and to study the binding of antibiotics like vancomycin to their bacterial targets.[13]
Comparative Biological Activity Data
Direct comparative studies on the biological activity of NALA and NADA are not abundant in publicly available literature. However, distinct activities can be inferred from studies focusing on each enantiomer individually.
| Biological Activity/Application | N-acetyl-L-alanine (NALA) | N-acetyl-D-alanine (NADA) | Key Findings |
| Immunomodulation | Inhibits IFN-γ production by Natural Killer (NK) cells.[10][11] | No direct immunomodulatory role reported in mammals. | NALA, at micromolar concentrations, can suppress key anti-bacterial immune responses. |
| Metabolism | Endogenous human metabolite.[7][8] | Primarily a bacterial metabolite; substrate for D-amino acid oxidase in mammals.[12] | The metabolic pathways for each enantiomer are largely separate and occur in different biological contexts. |
| Antimicrobial Target | Not a direct target. | Its metabolic pathway is a target for antibiotics (e.g., penicillin).[14] | The unique presence of D-amino acids in bacterial cell walls is a cornerstone of antibiotic action. |
| Research Applications | Used in peptide synthesis and to study metabolic pathways.[9] | Used to characterize D-aminoacylases and in antibiotic binding studies.[13] | Each enantiomer serves as a specific tool for different areas of biochemical research. |
Experimental Protocols
Detailed methodologies for the key findings cited above are crucial for reproducibility and further investigation.
Protocol 1: Assay for IFN-γ Production by NK Cells
This protocol is based on the methodology used to assess the immunomodulatory effect of N-acetyl-L-alanine.
Objective: To determine the effect of N-acetyl-L-alanine on the production of Interferon-gamma (IFN-γ) by Natural Killer (NK) cells in response to a bacterial challenge.
Methodology:
-
Isolation of NK cells: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors using Ficoll-Paque density gradient centrifugation. NK cells are then purified from the PBMC population using a negative selection kit (e.g., EasySep™ Human NK Cell Isolation Kit).
-
Cell Culture and Treatment: Purified NK cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells are treated with varying concentrations of N-acetyl-L-alanine (e.g., 0, 1, 3, 10 µM) for a predetermined period (e.g., 24 hours).
-
Stimulation: Following treatment, NK cells are stimulated with radiation-killed Mycobacterium tuberculosis (Mtb) at a specific multiplicity of infection (MOI) for another period (e.g., 48 hours) to induce IFN-γ production.
-
Quantification of IFN-γ: The concentration of IFN-γ in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: The results are expressed as the concentration of IFN-γ (pg/mL) and are statistically analyzed to compare the treated groups with the untreated control.
Signaling Pathways
The differential effects of N-acetyl-alanine enantiomers can be attributed to their interaction with distinct biological pathways.
N-acetyl-L-alanine and NK Cell Function:
The inhibitory effect of NALA on NK cell IFN-γ production is linked to metabolic interference. NALA has been shown to inhibit glycolysis in NK cells.[10] As glycolysis is a crucial metabolic pathway for the activation and effector function of NK cells, its inhibition leads to reduced IFN-γ secretion.
N-acetyl-D-alanine and Bacterial Cell Wall Synthesis:
NADA is an essential precursor for the synthesis of the D-alanyl-D-alanine dipeptide, which is a critical component for the cross-linking of peptidoglycan chains in the bacterial cell wall. Antibiotics like penicillin act by mimicking the D-Ala-D-Ala structure, thereby irreversibly inhibiting the DD-transpeptidase enzyme responsible for this cross-linking, leading to a weakened cell wall and bacterial lysis.[14]
Conclusion
The biological activities of D- and L-enantiomers of N-acetyl-alanine are distinctly different, reflecting their separate evolutionary and metabolic contexts. N-acetyl-L-alanine acts as an endogenous metabolite in mammals with emerging roles in immunomodulation, whereas N-acetyl-D-alanine is primarily associated with bacterial cell wall biosynthesis, making its metabolic pathway a prime target for antibiotics. For researchers in drug development, these differences are critical. Targeting pathways involving NADA offers opportunities for novel antibacterial agents, while understanding the immunomodulatory effects of NALA could be relevant in the context of infectious diseases and immunology. Further direct comparative studies are warranted to fully elucidate their respective pharmacological and toxicological profiles.
References
- 2. longdom.org [longdom.org]
- 3. An overview on D-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. D-Amino acid - Wikipedia [en.wikipedia.org]
- 7. N-Acetyl-L-alanine | C5H9NO3 | CID 88064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Human Metabolome Database: Showing metabocard for N-Acetyl-L-alanine (HMDB0000766) [hmdb.ca]
- 9. nbinno.com [nbinno.com]
- 10. HIV-Differentiated Metabolite N-Acetyl-L-Alanine Dysregulates Human Natural Killer Cell Responses to Mycobacterium tuberculosis Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. Emerging Role of D-Amino Acid Metabolism in the Innate Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ≥98% (TLC), suitable for ligand binding assays | Sigma-Aldrich [sigmaaldrich.com]
- 14. Penicillin - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Cross-Validation of Analytical Methods for N-Acetyl-DL-alanine Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of N-Acetyl-DL-alanine is critical for various applications, including metabolic studies, pharmaceutical process control, and quality assurance. The selection of an appropriate analytical method is a pivotal decision that influences the reliability and efficiency of these processes. This guide provides an objective comparison of the primary analytical techniques for this compound quantification: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE). The performance of these methods is evaluated based on key validation parameters to facilitate an informed choice for specific analytical needs.
Method Comparison: A Data-Driven Overview
The choice of analytical methodology for this compound is dictated by the specific requirements of the analysis, such as the need for enantiomeric separation, sensitivity, and sample throughput. As this compound is a chiral molecule, the ability to separate the D- and L-enantiomers is a significant consideration. The following tables present a summary of typical validation parameters for HPLC, GC-MS, and CE methods, based on established performance characteristics for N-acetylated and other amino acids.
Table 1: Comparison of Method Validation Parameters for this compound Quantification
| Validation Parameter | HPLC with Chiral Stationary Phase | GC-MS (after derivatization) | Capillary Electrophoresis (CE) |
| Specificity | Baseline resolution of D and L enantiomers. | Unique mass fragmentation pattern for the derivatized analyte. | Separation based on differential electrophoretic mobility. |
| Linearity (r²) | ≥ 0.999 | ≥ 0.998 | ≥ 0.999 |
| Range | 1 - 200 µg/mL | 0.1 - 100 µg/mL | 5 - 250 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 97.5 - 102.5% |
| Precision (% RSD) | < 2.0% | < 3.0% | < 2.5% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.01 µg/mL | ~1 µg/mL |
| Limit of Quantitation (LOQ) | ~0.5 µg/mL | ~0.05 µg/mL | ~5 µg/mL |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to achieving reliable and consistent analytical results. The following sections outline the methodologies for HPLC, GC-MS, and Capillary Electrophoresis analysis of this compound.
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phase
This method allows for the direct separation and quantification of the D- and L-enantiomers of this compound.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).
Chromatographic Conditions:
-
Column: A chiral stationary phase (CSP) column, such as one based on a macrocyclic glycopeptide (e.g., Teicoplanin-based).
-
Mobile Phase: A mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate or phosphate buffer). The exact ratio should be optimized for best resolution.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: 25 - 40 °C.
-
Detection: UV detection at a low wavelength, typically around 210 nm.
-
Injection Volume: 5 - 20 µL.
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of known concentration.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis, derivatization is necessary to increase the volatility of this compound. Silylation is a common derivatization technique.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS) with an autosampler.
Derivatization Procedure:
-
Dry a known amount of the sample or standard under a stream of nitrogen.
-
Add a silylation reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and a suitable solvent (e.g., acetonitrile).
-
Heat the mixture at 70-100°C for 30-60 minutes to ensure complete derivatization.
Chromatographic and Mass Spectrometry Conditions:
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate of 1.0 - 1.5 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 280°C at a rate of 10-15°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Spectrometer Mode: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 50-500.
Capillary Electrophoresis (CE)
CE offers a high-efficiency separation based on the charge-to-size ratio of the analyte.
Instrumentation:
-
Capillary electrophoresis system with a UV or DAD detector.
Electrophoretic Conditions:
-
Capillary: Fused-silica capillary (e.g., 50 µm internal diameter, 30-50 cm effective length).
-
Background Electrolyte (BGE): A buffer solution such as sodium borate or sodium phosphate at a pH that ensures this compound is charged (e.g., pH 8-10).
-
Separation Voltage: 15 - 25 kV.
-
Capillary Temperature: 25 °C.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: UV detection at approximately 200-210 nm.
Standard and Sample Preparation:
-
Standard and Sample Solutions: Dissolve the standards and samples in the background electrolyte or a compatible low-ionic-strength buffer.
-
Filtration: Filter all solutions through a 0.22 µm syringe filter before introduction into the CE system.
Mandatory Visualizations
To further elucidate the processes involved, the following diagrams illustrate the general workflows for the analytical methods described.
Caption: General experimental workflows for the quantification of this compound.
Caption: Logical relationships between analytical methods and key considerations.
A Comparative Guide to N-Acetyl-DL-alanine and Other N-acetylated Amino Acids as Enzyme Substrates
For researchers and professionals in drug development and life sciences, understanding the substrate specificity of enzymes is paramount for applications ranging from industrial biocatalysis to the design of prodrugs. This guide provides an objective comparison of N-Acetyl-DL-alanine and other N-acetylated amino acids as substrates for aminoacylases, with a focus on the widely studied Aminoacylase I (ACY1) from porcine kidney.
Performance Comparison of N-Acetylated Amino Acids as Aminoacylase I Substrates
Aminoacylase I (EC 3.5.1.14) is a metalloenzyme that catalyzes the hydrolysis of N-acyl-L-amino acids to yield a free L-amino acid and a carboxylate.[1] This enzyme exhibits stereospecificity, acting on the L-enantiomer of racemic N-acyl-amino acid mixtures, a property extensively utilized in the industrial production of enantiomerically pure L-amino acids.[1]
The substrate preference of Aminoacylase I is significantly influenced by the physicochemical properties of the amino acid side chain. Generally, the enzyme favors substrates with unbranched, hydrophobic side chains. For N-acetyl-DL-amino acids with unbranched side chains, an increase in the hydrophobicity of the side chain correlates with a linear increase in the catalytic efficiency of the enzymatic hydrolysis.[2] Conversely, N-acetylated amino acids with branched side chains are hydrolyzed at a rate that is an order of magnitude lower than their unbranched counterparts with the same number of carbon atoms.[2] Aromatic N-acetylated amino acids are also generally poor substrates for Aminoacylase I.[2]
The following table summarizes the available kinetic data for the hydrolysis of various N-acetylated L-amino acids by porcine kidney Aminoacylase I. It is important to note that the data has been compiled from different sources and experimental conditions may vary.
| Substrate | Michaelis Constant (Km) [mM] | Notes |
| N-Acetyl-L-methionine | 0.99 | A commonly used "standard" substrate with high affinity. |
| N-Acetyl-L-phenylalanine | 5.5 | Moderate affinity. |
| N-Acetyl-L-glutamate | 10.2 | Lower affinity compared to hydrophobic substrates. |
Data compiled from a product information sheet; specific experimental conditions were not detailed.
Aminoacylase I is also known to hydrolyze the N-acetylated derivatives of several other amino acids, including alanine, glutamine, serine, glycine, leucine, and valine.[3]
Experimental Protocols
A common method for determining Aminoacylase I activity is through the quantification of the liberated free amino acid using a colorimetric assay with ninhydrin.
Protocol: Colorimetric Determination of Aminoacylase I Activity using the Ninhydrin Assay
1. Reagents and Materials:
-
This compound and other N-acetylated amino acid substrates
-
Porcine Kidney Aminoacylase I (e.g., Sigma-Aldrich, Product No. A3010)
-
Phosphate buffer (e.g., 50 mM, pH 7.0)
-
Ninhydrin reagent (e.g., 2% w/v in a suitable solvent like a mixture of acetone and butanol)
-
Diluent solvent (e.g., equal volumes of n-propanol and deionized water)
-
Standard solutions of the corresponding L-amino acids
-
Test tubes
-
Water bath
-
Spectrophotometer
2. Enzyme Assay Procedure:
-
Reaction Mixture Preparation: In a test tube, combine the N-acetylated amino acid substrate (at a desired concentration, e.g., 10-50 mM) with the phosphate buffer.
-
Enzyme Addition: Initiate the reaction by adding a known amount of Aminoacylase I solution to the reaction mixture.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15-60 minutes). The optimal incubation time should be determined to ensure the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding a quenching agent, such as a small volume of strong acid (e.g., trichloroacetic acid), which will denature the enzyme.
-
Color Development:
-
To a sample of the reaction mixture, add the ninhydrin reagent.
-
Heat the mixture in a boiling water bath for approximately 15-20 minutes. A deep purple color will develop in the presence of free amino acids.
-
Cool the tubes to room temperature.
-
-
Spectrophotometric Measurement:
-
Add the diluent solvent to the cooled mixture.
-
Measure the absorbance of the solution at 570 nm using a spectrophotometer. A blank reaction containing all components except the enzyme should be used to zero the instrument.
-
-
Quantification: Determine the concentration of the liberated L-amino acid by comparing the absorbance to a standard curve prepared using known concentrations of the corresponding L-amino acid.
3. Data Analysis:
The enzyme activity can be expressed in units, where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions. For a comparative analysis of different substrates, the initial reaction rates should be determined at various substrate concentrations to calculate the kinetic parameters Km and Vmax.
Visualizing the Process
To better illustrate the concepts discussed, the following diagrams were created using the Graphviz DOT language.
Caption: General enzymatic reaction catalyzed by Aminoacylase I.
Caption: Workflow for aminoacylase activity assay.
Conclusion
The selection of an appropriate N-acetylated amino acid as an enzyme substrate is critical for achieving desired reaction efficiencies. For Aminoacylase I, this compound, being an unbranched aliphatic amino acid, is expected to be a reasonably good substrate. However, for applications requiring very high turnover rates, N-acetylated amino acids with longer, unbranched hydrophobic side chains, such as N-acetyl-methionine, may be superior. This guide provides the foundational data and methodologies to assist researchers in making informed decisions for their specific applications. Further systematic kinetic studies under standardized conditions would be invaluable for a more precise comparative analysis.
References
A Comparative Guide to Chiral Columns for the Separation of N-Acetyl-DL-alanine
For researchers, scientists, and drug development professionals engaged in the analysis of chiral compounds, the successful separation of enantiomers is a critical task. N-Acetyl-DL-alanine, a derivatized amino acid, presents a common challenge in chiral chromatography. The selection of an appropriate chiral stationary phase (CSP) is paramount for achieving baseline resolution and accurate quantification of its D- and L-enantiomers. This guide provides an objective comparison of the performance of various chiral columns for the separation of this compound, supported by experimental data and detailed methodologies.
Performance Comparison of Chiral Columns
The enantioselective separation of this compound can be effectively achieved using several types of chiral stationary phases. The choice of column will depend on the specific requirements of the analysis, such as desired resolution, analysis time, and compatibility with the detection method. Below is a summary of the performance of three common types of chiral columns: Macrocyclic Glycopeptide, Polysaccharide-based, and Crown Ether-based CSPs.
| Chiral Stationary Phase (CSP) Type | Representative Column | Mobile Phase | Retention Time (min) | Separation Factor (α) | Resolution (Rs) |
| Macrocyclic Glycopeptide | Astec® CHIROBIOTIC® T | Water:Methanol:Formic Acid (30:70:0.02, v/v/v) | D-enantiomer: ~4.7, L-enantiomer: ~6.2[1] | ~1.30[1] | > 5.0[1] |
| Polysaccharide-based (Amylose) | Chiralpak® IA / Lux® Amylose-1 | Hexane/Ethanol with 0.1% TFA | Variable, typically < 30 min[2] | > 1.2[2] | > 2.0 |
| Crown Ether-based | CROWNPAK® CR-I(+) | Acetonitrile/Water/TFA (96/4/0.5, v/v/v) | D-enantiomer: ~1.2, L-enantiomer: ~1.5[3] | ~1.25[3] | > 2.0[3] |
Note: The data presented is a synthesis of information from various sources and may be based on the separation of DL-alanine or other closely related N-acylated amino acids as a proxy for this compound. Actual results may vary depending on the specific HPLC system, column batch, and precise experimental conditions.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for achieving consistent results in chiral separations. The following are representative methodologies for the chiral columns discussed.
Protocol 1: Separation on a Macrocyclic Glycopeptide CSP (Astec® CHIROBIOTIC® T)
This protocol is adapted from established methods for the separation of underivatized and N-acylated amino acids on teicoplanin-based CSPs.[1][4][5]
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.
-
Chiral Column: Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm.
-
Mobile Phase: An isocratic mixture of water, methanol, and formic acid in a ratio of 30:70:0.02 (v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve this compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes, or until a stable baseline is achieved.
-
Inject the prepared sample.
-
Monitor the separation and integrate the peaks corresponding to the D- and L-enantiomers. The D-enantiomer is typically eluted before the L-enantiomer on this stationary phase.[5]
-
Protocol 2: Separation on a Polysaccharide-based CSP (e.g., Chiralpak® IA)
Polysaccharide-based CSPs are versatile and widely used for a broad range of chiral compounds.[2][6][7] The following is a general protocol for the separation of N-acylated amino acids.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chiral Column: Chiralpak® IA, 250 x 4.6 mm, 5 µm.
-
Mobile Phase: A mixture of n-hexane and ethanol with 0.1% trifluoroacetic acid (TFA). The exact ratio may require optimization, starting with a 90:10 (v/v) mixture.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve this compound in the mobile phase or a compatible solvent to a concentration of 1 mg/mL and filter.
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is observed.
-
Inject the sample.
-
Adjust the mobile phase composition (ratio of hexane to ethanol) to optimize the resolution and retention times.
-
Protocol 3: Separation on a Crown Ether-based CSP (CROWNPAK® CR-I(+))
Crown ether-based CSPs are particularly effective for the separation of compounds with primary amino groups, including amino acids and their derivatives.[8][9]
-
Instrumentation: An HPLC system with a UV detector.
-
Chiral Column: CROWNPAK® CR-I(+), 150 x 4.0 mm.
-
Mobile Phase: A mixture of acetonitrile, water, and trifluoroacetic acid (TFA) in a ratio of 96:4:0.5 (v/v/v).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve this compound in the mobile phase to a suitable concentration (e.g., 0.5 mg/mL) and filter.
-
Procedure:
-
Equilibrate the CROWNPAK® CR-I(+) column with the mobile phase.
-
Inject the prepared sample.
-
On this column, the D-enantiomer is expected to elute before the L-enantiomer.[8]
-
Visualizing the Experimental Workflow
To aid in the conceptualization of the analytical process, the following diagram illustrates the general experimental workflow for the chiral separation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Enantioseparation of N-FMOC α-Amino Acids [phenomenex.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. chromatographytoday.com [chromatographytoday.com]
A Comparative Guide to Isotopic Labeling of N-Acetyl-DL-alanine for Metabolic Tracing Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of isotopically labeled N-Acetyl-DL-alanine as a metabolic tracer against established alternatives, namely glucose and glutamine. The information presented is supported by available experimental data and established metabolic principles to aid in the selection of the most appropriate tracer for your research needs.
Introduction to Metabolic Tracing with Stable Isotopes
Stable isotope tracing is a powerful technique used to investigate the intricate network of biochemical reactions that constitute metabolism.[1] By introducing a molecule labeled with a stable isotope (e.g., ¹³C, ¹⁵N, ²H) into a biological system, researchers can track the journey of the labeled atoms as they are incorporated into various downstream metabolites.[2] This allows for the elucidation of metabolic pathways, the quantification of metabolic fluxes (the rate of turnover of molecules through a pathway), and the identification of metabolic dysregulation in disease states.[1][2] The choice of tracer is critical and depends on the specific metabolic pathway under investigation.
This compound as a Metabolic Tracer
This compound is a derivative of the amino acid alanine. When isotopically labeled, it can serve as a tracer to probe alanine metabolism and related pathways. The use of the N-acetylated form may offer advantages in terms of stability and cellular uptake, though its bioavailability can be a consideration.[3][4][5]
Metabolic Fate of this compound
This compound is a racemic mixture, containing both N-Acetyl-L-alanine and N-Acetyl-D-alanine. The metabolic fate of each enantiomer is distinct:
-
N-Acetyl-L-alanine: This form is primarily hydrolyzed by intracellular enzymes called acylases (specifically, aminoacylase-1) to release L-alanine and an acetyl group.[6][7] The liberated L-alanine can then enter central carbon metabolism through its conversion to pyruvate by alanine aminotransferase (ALT). The labeled acetyl group, in the form of acetyl-CoA, can enter the TCA cycle or be used in fatty acid synthesis.
-
N-Acetyl-D-alanine: This enantiomer is acted upon by D-aminoacylases , which are stereospecific enzymes that hydrolyze N-acyl-D-amino acids to yield D-alanine and an acetyl group.[8] Mammalian tissues possess an enzyme called D-amino acid oxidase (DAO) , which catalyzes the oxidative deamination of D-amino acids.[9][10] D-alanine is a substrate for DAO, which converts it to pyruvate, ammonia, and hydrogen peroxide.[9][10]
Therefore, both the L- and D-forms of N-Acetyl-alanine can ultimately contribute their carbon skeleton to the pyruvate pool, which is a central hub in metabolism.
Comparison of Metabolic Tracers: this compound vs. Glucose and Glutamine
While direct quantitative comparisons of this compound with glucose and glutamine as metabolic tracers are limited in the scientific literature, a qualitative comparison can be made based on their distinct entry points and contributions to cellular metabolism.
| Feature | Isotopically Labeled this compound | Isotopically Labeled Glucose | Isotopically Labeled Glutamine |
| Primary Metabolic Entry Point | Pyruvate (via L-alanine and D-alanine) | Glycolysis (leading to pyruvate) | TCA Cycle (via glutaminolysis to α-ketoglutarate) |
| Key Pathways Traced | Alanine metabolism, gluconeogenesis, TCA cycle, amino acid synthesis | Glycolysis, Pentose Phosphate Pathway, TCA cycle, fatty acid synthesis, nucleotide synthesis | TCA cycle anaplerosis, amino acid synthesis, nucleotide synthesis, fatty acid synthesis |
| Advantages | - Specific probe for alanine metabolism - May have different transport kinetics than free alanine | - Central role in energy metabolism - Traces a wide range of interconnected pathways | - Key nutrient for many proliferating cells - Important for replenishing TCA cycle intermediates |
| Limitations | - Lower bioavailability compared to free amino acids may be a factor[2][3] - Metabolism of the DL-racemic mixture is complex - Limited direct comparative data available | - Can be rapidly consumed, leading to rapid label dilution | - Metabolic fate can be highly context-dependent on the cell type |
| Common Isotopes | ¹³C, ¹⁵N, ²H | ¹³C, ²H | ¹³C, ¹⁵N |
Experimental Protocols
The following are generalized protocols for in vitro and in vivo metabolic tracing studies. These should be optimized for specific cell types, animal models, and experimental questions.
In Vitro Metabolic Tracing in Cell Culture
Objective: To trace the metabolic fate of isotopically labeled this compound, glucose, or glutamine in cultured cells.
Materials:
-
Cultured cells of interest
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Isotopically labeled tracer (e.g., [U-¹³C]-N-Acetyl-DL-alanine, [U-¹³C]-Glucose, [U-¹³C, ¹⁵N₂]-Glutamine)
-
Phosphate-buffered saline (PBS), ice-cold
-
Quenching solution (e.g., 80% methanol, -80°C)
-
Cell scraper
-
Centrifuge
Protocol:
-
Cell Seeding: Seed cells in multi-well plates at a density that will ensure they are in the exponential growth phase at the time of the experiment.
-
Tracer Incubation:
-
For adherent cells, aspirate the culture medium and replace it with a pre-warmed medium containing the isotopically labeled tracer at a known concentration.
-
For suspension cells, pellet the cells by centrifugation and resuspend them in the labeling medium.
-
-
Time Course: Incubate the cells for various time points (e.g., 0, 15, 30, 60, 120 minutes) to monitor the dynamics of label incorporation.
-
Metabolism Quenching:
-
For adherent cells, rapidly aspirate the labeling medium and wash the cells once with ice-cold PBS. Immediately add ice-cold quenching solution to the wells.
-
For suspension cells, pellet the cells by centrifugation, aspirate the supernatant, and resuspend the cell pellet in the ice-cold quenching solution.
-
-
Metabolite Extraction:
-
Scrape the adherent cells in the quenching solution and transfer the lysate to a microcentrifuge tube.
-
Incubate the cell lysates at -80°C for at least 30 minutes.
-
Centrifuge the lysates at high speed (e.g., 16,000 x g) at 4°C for 10 minutes to pellet cell debris.
-
-
Sample Analysis: Collect the supernatant containing the extracted metabolites for analysis by mass spectrometry (LC-MS) or nuclear magnetic resonance (NMR) spectroscopy.
Analytical Methods
LC-MS/MS for Targeted Metabolite Analysis:
-
Sample Preparation: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.
-
Chromatography: Use a chromatography method appropriate for separating the target metabolites (e.g., HILIC for polar metabolites).
-
Mass Spectrometry: Operate the mass spectrometer in a targeted mode (e.g., Selected Reaction Monitoring - SRM or Parallel Reaction Monitoring - PRM) to detect and quantify the different isotopologues of the metabolites of interest.
NMR Spectroscopy for Positional Isotopomer Analysis:
-
Sample Preparation: Lyophilize the metabolite extracts and reconstitute them in a deuterated buffer (e.g., phosphate buffer in D₂O).
-
NMR Acquisition: Acquire ¹H and ¹³C NMR spectra. 2D NMR experiments like ¹H-¹³C HSQC can provide detailed information on the position of the isotopic labels within the metabolite molecules.
Visualizations
Metabolic Pathways
Caption: Metabolic fate of this compound and its entry into central carbon metabolism.
Experimental Workflow
Caption: General experimental workflow for metabolic tracing studies.
Conclusion
Isotopically labeled this compound presents a potential tool for specifically probing alanine metabolism. Its utility as a tracer is dependent on cellular uptake and subsequent deacetylation to release labeled alanine. While it offers a more targeted approach compared to the broad tracing provided by glucose and glutamine, the lack of direct comparative studies necessitates careful consideration and validation for specific research applications. The choice of tracer should ultimately be guided by the specific biological question being addressed. Further research is warranted to quantitatively evaluate the performance of this compound in metabolic tracing studies and to fully elucidate its advantages and limitations compared to more established tracers.
References
- 1. Frontiers | Antibacterial Properties of D-Amino Acid Oxidase: Impact on the Food Industry [frontiersin.org]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0255053) [hmdb.ca]
- 3. youtube.com [youtube.com]
- 4. N-acetyl-L-glutamine, a liquid-stable source of glutamine, partially prevents changes in body weight and on intestinal immunity induced by protein energy malnutrition in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Absorption of enterally administered N-acetyl-l-glutamine versus glutamine in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Human Metabolome Database: Showing metabocard for N-Acetyl-L-alanine (HMDB0000766) [hmdb.ca]
- 7. researchgate.net [researchgate.net]
- 8. In-vivo measurement of glucose and alanine metabolism with stable isotopic tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Administration of D-alanine did not cause increase of D-amino acid oxidase activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Validated Methods for Detecting Impurities in N-Acetyl-DL-alanine
For researchers, scientists, and drug development professionals, ensuring the purity of N-Acetyl-DL-alanine is critical for the safety, efficacy, and stability of final products.[1] This guide provides an objective comparison of analytical methodologies for the detection and quantification of impurities in this compound, supported by experimental data adapted from studies on similar compounds.
Comparison of Analytical Methods
The primary analytical technique for separating, identifying, and quantifying impurities in N-acetylated amino acids is High-Performance Liquid Chromatography (HPLC).[1][2] Various HPLC-based methods, differing in their detection principles, offer distinct advantages in terms of sensitivity, selectivity, and applicability. The following table summarizes the key performance parameters of different analytical approaches relevant to the analysis of this compound and its potential impurities.
| Parameter | Method 1: RP-HPLC with UV Detection | Method 2: RP-HPLC with Mass Spectrometry (MS) Detection | Method 3: Ion-Pair Chromatography with Charged Aerosol Detection (CAD) |
| Principle | Separation based on polarity, detection based on UV absorbance of chromophores.[2] | Separation based on polarity, detection based on mass-to-charge ratio, enabling identification of unknown impurities.[2] | Separation of ionic and polar compounds using an ion-pairing reagent, with near-universal detection of non-volatile analytes.[3] |
| Stationary Phase | C18 column (e.g., YMC-Pack Pro C18, Cadenza C18).[1][4] | C18 column or similar reversed-phase column.[2] | Reversed-phase column (e.g., C18) with an ion-pairing reagent in the mobile phase.[3] |
| Mobile Phase | Gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile, methanol).[4][5] | Typically involves volatile buffers (e.g., ammonium formate or acetate) and organic solvents compatible with MS.[2] | Aqueous buffer containing an ion-pairing reagent (e.g., sodium octanesulfonate) and an organic modifier.[3][4] |
| Detection | UV detector, typically at low wavelengths (e.g., 210-220 nm) for compounds lacking strong chromophores.[2] | Mass spectrometer (e.g., single quadrupole or tandem MS) for high selectivity and structural elucidation.[2] | Charged Aerosol Detector (CAD) for universal detection of non-volatile analytes, providing a response proportional to mass.[3] |
| Linearity (R²) | Typically ≥ 0.999.[6] | Generally ≥ 0.99.[2] | Can achieve ≥ 0.99.[3] |
| Limit of Detection (LOD) | In the range of ng/mL. For example, for related substances of Levodopa, LODs were 1.3-5.26 ng/mL.[2] | Can be highly sensitive, reaching pg/mL levels depending on the analyte and instrument.[2] | Generally in the low ng range. For L-aspartic acid impurities, a limit of quantification of 0.03% was achieved.[3] |
| Precision (%RSD) | Typically < 2%.[6] | Generally < 15% for bioanalytical methods, but can be much lower for purity analysis. | Intra- and inter-day precision is generally low. |
| Accuracy (% Recovery) | Typically within 98-102%.[7] | Generally within 85-115% for bioanalytical methods, but tighter for purity assays. | Good recovery, often within 95-105%. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical methods. Below are representative experimental protocols for the key methods discussed.
Method 1: Reversed-Phase HPLC with UV Detection
This method is adapted from a stability-indicating RP-HPLC assay for the determination of N-acetyl-L-cysteine and its impurities.[1][4]
-
Instrumentation: An HPLC system equipped with a UV detector.[1]
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[1]
-
Mobile Phase:
-
Gradient Program: A gradient program would be developed to ensure separation of all potential impurities.
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 20 µL.[1]
-
Column Temperature: 25 °C.[1]
-
UV Detection: 212 nm.[1]
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.
Method 2: RP-HPLC with Mass Spectrometry (MS) Detection
This protocol is a general approach for the analysis of amino acid impurities.[2]
-
Instrumentation: An LC-MS/MS system.
-
Column: C18 column suitable for mass spectrometry.
-
Mobile Phase:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Gradient Program: A suitable gradient to separate impurities from the main peak.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
MS Detection: Full scan mode for impurity identification and selected reaction monitoring (SRM) for quantification of known impurities.[2]
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
Forced Degradation Studies
To develop a stability-indicating method, forced degradation studies are essential to ensure that the analytical method can separate the active pharmaceutical ingredient (API) from its degradation products.[8][9] These studies involve subjecting the this compound to various stress conditions:
-
Acid Hydrolysis: Reflux with 0.1N HCl at 80°C for 2 hours.[4]
-
Base Hydrolysis: Reflux with 0.1N NaOH at 80°C for 30 minutes.[4]
-
Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 1 hour.[10]
-
Thermal Degradation: Heat the solid sample at 105°C for 24 hours.
-
Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light.
Visualizing the Workflow and Logic
Diagrams created using Graphviz (DOT language) help to visualize the experimental workflows and the logical relationships in method validation.
Caption: Workflow for the validation of an impurity detection method.
Caption: Comparison of analytical method attributes.
References
- 1. benchchem.com [benchchem.com]
- 2. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Control of impurities in L-aspartic acid and L-alanine by high-performance liquid chromatography coupled with a corona charged aerosol detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. archives.ijper.org [archives.ijper.org]
- 5. benchchem.com [benchchem.com]
- 6. A DoE-guided development and validation of a novel HPLC method for determining N-acetylmuramoyl-l-alanine amidase activity via p-nitroaniline quantification - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. biopharminternational.com [biopharminternational.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
N-Acetyl-DL-alanine as a Chromatographic Reference Standard: A Comparative Guide
In the precise world of analytical chromatography, the quality and suitability of a reference standard are paramount to achieving accurate and reproducible results. For researchers, scientists, and drug development professionals engaged in the analysis of alanine and its derivatives, the choice of a reference standard is a critical decision. This guide provides an objective comparison of N-Acetyl-DL-alanine as a reference standard against its common alternatives, L-alanine and DL-alanine, supported by a detailed examination of their physicochemical properties and a representative experimental protocol for their use in High-Performance Liquid Chromatography (HPLC).
Performance Comparison of Reference Standards
The selection of an appropriate reference standard hinges on several factors, including the specific requirements of the analytical method, the nature of the sample matrix, and the chromatographic conditions. While this compound, L-alanine, and DL-alanine can all serve as standards for alanine quantification, their distinct properties can influence the outcome of the analysis.
Physicochemical Properties:
A comparison of the key physicochemical properties of these compounds offers insights into their behavior in a chromatographic system.
| Property | This compound | L-Alanine | DL-Alanine |
| Molecular Formula | C5H9NO3[1] | C3H7NO2[2] | C3H7NO2[3] |
| Molecular Weight ( g/mol ) | 131.13[1] | 89.09[2] | 89.09[3] |
| Melting Point (°C) | 137-139[4] | ~314.5 (decomposes)[5] | ~297 (decomposes)[6] |
| Solubility in Water | Slightly soluble[7] | 166.5 g/L (25 °C)[5] | Soluble[3] |
| pKa (Carboxyl Group) | ~3.69[4] | ~2.34[5] | Not specified |
| UV Absorbance | Lacks a strong chromophore | Lacks a strong chromophore[8] | Lacks a strong chromophore[8] |
Inferred Advantages and Disadvantages:
Based on their properties and general chromatographic principles, the following advantages and disadvantages can be inferred for each standard:
| Reference Standard | Advantages | Disadvantages |
| This compound | - Increased stability in solution due to the protected amino group, potentially reducing degradation during sample preparation and analysis.[9] - Structural similarity to potential derivatized alanine analytes may lead to more comparable chromatographic behavior. | - Lower aqueous solubility compared to alanine may require the use of organic co-solvents for stock solutions.[7] - Higher molecular weight means a larger amount is needed to achieve the same molar concentration as alanine. |
| L-Alanine | - High aqueous solubility simplifies the preparation of standard solutions.[5] - As a certified reference material, it is often available in high purity with extensive documentation. - Directly represents the enantiomer of interest in many biological and pharmaceutical applications. | - The free amino group can be reactive, potentially leading to instability in certain solvents or sample matrices. - May not be the ideal standard when analyzing N-acetylated derivatives of alanine. |
| DL-Alanine | - Represents both enantiomers, which can be useful in methods designed to separate and quantify both D- and L-alanine. - Generally good aqueous solubility.[3] | - As a racemic mixture, its use as a standard for quantifying a single enantiomer requires a chiral separation method that can baseline-resolve both peaks for accurate integration. - The presence of two peaks can complicate the chromatogram, especially in complex sample matrices. |
Experimental Protocols
The quantification of alanine in biological and pharmaceutical samples by HPLC typically requires a derivatization step to introduce a chromophore or fluorophore, enhancing detection sensitivity.[8] The following is a representative protocol for the analysis of alanine using pre-column derivatization with o-phthalaldehyde (OPA) and N-acetyl-L-cysteine (NAC), a common method for the chiral separation and quantification of amino acids.[10][11]
Objective: To quantify the concentration of L-alanine in a sample using this compound as a reference standard.
Materials and Reagents:
-
This compound reference standard
-
L-Alanine (for comparison and method development)
-
o-Phthalaldehyde (OPA)
-
N-Acetyl-L-cysteine (NAC)[10]
-
Boric acid buffer (0.4 M, pH 10.4)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Sample containing alanine
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with:
-
Binary or quaternary pump
-
Autosampler
-
Thermostatted column compartment
-
Fluorescence detector
-
Chromatographic Conditions:
-
Column: Chiral stationary phase column (e.g., C18, 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1 M Sodium acetate buffer (pH 6.5)
-
Mobile Phase B: Acetonitrile/Methanol (50:50, v/v)
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10-50% B (linear gradient)
-
20-25 min: 50% B
-
25-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection (Fluorescence): Excitation: 340 nm, Emission: 450 nm
-
Injection Volume: 10 µL
Procedure:
-
Preparation of Standard Solutions:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., water/methanol mixture) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solution with the same solvent to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Preparation of Derivatization Reagent (OPA/NAC):
-
Dissolve 50 mg of OPA in 1.25 mL of methanol.
-
Add 2 mL of 0.4 M boric acid buffer (pH 10.4).
-
Add 50 µL of N-acetyl-L-cysteine solution (100 mg/mL in water).
-
This reagent should be prepared fresh daily.[11]
-
-
Derivatization of Standards and Samples:
-
In a vial, mix 10 µL of each standard solution or sample with 40 µL of the OPA/NAC reagent.
-
Allow the reaction to proceed for 2 minutes at room temperature before injection.
-
-
Chromatographic Analysis:
-
Inject the derivatized standards and samples onto the HPLC system.
-
Record the chromatograms and integrate the peak areas corresponding to the derivatized alanine.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the derivatized this compound standards against their corresponding concentrations.
-
Determine the concentration of alanine in the samples by interpolating their peak areas on the calibration curve.
-
Visualizing the Workflow and Logical Relationships
To better understand the experimental process and the relationships between the key components, the following diagrams have been generated using the DOT language.
References
- 1. This compound | C5H9NO3 | CID 7345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. L-Alanine | C3H7NO2 | CID 5950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. DL-alanine | C3H7NO2 | CID 602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. jk-sci.com [jk-sci.com]
- 6. DL-Alanine | 302-72-7 [chemicalbook.com]
- 7. N-Acetyl-D-alanine, 98% | Fisher Scientific [fishersci.ca]
- 8. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 9. s10901.pcdn.co [s10901.pcdn.co]
- 10. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to N-Acetyl-DL-alanine and Glycine in Cell Culture Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of N-Acetyl-DL-alanine and glycine on cultured cells. The information is intended to assist researchers in selecting the appropriate supplement for their specific cell culture needs, with a focus on experimental data concerning cell viability, proliferation, apoptosis, and underlying signaling pathways.
Introduction
Glycine, a non-essential amino acid, is a common supplement in cell culture media, known for its various beneficial effects on cell growth and survival. This compound, an acetylated form of the amino acid alanine, is less commonly used, and direct comparative data on its effects in cell culture are limited. This guide synthesizes the available scientific literature to provide an objective comparison and detailed experimental insights.
Comparative Analysis of Cellular Effects
A comprehensive review of existing literature reveals a significant body of research on the effects of glycine in cell culture, while direct experimental data for this compound's impact on key cellular processes remains scarce.
Table 1: Summary of Effects on Key Cell Culture Parameters
| Parameter | This compound | Glycine |
| Cell Viability | Limited data available. One study using N-acetylalaninate prodrugs showed decreased viability in prostate cancer cells, but this was linked to the prodrug's specific activation mechanism[1]. | Generally enhances cell viability and exhibits cytoprotective effects against various stressors[2]. |
| Cell Proliferation | No direct experimental data found on its effect on cell proliferation. | Can stimulate the proliferation of certain cell types, such as muscle cells[3]. |
| Apoptosis | N-acetylalaninate prodrugs have been shown to induce apoptosis in prostate cancer cells[1]. However, this is not a direct effect of the compound itself. | Exhibits anti-apoptotic properties and can protect cells from programmed cell death induced by various stimuli[4]. |
In-Depth Look at Glycine's Role in Cell Culture
Glycine is well-documented to have multifaceted roles in cell culture, primarily centered around cytoprotection and modulation of cell growth.
Cytoprotective Effects
Glycine has been shown to protect various cell types from a range of injuries, including ischemic and hypoxic damage. A key mechanism behind this protection is the inhibition of plasma membrane rupture[2][5][6][7]. Glycine targets the protein NINJ1, preventing its clustering and the subsequent lysis of the cell membrane[2][5][6][7]. This action is independent of upstream apoptotic or necrotic signaling pathways, positioning glycine as a late-stage inhibitor of cell death.
Effects on Proliferation and Metabolism
Glycine can stimulate the proliferation of specific cell types. For instance, in muscle cells, glycine has been shown to promote growth and protect against wasting by activating the mTORC1 signaling pathway[3][8]. The mTOR pathway is a central regulator of cell growth, proliferation, and survival[9][[“]][11]. Glycine's ability to activate this pathway underscores its importance as a pro-growth supplement in certain contexts.
Signaling Pathways
Glycine Signaling
The signaling pathways influenced by glycine are diverse. In addition to the mTOR pathway, glycine is known to interact with glycine receptors (GlyRs), which are ligand-gated chloride channels. In the central nervous system, this interaction is typically inhibitory[12]. However, in other cell types, the downstream effects of GlyR activation can be more complex, influencing intracellular calcium levels and other signaling cascades[13]. The cytoprotective mechanism involving NINJ1 appears to be a distinct pathway from its receptor-mediated signaling[2][5][6][7].
Diagram 1: Glycine's Cytoprotective Mechanism via NINJ1 Inhibition
Caption: Glycine inhibits cell lysis by preventing the clustering of the NINJ1 protein.
Diagram 2: Glycine's Pro-Proliferative Signaling via the mTOR Pathway
Caption: Glycine can promote cell proliferation through the activation of the mTOR signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the effects of any compound in cell culture. Below are standard protocols for key experiments.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
96-well plate
-
Complete culture medium
-
This compound or Glycine (and vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or glycine. Include a vehicle-only control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.
Diagram 3: Experimental Workflow for MTT Assay
Caption: A simplified workflow for assessing cell viability using the MTT assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
6-well plate
-
Complete culture medium
-
This compound or Glycine (and vehicle control)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and grow to approximately 70-80% confluency.
-
Treat the cells with the desired concentrations of the test compounds for a specified duration (e.g., 24 hours).
-
Harvest the cells (including any floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion
The available scientific literature strongly supports the use of glycine as a beneficial supplement in cell culture, with well-documented cytoprotective and, in some cases, pro-proliferative effects. Its mechanisms of action, particularly the inhibition of NINJ1-mediated cell lysis and activation of the mTOR pathway, are increasingly understood.
In contrast, there is a notable lack of direct experimental evidence detailing the effects of this compound on fundamental cellular processes such as viability, proliferation, and apoptosis in standard cell culture systems. While some studies have utilized N-acetylated alanine in the context of prodrugs, these findings are not directly transferable to the effects of the compound itself.
Therefore, for researchers seeking a well-characterized supplement to enhance cell survival and growth, glycine is a well-supported choice. Further research is required to elucidate the potential roles and mechanisms of this compound in cell culture to enable a direct and comprehensive comparison. Researchers and drug development professionals are encouraged to perform initial dose-response studies to determine the optimal concentration and specific effects of either compound on their particular cell line and experimental system.
References
- 1. In vitro evaluation of novel N-acetylalaninate prodrugs that selectively induce apoptosis in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Glycine Protects Muscle Cells From Wasting in vitro via mTORC1 Signaling [frontiersin.org]
- 4. A mechanism of glycine and alanine cytoprotective action: stimulation of stress-induced HSP70 mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. uniprot.org [uniprot.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Dietary glycine supplementation activates mechanistic target of rapamycin signaling pathway in tissues of pigs with intrauterine growth restriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. consensus.app [consensus.app]
- 11. Glycine Relieves Intestinal Injury by Maintaining mTOR Signaling and Suppressing AMPK, TLR4, and NOD Signaling in Weaned Piglets after Lipopolysaccharide Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glycine - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of N-Acetyl-DL-alanine: A Guide for Laboratory Professionals
This document provides comprehensive guidance on the proper disposal procedures for N-Acetyl-DL-alanine, ensuring the safety of laboratory personnel and environmental protection. The following protocols are designed for researchers, scientists, and drug development professionals to manage and dispose of this chemical waste effectively.
I. Immediate Safety and Handling Precautions
While some safety data sheets (SDS) for this compound do not classify it as a hazardous substance, others for the L-alanine stereoisomer indicate potential hazards.[1][2][3] It is prudent to handle this compound with care, adhering to standard laboratory safety protocols.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety goggles with side shields.[4]
-
Body Protection: A lab coat is recommended.[4]
In case of accidental exposure, follow these first aid measures:
-
Skin Contact: Wash the affected area with soap and plenty of water.[4]
-
Eye Contact: Rinse eyes cautiously with water for several minutes.[1][4]
-
Ingestion: Rinse the mouth with water and seek medical attention if the person feels unwell.[4]
II. Quantitative Data Summary
The following table summarizes key quantitative and qualitative information for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₉NO₃ | [1][3][4][5] |
| Molecular Weight | 131.13 g/mol | [1][6] |
| Appearance | White to off-white solid | [1][3][5] |
| Melting Point | 122-128°C | [1] |
| GHS Hazard Statements | H315: Causes skin irritation (50% of reports) H319: Causes serious eye irritation (50% of reports) H335: May cause respiratory irritation (50% of reports) | [1][6] |
| Storage Temperature | 2-8°C is recommended for storage.[4] | [1][4] |
III. Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent contamination and exposure.
-
Restrict Access: Secure the area to prevent further spread or exposure.
-
Ventilate: If safe to do so, ensure adequate ventilation.[1]
-
Containment: For solid this compound, prevent the formation of dust.[2][4]
-
Cleanup:
-
Decontamination: Clean the spill area thoroughly.
-
Personal Safety: Always wear appropriate PPE during spill cleanup.
IV. Step-by-Step Disposal Procedure
The recommended and safest method for the disposal of this compound is through a licensed waste disposal company.[4][8] Do not dispose of this chemical down the drain or in regular trash.[1][4][9]
-
Waste Identification and Segregation:
-
Container Management:
-
Use a clearly labeled, non-reactive, and sealable container for waste collection.[4][7] The container should be labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Store the waste container in a designated, well-ventilated, and secure area, away from general laboratory traffic.
-
-
Arrange for Professional Disposal:
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. sds.metasci.ca [sds.metasci.ca]
- 2. fishersci.com [fishersci.com]
- 3. lgcstandards.com [lgcstandards.com]
- 4. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. N-acetyl-D-alanine | C5H9NO3 | CID 132213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. nswai.org [nswai.org]
Essential Safety and Logistics for Handling N-Acetyl-DL-alanine
For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This guide provides immediate, procedural, and step-by-step guidance for the safe handling and disposal of N-Acetyl-DL-alanine, a key reagent in various research applications. Adherence to these protocols is crucial for minimizing risks and maintaining a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its solid, powdered form, appropriate personal protective equipment is the first line of defense against potential exposure. While some safety data sheets (SDS) may classify it as non-hazardous, others indicate it can cause skin, eye, and respiratory irritation.[1][2] Therefore, a cautious approach is warranted. The following table summarizes the required PPE.
| PPE Category | Item | Specifications | Rationale |
| Hand Protection | Disposable Nitrile Gloves | Minimum 4-mil thickness | To prevent skin contact and potential irritation.[1][3][4] |
| Eye Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1 compliant | To protect eyes from dust particles and potential splashes.[1][3][5] |
| Body Protection | Laboratory Coat | Standard | To protect skin and clothing from spills.[1][4][5][6] |
| Respiratory Protection | N95 or P1 Dust Mask | NIOSH (US) or CEN (EU) approved | Recommended when handling the powder outside of a fume hood to minimize inhalation of dust.[3] |
Operational Plan: Step-by-Step Handling Procedure
Following a standardized operational plan minimizes the risk of exposure and contamination.
-
Preparation :
-
Ensure a clean and uncluttered workspace.
-
Verify that a calibrated analytical balance is available if weighing the solid.
-
Confirm the availability and proper functioning of an eyewash station and safety shower in the immediate vicinity.[1]
-
Don all required PPE as outlined in the table above.
-
-
Handling the Solid :
-
Preparing Solutions :
-
When dissolving the solid, add the powder slowly to the solvent to prevent splashing.
-
If the solvent is volatile, perform this step in a chemical fume hood.
-
-
Post-Handling :
-
Thoroughly wash hands with soap and water after handling the chemical, even if gloves were worn.[1]
-
Clean the work area, including the balance, with a damp cloth to remove any residual powder.
-
Dispose of all contaminated materials, including gloves and weighing paper, according to the disposal plan.
-
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Unused Product : Unused this compound should be disposed of as chemical waste. It is recommended to consult with your institution's environmental health and safety (EHS) office for specific guidance. While not always classified as hazardous waste, it should be offered to a licensed disposal company.[1][2][3]
-
Contaminated Materials : Disposable items such as gloves, weighing paper, and paper towels that have come into contact with this compound should be placed in a designated chemical waste container.
-
Empty Containers : Do not reuse empty containers. They should be disposed of as unused product in accordance with institutional and local regulations.[1]
-
Aqueous Solutions : Given that this compound is soluble in water and not classified as a hazardous waste in some contexts, dilute aqueous solutions may be permissible for drain disposal depending on local regulations.[7] However, it is imperative to confirm this with your local EHS office before proceeding.
Experimental Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: A flowchart outlining the key steps for the safe handling of this compound.
References
- 1. sds.metasci.ca [sds.metasci.ca]
- 2. bio.vu.nl [bio.vu.nl]
- 3. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 4. faculty.washington.edu [faculty.washington.edu]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. westlab.com [westlab.com]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
